Tris(ethylenediamine)nickel(II) chloride hydrate
Description
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Properties
IUPAC Name |
dichloronickel;ethane-1,2-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*1-4H2;2*1H;;1H2/q;;;;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSICCIEDKUMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26Cl2N6NiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584329 | |
| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699012-90-3 | |
| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tris(ethylenediamine)nickel(II) Chloride Hydrate: Structural Mechanics and Application Guide
Topic: Tris(ethylenediamine)nickel(II) chloride hydrate crystal structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Tris(ethylenediamine)nickel(II) chloride dihydrate (
This guide dissects the crystallographic architecture of the racemic dihydrate, detailing the causality between its
Validated Synthesis Protocol: The Aqueous-Ethanolic Route
Causality: This method utilizes the chelate effect to drive the displacement of labile aquo ligands (
Materials
-
Nickel(II) chloride hexahydrate (
): 6.0 g (25.2 mmol) -
Ethylenediamine (
, 99%): 6.0 mL (excess to ensure tris-chelation) -
Solvents: Deionized Water (10 mL), Ethanol (95%, ~50 mL)
Step-by-Step Methodology
-
Solvation: Dissolve 6.0 g of
in 10 mL of water in a 100 mL Erlenmeyer flask. The solution will appear bright green ( ).[1] -
Ligand Exchange: Slowly add 6.0 mL of ethylenediamine dropwise with constant stirring.
-
Observation: The reaction is exothermic. The color shifts immediately from green to dark blue, and finally to a deep violet/purple, indicating the formation of the
chromophore.
-
-
Crystallization: Add 10 mL of ethanol to the warm solution. Cool the flask in an ice bath for 30 minutes.
-
Isolation: Filter the violet crystals using a Büchner funnel. Wash with two 5 mL portions of cold ethanol to remove excess amine.
-
Drying: Air dry for 1 hour. Avoid high-vacuum drying at elevated temperatures to prevent dehydration to the anhydrous form.
Workflow Visualization
Caption: Logical flow of the ligand substitution and isolation process.
Crystallographic Characterization
The structural integrity of this complex relies on the packing of the bulky, chiral cations with chloride anions and water molecules filling the lattice voids. The standard racemic form crystallizes as a dihydrate .
Crystal Data Summary
The following parameters define the racemic lattice, typically reported in the monoclinic system.
| Parameter | Value | Significance |
| Formula | Includes 2 lattice water molecules per formula unit. | |
| Crystal System | Monoclinic | Common for racemic coordination salts. |
| Space Group | Centrosymmetric; accommodates both | |
| a ( | ~10.55 | Unit cell edge length. |
| b ( | ~12.39 | Unit cell edge length. |
| c ( | ~11.58 | Unit cell edge length. |
| ~111.1 | Monoclinic angle. | |
| Z | 4 | Four formula units per unit cell. |
| Ni-N Bond | 2.10 - 2.13 | Typical for high-spin Ni(II) octahedral complexes. |
Note: Lattice parameters may vary slightly based on temperature (e.g., 100K vs 293K) and specific refinement settings (e.g.,
Structural Mechanics & Stereochemistry
For drug development professionals, the value of
The Coordination Sphere
The Nickel(II) ion is surrounded by six nitrogen atoms from three ethylenediamine ligands in a distorted octahedral geometry.
-
Chirality: The complex possesses
symmetry. The arrangement of the chelate rings creates a "propeller" shape, leading to two enantiomers:- (Delta): Right-handed propeller.
- (Lambda): Left-handed propeller.
-
Ring Conformation: The five-membered
chelate rings are not planar; they adopt a "puckered" conformation. In the crystal lattice, these rings usually adopt the lel conformation (C-C bond parallel to the axis) or ob conformation (oblique), with being the most stable.
The Hydrogen Bond Network
The stability of the dihydrate is governed by a robust "second-sphere" interaction network:
-
Amine Donors: The
protons act as H-bond donors. -
Anionic Acceptors: Chloride ions (
) accept H-bonds from the amine groups, bridging adjacent cations. -
Water Bridges: Lattice water molecules act as both donors and acceptors, linking
ions and amine protons. This network is critical; dehydration disrupts the crystal lattice, leading to a powder.
Structural Logic Diagram
Caption: Hierarchical organization of the crystal structure from atomic core to lattice packing.
Physical Properties & Electronic Structure
Understanding the electronic signature is essential for using this complex as a spectroscopic probe.
-
Magnetism: The complex is paramagnetic with a magnetic moment
B.M. This confirms a high-spin configuration ( ) with two unpaired electrons. -
UV-Vis Spectroscopy: The violet color arises from spin-allowed
transitions. In an octahedral field ( ), three bands are predicted:-
:
(~11,200 cm⁻¹) -
:
(~18,350 cm⁻¹) -
:
(~29,000 cm⁻¹)
-
:
Applications in Drug Development
While
DNA Binding & Chiral Recognition
The cationic
-
Enantioselectivity: The
and isomers exhibit different binding affinities for the chiral B-DNA helix. This makes the complex a standard for testing theories of chiral discrimination in drug design. -
Mechanism: The "propeller" shape fits into the major or minor groove. The
isomer often fits more snugly into the right-handed B-DNA groove than the isomer (or vice versa depending on specific sequence/groove width), serving as a model for designing chiral metallodrugs.
Chiral Resolution Agent
Historically, this complex is used to resolve chiral anions (e.g., tartrate).[7] Conversely, chiral tartrate is used to resolve the
References
-
Synthesis and Characterization
- Synthesis, Structure, and Properties of the Tris(ethylenediamine)nickel(II) Dichloride Dihydrate Crystals. Crystallography Reports, 2021.
-
Crystal Structure Data
- Crystallographic and computational investigation of nitrate salts of nickel(II) ethylenediamine complexes. (Contains comparative data for the chloride salt). Acta Crystallographica Section E.
-
Electronic Spectra & Magnetism
- Electronic Absorption Spectra - Tanabe-Sugano Diagrams. Chemistry LibreTexts.
-
Biological Interactions
-
Metal-Based Drug-DNA Interactions.[8] SciELO.
-
Sources
- 1. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and spontaneous resolution of chiral nickel(II) complexes with the tripod ligand tris[2-(((2-phenylimidazol-4-yl)methylidene)amino)ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Metal-Based Drug-DNA Interactions [scielo.org.mx]
[Ni(en)3]Cl2 coordination geometry and symmetry
An In-Depth Technical Guide to the Coordination Geometry and Symmetry of Tris(ethylenediamine)nickel(II) Chloride, [Ni(en)₃]Cl₂
Authored by a Senior Application Scientist
Foreword: The study of coordination chemistry is foundational to numerous scientific disciplines, including materials science, catalysis, and medicinal chemistry. Tris(ethylenediamine)nickel(II) chloride, [Ni(en)₃]Cl₂, serves as a quintessential model for understanding the intricate interplay of ligand architecture, coordination geometry, and molecular symmetry. This guide provides a comprehensive exploration of this archetypal coordination complex, moving from its fundamental structural principles to the experimental methodologies used for its validation. The causality behind its unique properties is emphasized, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Architecture of a Classic Coordination Complex
The compound tris(ethylenediamine)nickel(II) chloride consists of the complex cation [Ni(en)₃]²⁺ and two chloride anions which serve to balance the charge. The core of our focus is the cation, where a central nickel(II) ion is coordinated by three ethylenediamine (en) ligands.
1.1 The Central Metal Ion: Nickel(II) Nickel, a first-row transition metal, is in the +2 oxidation state (Ni²⁺), possessing a d⁸ electron configuration. The behavior of these eight d-electrons is central to the complex's magnetic and spectroscopic properties.
1.2 The Ligand: Ethylenediamine (H₂NCH₂CH₂NH₂) as a Bidentate Chelate Ethylenediamine is a bidentate ligand, meaning it binds to the central metal ion through two donor atoms simultaneously—in this case, the nitrogen atoms of its two amino groups.[1][2] This mode of binding is known as chelation, which forms a stable, five-membered ring structure (Ni-N-C-C-N). The chelate effect, wherein a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a critical factor in the robust nature of [Ni(en)₃]²⁺.
Coordination Geometry: An Octahedral Framework
With three bidentate ethylenediamine ligands, each coordinating through two nitrogen atoms, the central Ni(II) ion achieves a total of six coordination bonds.[3] The most stable and least sterically hindered arrangement for a six-coordinate complex is an octahedral geometry.[1][4] This has been unequivocally confirmed by X-ray diffraction studies, which provide precise atomic positions and bond parameters.[4][5]
| Property | Description | Source |
| Central Metal Ion | Ni(II) | |
| Electron Configuration | d⁸ | |
| Ligand | Ethylenediamine (en) | |
| Coordination Number | 6 | [3] |
| Coordination Geometry | Octahedral | [1][4] |
| Typical Ni-N Bond Length | ~2.10 Å | [4] |
| Magnetic Property | Paramagnetic (~3.2 B.M.) | [4] |
Symmetry, Chirality, and Stereoisomerism: The Propeller-like Structure
The arrangement of three chelating ligands around an octahedral center imparts unique symmetry properties and results in chirality. The [Ni(en)₃]²⁺ complex is a classic example of helicoidal chirality, where the ligands form a propeller-like structure that can exist in two non-superimposable mirror image forms.[6]
3.1 Enantiomers: The Δ and Λ Isomers These two stereoisomers are designated as delta (Δ) for the right-handed propeller twist and lambda (Λ) for the left-handed twist.[7] These isomers are enantiomers, meaning they are optically active and will rotate the plane of polarized light in opposite directions.[2]
Figure 1: The Δ and Λ enantiomers of the [Ni(en)₃]²⁺ complex.
3.2 Point Group Symmetry The propeller-like structure of the [Ni(en)₃]²⁺ cation lacks improper rotation axes (including inversion centers and mirror planes), which is a prerequisite for chirality. It possesses a three-fold principal rotation axis (C₃) and three two-fold rotation axes (C₂) perpendicular to the principal axis. This combination of symmetry elements places the molecule in the D₃ point group .
3.3 Conformational Isomerism of Chelate Rings Further complexity arises from the puckered conformation of the five-membered ethylenediamine chelate rings. Each ring can adopt either a λ (lambda) or δ (delta) conformation. This leads to a set of diastereomers for each enantiomer, such as Δ(λλλ), Δ(λλδ), Δ(λδδ), and Δ(δδδ).[7][8] These conformers have very small energy differences and can interconvert in solution.[8]
Electronic Structure and Resulting Properties
The d⁸ electronic configuration of Ni(II) in an octahedral ligand field dictates the complex's physical properties. According to ligand field theory, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy e₉* set (dz², dx²-y²).
For a d⁸ ion, the electrons populate these orbitals as (t₂g)⁶(e₉)². The two electrons in the higher-energy e₉ orbitals are unpaired, as dictated by Hund's rule. This electronic arrangement has two major consequences:
-
Paramagnetism : The presence of two unpaired electrons makes the complex paramagnetic.[7][9] Experimental measurements of its magnetic susceptibility yield a magnetic moment of approximately 3.2 Bohr magnetons, consistent with a high-spin octahedral Ni(II) complex.[4]
-
Color : The complex is violet-colored due to the absorption of light in the visible region. This absorption corresponds to the energy required to promote an electron from the t₂g to the e₉* level (d-d transitions).
Experimental Synthesis and Characterization
The theoretical framework describing [Ni(en)₃]Cl₂ is validated through a series of well-established experimental protocols. The synthesis and characterization of this complex is a staple of inorganic chemistry laboratory courses, demonstrating the self-validating nature of the described protocols.
5.1 Synthesis Protocol: [Ni(en)₃]Cl₂·2H₂O This procedure reliably yields the dihydrate of the complex. The choice to use an excess of ethylenediamine ensures the complete formation of the tris-chelated complex, while the use of ethanol or acetone induces precipitation due to the lower solubility of the ionic product in less polar solvents.
Methodology:
-
Dissolution: Dissolve a known mass (e.g., 2.0 g) of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a minimal amount of warm water (~2 mL).[10][11]
-
Cooling: Cool the resulting green solution in an ice bath. This step is crucial for controlling the exothermic reaction that follows.
-
Ligand Addition: Slowly and carefully add a three-fold molar excess of ethylenediamine (e.g., ~2.5 mL) to the cooled nickel salt solution.[11] The solution will change color from green to blue and finally to violet, indicating the stepwise formation of the complex.
-
Precipitation: Induce crystallization by slowly adding cold ethanol or acetone (~5-10 mL) to the reaction mixture.[2][10]
-
Isolation: Collect the resulting violet crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ethanol or acetone to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Air-dry the product.
5.2 Characterization Workflow A multi-technique approach is required to fully confirm the identity, geometry, and purity of the synthesized complex.
Figure 2: Standard experimental workflow for the synthesis and characterization of [Ni(en)₃]Cl₂.
Key Characterization Techniques:
-
X-ray Crystallography: Provides definitive proof of the octahedral coordination geometry and allows for precise measurement of Ni-N bond lengths and angles.[4][5]
-
UV-Visible Spectroscopy: The spectrum shows characteristic absorption bands for high-spin octahedral Ni(II), which can be used to calculate ligand field splitting energy (10Dq).[1][9]
-
Infrared (IR) Spectroscopy: Confirms the coordination of ethylenediamine to the nickel center. Coordination typically causes a shift in the N-H stretching and bending frequencies compared to the free ligand.[1][12]
-
Magnetic Susceptibility Measurement: Techniques like the Guoy balance or SQUID magnetometry are used to quantify the paramagnetic behavior and confirm the presence of two unpaired electrons.[1]
-
Circular Dichroism (CD) Spectroscopy: This technique is essential for studying chiral molecules as it measures the differential absorption of left and right circularly polarized light. The CD spectrum can distinguish between the Δ and Λ enantiomers.
Significance in Modern Chemistry and Drug Development
While [Ni(en)₃]Cl₂ itself has limited direct applications, its structural and symmetric properties are of immense pedagogical and theoretical importance. The principles it embodies are central to fields that rely on molecular recognition and stereospecificity.
-
Asymmetric Catalysis: The development of chiral catalysts is a cornerstone of modern organic synthesis. Chiral metal complexes, analogous in principle to [Ni(en)₃]²⁺, are designed to create specific stereoisomers of a target molecule, which is crucial in the production of pharmaceuticals.[13][14]
-
Drug Development: Chirality is a fundamental property of most biological macromolecules like proteins and DNA.[15][16] Chiral drugs often exhibit stereospecific interactions with their biological targets, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[16] The study of simple chiral complexes like [Ni(en)₃]Cl₂ provides foundational knowledge for designing novel, stereochemically pure metal-based therapeutic agents.[15]
References
- Zainullin, O. B., Sorokina, N., & Voloshin, A. (2021). Synthesis, Structure, and Properties of the Tris(ethylendiamine)nickel(II) Dichloride Dihydrate [Ni(H₂NCH₂CH₂NH₂)₃]Cl₂ ⋅ 2H₂O Crystals. Crystallography Reports.
- Benchchem. (n.d.). Tris(ethylenediamine)nickel(II)
- Scribd. (n.d.). Synthesis of Nickel(II) Complexes - Ligand. Scribd.
- Brainly.in. (2024, October 17).
- Supporting Information for "Quenching of Tryptophan Fluorescence in Various Proteins by a Series of Small Nickel Complexes". (n.d.). Source not specified.
- ResearchGate. (2025, August 6). Crystallographic and computational investigation of nitrate salts of nickel(II) ethylenediamine complexes.
- National University of Singapore. (2022, October 28). Chiral drug-like building blocks by nickel-catalysed enantioselective olefin cross-coupling. NUS News.
- Srinivasan, B. R., Naika, A. R., Näther, C., Pausch, H., & Bensch, W. (n.d.). Synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate.
- PubMed. (2024, September 19). A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents over the past decades: Synthesis, molecular structure and biological activity.
- Phys.org. (2022, October 28). Chiral drug-like building blocks by nickel-catalyzed enantioselective olefin cross-coupling.
- ResearchGate. (n.d.). The B3LYP/6-31G optimized structure of the Ni(en)₃Cl₂.
- Srinivasan, B. R., & Rane, G. K. (2009). Synthesis, properties and supramolecular structure of di(aqua)bis(ethylenediamine)nickel(II)
- ResearchGate. (2024, July 9). A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents over the past decades: Synthesis, molecular structure and biological activity.
- Brainly. (2024, February 15). Which of the following complexes show stereoisomerism?
- ResearchGate. (n.d.). IR spectrum of [Ni(en)₃]Cl₂ (top) and a NiOₓ-en film...
- Slideshare. (n.d.). Preparation of tris(ethylenediamine)nickel(ii) chloride complex.
- Prezi. (2018, December 5). The Coordination Chemistry of tris-ethylenediaminenickel (II).
- ResearchGate. (2013, December 20). Conformational Stabilities, EPR, IR and VCD Studies of Tris(ethylenediamine)nickel(II) Chloride.
- Chegg. (2020, October 28). Draw the structure of [Ni(en)3]Cl2 complex.
Sources
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- 2. Preparation of tris(ethylenediamine)nickel(ii) chloride complex. | DOCX [slideshare.net]
- 3. Solved Draw the structure of [Ni(en)3]Cl2 complex and | Chegg.com [chegg.com]
- 4. Tris(ethylenediamine)nickel(II) chloride hydrate | 699012-90-3 | Benchchem [benchchem.com]
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- 16. researchgate.net [researchgate.net]
Electronic Structure and Spectroscopic Characterization of Tris(ethylenediamine)nickel(II): A Technical Guide
Executive Summary
The tris(ethylenediamine)nickel(II) complex,
Theoretical Framework: Ligand Field Theory & Electronic Configuration
The System in an Octahedral Field
Nickel(II) possesses an elemental electron configuration of
In the presence of three ethylenediamine (
Ground State Configuration:
This configuration results in two unpaired electrons located in the doubly degenerate
Crystal Field Splitting Visualization
The following diagram illustrates the energy splitting of the
Figure 1: Crystal field splitting diagram for a
Spectroscopic and Magnetic Characterization
UV-Vis Spectroscopy: The Tanabe-Sugano Interpretation
The violet color of
Table 1: Electronic Absorption Bands of
| Transition | Term Symbol Assignment | Energy (cm⁻¹) | Wavelength (nm) | Region |
| ~11,200 | ~890 | Near-IR | ||
| ~18,350 | ~545 | Visible (Violet) | ||
| ~29,000 | ~345 | UV/Near-UV |
Note: The
Magnetic Susceptibility
Unlike square planar Ni(II) complexes which are diamagnetic (
Experimental Protocol: Synthesis and Validation
Materials
-
Nickel(II) chloride hexahydrate (
) -
Ethylenediamine (
) (99%) -
Ethanol (95%)
-
Diethyl ether (for washing)
Synthesis Workflow
The synthesis relies on the ligand substitution reaction where the bidentate
Figure 2: Step-by-step synthesis workflow for Tris(ethylenediamine)nickel(II) chloride.
Validation Protocol (Self-Validating System)
To ensure the synthesized product is the correct octahedral tris-complex and not a mixture of bis-complexes or hydroxides:
-
Visual Check: Product must be violet . A blue or green hue indicates incomplete substitution or hydrolysis.
-
Solubility Test: The complex is soluble in water but insoluble in non-polar solvents.
-
UV-Vis Confirmation: Dissolve a small amount in water. Verify the presence of the
peak at ~545 nm. Absence of this peak or a shift to >600 nm suggests impurity.
Pharmaceutical & Biological Context
DNA Interaction Models
The
-
Binding Mode: Due to its octahedral shape and cationic charge, it interacts with DNA primarily through electrostatic attraction to the phosphate backbone and groove binding . Unlike planar platinum drugs (e.g., Cisplatin), the bulky 3D structure of the tris-chelate prevents classical intercalation between base pairs.
-
Chirality: The complex exists as
and optical isomers. Research indicates that the and enantiomers exhibit differential binding affinities to the major groove of B-DNA, making them useful probes for DNA topology.
Stability and Toxicity
-
Thermodynamic Stability: The formation constant (
) for is approximately 18.3, indicating high stability compared to monodentate amines. This stability is crucial for ensuring the metal does not dissociate prematurely in biological media. -
Toxicity Warning: Nickel compounds are known carcinogens and sensitizers. While the chelated form is more stable, metabolic breakdown can release
, leading to oxidative stress and genotoxicity.
References
-
Electronic Absorption Spectra
-
Magnetic Properties
-
Lancashire, R. J. (2023). Magnetic Moments of Transition Metals. Chemistry LibreTexts. Link
-
-
Synthesis & Protocol
-
University of the West Indies (Mona). Preparation of [Ni(en)3]Cl2. Link
-
-
Biological Activity
-
Nejati, K., et al. (2018). Interaction of DNA with water soluble complex of Nickel. Chemico-Biological Interactions. Link
-
Sources
- 1. The UV-visible spectrum of $[Ni(en)_3]^{2+}$ (en = ethylenediamine) shows absorbance maxima at $11200 \text{ cm}^{-1}$, $18350 \text{ cm}^{-1}$, and $29000 \text{ cm}^{-1}$.Absorbance maximumElectronic transition(a) $11200 \text{ cm}^{-1}$(i) $^3A_{2g} \to ^3T_{1g} (F)$(b) $18350 \text{ cm}^{-1}$(ii) $^3A_{2g}\to^3T_{2g}$(c) $29000 \text{ cm}^{-1}$(iii) $^3A_{2g}\to^3T_{1g} (P)$[Given: Atomic number of Ni = 28]The correct match(es) between absorbance maximum and electronic transition is/are [prepp.in]
- 2. The ‘spin only’ magnetic moment of Ni2+ in aqueous solution would be: - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
Technical Guide: Paramagnetic Characterization of Tris(ethylenediamine)nickel(II)
Executive Summary
This technical guide provides a rigorous examination of the paramagnetic properties of the tris(ethylenediamine)nickel(II) cation,
Part 1: Theoretical Framework & Electronic Structure
The Origin of Paramagnetism in Systems
The paramagnetic nature of
Crystal Field Splitting Analysis:
In an octahedral (
-
(lower energy):
-
(higher energy):
For a
-
The
level is fully occupied (6 electrons). -
The
level is half-filled (2 electrons).
Because the two electrons in the
Visualization of d-Orbital Splitting
The following diagram illustrates the electronic population responsible for the magnetic moment.
Caption: Electronic configuration of Ni(II) in an octahedral field showing two unpaired electrons in the
Magnetic Moment Calculation
The "spin-only" magnetic moment (
Experimental Deviation:
Experimental values for
Part 2: Synthesis & Structural Validation[2]
Synthesis Protocol
Safety: Nickel salts are carcinogenic and skin sensitizers. Ethylenediamine is corrosive and flammable. Work in a fume hood.
-
Dissolution: Dissolve 6.0 g of Nickel(II) chloride hexahydrate (
) in 20 mL of water. -
Complexation: Slowly add 6 mL of 99% ethylenediamine. The solution will shift from green to deep purple/violet.
-
Mechanism:[2] The neutral
ligands displace the aqua ligands due to the chelate effect (entropy driven).
-
-
Precipitation: Add 20 mL of ethanol to reduce solubility and induce crystallization. Cool on ice for 30 minutes.
-
Filtration: Filter the purple crystals and wash with cold ethanol/ether.
Validation Data
Before magnetic testing, confirm identity via electronic spectroscopy.
| Transition | Assignment | Wavelength ( | Energy ( |
| ~900 nm | ~11,200 | ||
| ~545 nm | ~18,350 | ||
| ~345 nm | ~29,000 |
Part 3: Magnetic Susceptibility Determination (Evans Method)
For solution-phase characterization—most relevant to biological assays—the Evans Method by NMR is the gold standard. It relies on the fact that a paramagnetic solute changes the magnetic field experienced by solvent nuclei, causing a chemical shift (
Evans Method Workflow
The following diagram details the self-validating protocol for determining magnetic susceptibility.
Caption: Step-by-step workflow for the Evans Method using a coaxial NMR insert.
Calculation Protocol
To determine the magnetic moment (
Step 1: Measure Shift Identify the two singlets for the reference (e.g., t-butanol or TMS). One peak represents the pure solvent (inner tube), and the shifted peak represents the paramagnetic solution (outer tube).
Step 2: Mass Susceptibility (
-
: Spectrometer frequency (Hz) (e.g.,
Hz). - : Concentration of paramagnetic solute (g/cm³).[4][5]
-
: Mass susceptibility of pure solvent (e.g., Water =
cm³/g).[6] - : Density of solvent.[4][6]
- : Density of solution.[4][6]
Note: For dilute solutions, the density correction term (last term) is often negligible.
Step 3: Molar Susceptibility (
Step 4: Effective Magnetic Moment (
- : Temperature in Kelvin.
-
Target Result:
Part 4: Applications in Drug Discovery[8]
While
Paramagnetic Relaxation Enhancement (PRE)
Paramagnetic centers accelerate the relaxation rates (
Application in Fragment-Based Drug Discovery (FBDD):
-
Protein Labeling: A protein is tagged with a paramagnetic probe (often a Nickel or Gadolinium chelate similar to the
complex). -
Screening: When a fragment binder approaches the paramagnetic tag, its NMR signal broadens or disappears due to PRE.
-
Binding Site Mapping: By triangulating data from tags at different positions, the binding pose of the drug fragment can be determined without crystallization.
Why Nickel(II)?
Unlike Gadolinium(III) (which induces strong broadening), Nickel(II) systems often have faster electronic relaxation times. This leads to contact shifts without excessive line broadening, making them useful for:
-
Pseudo-contact shift (PCS) measurements.
-
Studying Intrinsically Disordered Proteins (IDPs) where standard NOE constraints fail.
References
-
Electronic Structure & Spectra
- Cotton, F. A.; Wilkinson, G. Advanced Inorganic Chemistry. Wiley-Interscience.
-
Lever, A. B. P. (1968). Inorganic Electronic Spectroscopy. Elsevier.
-
Magnetic Properties
-
Figgis, B. N., & Lewis, J. (1960). "The Magnetic Properties of Transition Metal Complexes." Progress in Inorganic Chemistry.
-
-
Experimental Protocols (Evans Method)
-
Evans, D. F. (1959). "The Determination of the Paramagnetic Susceptibility of Substances in Solution by Nuclear Magnetic Resonance." Journal of the Chemical Society.[7][8]
-
Piguet, C. (1997). "Paramagnetic Susceptibility by NMR: The 'Solvent Correction' Removed for Large Paramagnetic Molecules." Journal of Chemical Education.
-
-
Drug Discovery Applications
-
Otting, G. (2010). "Protein NMR using paramagnetic ions." Annual Review of Biophysics.
- Arnesano, F., et al. (2005). "Application of Paramagnetic NMR in Protein-Drug Discovery." Current Topics in Medicinal Chemistry.
-
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]
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- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. scribd.com [scribd.com]
- 7. University of Ottawa NMR Facility Blog: NMR to Determine Paramagnetic Susceptibilities [u-of-o-nmr-facility.blogspot.com]
- 8. Single-crystal magnetic studies of tris(ethylenediamine)nickel(II) nitrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Ligand field splitting energy of [Ni(en)3]2+ complex
An In-Depth Technical Guide to the Ligand Field Splitting Energy of the Tris(ethylenediamine)nickel(II) Complex
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the ligand field splitting energy (Δo) in the tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental methodology. We will explore the electronic structure of the Ni(II) ion, the influence of the strong-field bidentate ligand ethylenediamine, and the resulting spectroscopic properties. A detailed, field-proven protocol for the determination of Δo using UV-Visible spectroscopy is provided, complete with data interpretation and theoretical grounding for each step.
Foundational Principles: Ligand Field Theory and d-Orbital Splitting
Ligand Field Theory (LFT) is a robust model used to describe the electronic structure and bonding in transition metal complexes. It builds upon the electrostatic framework of Crystal Field Theory (CFT) by incorporating the covalent nature of metal-ligand bonds. A central tenet of LFT is the effect of ligands on the degeneracy of the metal's d-orbitals.
In an isolated, gaseous transition metal ion, the five d-orbitals (d_xy, d_xz, d_yz, d_x²-y², and d_z²) are degenerate (of equal energy). However, when the metal ion is placed in a field of ligands, such as in an octahedral complex, these orbitals experience electrostatic repulsion from the ligands' electrons. The orbitals pointing directly towards the ligands (the e_g set: d_x²-y² and d_z²) are destabilized to a greater extent than those pointing between the ligands (the t₂g set: d_xy, d_xz, d_yz).[1][2] This removal of degeneracy is known as ligand field splitting.
The energy difference between the e_g and t₂g sets in an octahedral complex is defined as the ligand field splitting energy, denoted as Δo (or 10Dq).[1][3] The magnitude of Δo is a critical parameter that influences the complex's color, magnetic properties, and stability.[4] It is determined by the identity of the metal ion, its oxidation state, and, most significantly, the nature of the surrounding ligands.[2][4]
The [Ni(en)₃]²⁺ Complex: A Case Study
To understand the ligand field splitting in [Ni(en)₃]²⁺, we must first analyze its constituent parts.
-
Central Metal Ion: Nickel(II) The nickel ion is in the +2 oxidation state (Ni²⁺), possessing an electron configuration of [Ar] 3d⁸. With eight electrons in the d-shell, its electronic and magnetic properties are highly sensitive to the coordination environment.
-
Ligand: Ethylenediamine (en) Ethylenediamine (H₂NCH₂CH₂NH₂) is a bidentate chelating ligand, meaning it binds to the metal ion through two donor atoms (the nitrogen atoms). In the spectrochemical series—a list of ligands ranked by their ability to cause d-orbital splitting—ethylenediamine is classified as a strong-field ligand.[1][2] Its field strength is considerably greater than that of water (H₂O) but similar to ammonia (NH₃), though the chelate effect provides the resulting complex with enhanced thermodynamic stability.
-
Geometry and Electronic Configuration Three ethylenediamine ligands coordinate to the central Ni²⁺ ion to form a stable, octahedral complex, [Ni(en)₃]²⁺. In this strong octahedral field, the eight d-electrons populate the split orbitals according to Hund's rule and the Aufbau principle. The resulting ground-state electron configuration is (t₂g)⁶(e_g)² .
For a d⁸ configuration in an octahedral field, this (t₂g)⁶(e_g)² arrangement is the only possible ground state, irrespective of the ligand field strength. Therefore, the distinction between "high-spin" and "low-spin" is not applicable. The two unpaired electrons in the e_g orbitals render the complex paramagnetic. Furthermore, the symmetrical filling of the t₂g (completely full) and e_g (half-full) orbitals means the complex is not expected to exhibit a first-order Jahn-Teller distortion, leading to a relatively symmetrical octahedral geometry.
Spectroscopic Determination of Δo
The energy of the ligand field splitting, Δo, can be determined experimentally using UV-Visible (UV-Vis) spectroscopy. The color of transition metal complexes arises from the absorption of light, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition).
For the d⁸ [Ni(en)₃]²⁺ complex, with its ³A₂g ground state, there are three spin-allowed electronic transitions to excited triplet states:
-
³A₂g → ³T₂g
-
³A₂g → ³T₁g(F)
-
³A₂g → ³T₁g(P)
The energy of the lowest-energy transition, ³A₂g → ³T₂g , corresponds directly to the value of Δo.[5] This transition involves promoting an electron from the filled t₂g orbital set to the half-filled e_g set. By identifying the wavelength of maximum absorbance (λ_max) for this transition in the UV-Vis spectrum, Δo can be calculated using the fundamental relationship:
Δo = E = hν = hc/λ_max
where h is Planck's constant, c is the speed of light, and ν is the frequency of the absorbed light.
Diagram of d-Orbital Splitting in [Ni(en)₃]²⁺
Caption: d-orbital splitting for Ni²⁺ (d⁸) in an octahedral ligand field.
Experimental Protocol: Spectroscopic Measurement of Δo
This protocol outlines the synthesis of the [Ni(en)₃]²⁺ complex and the subsequent determination of Δo.
Objective: To prepare an aqueous solution of [Ni(en)₃]²⁺ and measure its UV-Vis absorption spectrum to calculate the ligand field splitting energy (Δo).
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or similar Ni(II) salt
-
Ethylenediamine (10% aqueous solution)
-
Deionized water
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Pipettes
-
Quartz or plastic cuvettes
-
UV-Visible Spectrophotometer
Methodology:
-
Preparation of a Ni(II) Stock Solution:
-
Accurately weigh approximately 1.2 g of NiCl₂·6H₂O and dissolve it in deionized water in a 50 mL volumetric flask. Fill to the mark to create a ~0.1 M solution.
-
Causality: Using a hydrated salt is practical. The initial pale green color is due to the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺.[6]
-
-
Synthesis of the [Ni(en)₃]²⁺ Complex:
-
Pipette 5.0 mL of the Ni(II) stock solution into a 10 mL volumetric flask.
-
Slowly add a 10% solution of ethylenediamine dropwise while swirling the flask. A stoichiometric amount is required, but a slight excess ensures complete formation of the tris-complex.
-
Observe the color change from pale green to a deep violet.[7] This visual change is a direct consequence of the ligand exchange and the increase in the magnitude of Δo. Ethylenediamine, a stronger field ligand than water, causes a larger energy split. This shifts the absorbed light from the red-orange region (complementary to green) to the yellow region (complementary to violet).[8]
-
Dilute the final solution to the 10 mL mark with deionized water.
-
-
Acquisition of the UV-Vis Spectrum:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15 minutes for baseline stability.
-
Fill a cuvette with deionized water to use as a blank reference. Place it in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with a small amount of the [Ni(en)₃]²⁺ solution before filling it approximately three-quarters full. Ensure there are no air bubbles or fingerprints on the optical surfaces.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 350 nm to 1100 nm. The solution may need to be diluted if the maximum absorbance exceeds the linear range of the instrument (typically > 1.5 AU).
-
-
Data Analysis and Calculation:
-
Identify the wavelengths of maximum absorbance (λ_max) for the three distinct peaks in the spectrum.
-
The peak at the longest wavelength (lowest energy) corresponds to the ³A₂g → ³T₂g transition. This λ_max value is used to calculate Δo.
-
Calculation in Wavenumbers (cm⁻¹): This is the most direct calculation. Δo (cm⁻¹) = 1 / (λ_max (nm) * 10⁻⁷ cm/nm)
-
Calculation in kJ/mol: Δo (kJ/mol) = (h * c * N_A) / λ_max = (1.196 x 10⁵ kJ·nm/mol) / λ_max (nm)
-
Data Presentation and Interpretation
The UV-Vis spectrum of an aqueous solution of [Ni(en)₃]²⁺ typically displays three absorption bands.[5][9] The data below are representative values found in the literature.
| Electronic Transition | Typical λ_max (nm)[9] | Typical Wavenumber (cm⁻¹)[5] | Energy |
| ³A₂g → ³T₂g | ~900 | ~11,200 | Δo |
| ³A₂g → ³T₁g(F) | ~550 | ~18,350 | > Δo |
| ³A₂g → ³T₁g(P) | ~325 | ~29,000 | >> Δo |
Calculation of Δo:
Using the lowest energy transition at approximately 11,200 cm⁻¹:
-
Δo = 11,200 cm⁻¹ [5]
To convert this to kJ/mol:
-
Δo (kJ/mol) = 11,200 cm⁻¹ * (11.96 J/mol per cm⁻¹) / 1000 J/kJ
-
Δo ≈ 134 kJ/mol
This value for Δo is significantly larger than that for the [Ni(H₂O)₆]²⁺ complex (Δo ≈ 8,500 cm⁻¹ or 102 kJ/mol), which experimentally validates the position of ethylenediamine as a stronger field ligand than water in the spectrochemical series.[8]
Conclusion
The ligand field splitting energy (Δo) of the [Ni(en)₃]²⁺ complex is a fundamental parameter that can be readily and reliably determined using UV-Visible spectroscopy. The experimentally obtained value of approximately 11,200 cm⁻¹ (134 kJ/mol) is a direct result of the strong electrostatic field exerted by the three bidentate ethylenediamine ligands on the d-orbitals of the central Ni²⁺ ion. This guide provides both the theoretical framework and the practical methodology for this determination, offering a valuable resource for researchers in coordination chemistry and related fields. The principles demonstrated here are foundational for understanding the structure-property relationships that govern the behavior of transition metal complexes.
References
-
Homework.Study.com. (n.d.). The electronic spectrum of an aqueous solution of (Ni(en)3)^2+ displays broad absorptions with... Retrieved from [Link]
-
La Salle University. (n.d.). Synthesis of Macrocyclic Complexes of Nickel(II). Retrieved from [Link]
-
Prepp. (2025). The UV-visible spectrum of [Ni(en)₃]²⁺ (en = ethylenediamine) shows absorbance maxima at 11200 cm⁻¹, 18350 cm⁻¹, and 29000 cm⁻¹. Retrieved from [Link]
-
Prezi. (n.d.). The Coordination Chemistry of tris-ethylenediaminenickel (II). Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis spectrum (0.003 mol-1 dm-3 ) of [Ni(trien)(en)] (ClO 4 ) 2. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Nickel(II) Complexes - Ligand. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The uv-visible absorption spectra of selected nickel complex ions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate. Retrieved from [Link]
-
Journal of Bangladesh Academy of Sciences. (n.d.). Crystal Field Splitting Energy (Δo) and Racah Parameters (B) of Some Metal-Saccharine and Metal-Saccharine. Retrieved from [Link]
-
YouTube. (2023). Tanabe-Sugano Practice Problem: Finding Octahedral Splitting (delta O) from Peak Energies in UV-Vis. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis, Structure, and Properties of the Tris(ethylendiamine)nickel(II) Dichloride Dihydrate [Ni(H2NCH2CH2NH2)3]Cl2 ⋅ 2H2O Crystals. Retrieved from [Link]
-
Dalal Institute. (n.d.). Electronic Spectra of Transition Metal Complexes. Retrieved from [Link]
-
Desklib. (2023). SIC2001 - Determining ∆o Value for Transition Complexes. Retrieved from [Link]
-
UKEssays.com. (2020). Experiment to Determine Delta O in Octahedral Ligand Field. Retrieved from [Link]
-
Science made alive. (n.d.). Nickel - ethylenediamine complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.6.4: Factors That Affect the Magnitude of Δo. Retrieved from [Link]
-
University of Vienna. (n.d.). Crystal Field Theory. Retrieved from [Link]
-
Quora. (2020). Why the absorption peaks of [Ni(H2O) 6] 2+ of lower energy and intensity than the corresponding bands of [Ni(en) 3] 2+? Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectrum of Ni(II)-Complex Figure(10). Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-26 Coordination Chemistry: Crystal Field Theory (CFT). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Crystal Field Theory. Retrieved from [Link]
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- 5. The UV-visible spectrum of $[Ni(en)_3]^{2+}$ (en = ethylenediamine) shows absorbance maxima at $11200 \text{ cm}^{-1}$, $18350 \text{ cm}^{-1}$, and $29000 \text{ cm}^{-1}$.Absorbance maximumElectronic transition(a) $11200 \text{ cm}^{-1}$(i) $^3A_{2g} \to ^3T_{1g} (F)$(b) $18350 \text{ cm}^{-1}$(ii) $^3A_{2g}\to^3T_{2g}$(c) $29000 \text{ cm}^{-1}$(iii) $^3A_{2g}\to^3T_{1g} (P)$[Given: Atomic number of Ni = 28]The correct match(es) between absorbance maximum and electronic transition is/are [prepp.in]
- 6. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Optical Isomerism in Tris(ethylenediamine)nickel(II) Chloride
Abstract
The study of stereoisomerism in coordination chemistry provides a foundational understanding of the three-dimensional arrangement of ligands around a central metal ion, which profoundly influences the substance's physical, chemical, and biological properties. Tris(ethylenediamine)nickel(II) chloride, [Ni(en)₃]Cl₂, serves as a canonical example of optical isomerism in octahedral complexes. This guide provides a comprehensive technical overview of the principles, synthesis, chiral resolution, and characterization of the enantiomers of [Ni(en)₃]Cl₂. It details field-proven experimental protocols, explains the causality behind methodological choices, and presents advanced characterization data, establishing a self-validating framework for researchers. The content is grounded in authoritative references, ensuring scientific integrity and trustworthiness for professionals in chemical research and drug development.
Introduction: Chirality in Octahedral Complexes
Isomerism, the phenomenon where compounds share the same molecular formula but exhibit different structural arrangements, is a cornerstone of chemical diversity.[1][2] In coordination chemistry, stereoisomerism, which involves compounds with the same connectivity but different spatial orientations, is particularly significant. Optical isomerism, a subset of stereoisomerism, arises when a molecule and its mirror image are non-superimposable.[2] Such molecules are termed "chiral" and the pair of non-superimposable mirror images are known as enantiomers .[3]
A primary condition for chirality is the absence of a plane of symmetry or a center of inversion in the molecule.[4] Octahedral complexes, particularly those with bidentate or polydentate ligands, frequently meet this requirement. The complex cation tris(ethylenediamine)nickel(II), [Ni(en)₃]²⁺, is a classic illustration. Three bidentate ethylenediamine (en) ligands coordinate to the central Ni(II) ion, creating a stable, propeller-like structure.[5] This arrangement lacks any plane of symmetry and thus exists as a pair of enantiomers, designated by the stereochemical descriptors delta (Δ) and lambda (Λ).[6] These enantiomers are chemically identical in an achiral environment but differ in their interaction with plane-polarized light; one enantiomer rotates the light in a clockwise direction (dextrorotatory, d or +), while its counterpart rotates it counter-clockwise (levorotatory, l or -).[4][7] An equimolar mixture of both enantiomers is known as a racemic mixture and is optically inactive.[4]
Diagram 1: Enantiomers of the [Ni(en)₃]²⁺ Cation
Caption: General workflow from starting materials to separated enantiomers.
Illustrative Experimental Protocol (Adapted from Cobalt Analogs)
-
Preparation of Diastereomers: Dissolve a known quantity of racemic [Ni(en)₃]Cl₂·2H₂O in a minimum amount of warm water. In a separate flask, dissolve a half-molar equivalent of sodium (+)-tartrate in water.
-
Mix the two solutions. The tartrate salt of the nickel complex will begin to form.
-
Fractional Crystallization: Cool the solution slowly to room temperature, and then in an ice bath. The less soluble diastereomer (e.g., Δ-[Ni(en)₃][(+)-tartrate]) will crystallize out. The efficiency of this step is critical and depends on the precise solubility difference. [8]4. Isolation: Collect the crystals by filtration. This is the first crop, enriched in one enantiomer. The filtrate is now enriched in the other diastereomer.
-
Purification and Conversion:
-
For the Crystalline Solid: Redissolve the crystals in a minimum of hot water and recrystallize to improve diastereomeric purity. Then, dissolve the purified diastereomer in water and add a concentrated solution of NaCl or pass it through an anion-exchange column charged with Cl⁻ to convert it back to the chloride salt. The desired enantiomerically pure [Ni(en)₃]Cl₂ will precipitate upon cooling or addition of ethanol.
-
For the Filtrate: Treat the filtrate with a concentrated NaCl solution to precipitate the more soluble diastereomer as its chloride salt, which can then be further purified.
-
Characterization of Enantiomers
The success of a chiral resolution must be validated by analytical techniques that can distinguish between enantiomers. Polarimetry and Circular Dichroism (CD) spectroscopy are the principal methods for this purpose.
Polarimetry
Polarimetry measures the rotation of the angle of plane-polarized light as it passes through a solution of a chiral compound.
-
Principle: Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions. The measured angle of rotation is used to calculate the specific rotation [α], a characteristic physical property of a chiral substance.
-
Validation: A successful resolution will yield two samples: one with a positive specific rotation (+x°) and another with a negative specific rotation (-x°). A racemic mixture will have a specific rotation of 0°.
Table 2: Expected Chiroptical Properties of [Ni(en)₃]²⁺ Enantiomers
| Enantiomer | Designation | Sign of Specific Rotation [α] | Expected CD Cotton Effects |
|---|---|---|---|
| Dextrorotatory | d or (+) | Positive | Opposite to l-isomer |
| Levorotatory | l or (-) | Negative | Opposite to d-isomer |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. [9]* Principle: Enantiomers absorb left- and right-circularly polarized light differently, particularly at wavelengths corresponding to electronic transitions. A CD spectrum is a plot of this differential absorbance (ΔA) versus wavelength. The spectra of two enantiomers are perfect mirror images of each other. [10]* Validation: The resolved Δ and Λ isomers of [Ni(en)₃]Cl₂ will exhibit mirror-image CD spectra. This provides unambiguous proof of their enantiomeric relationship and the success of the resolution. Theoretical studies on [Ni(en)₃]Cl₂ have explored its Vibrational Circular Dichroism (VCD) spectra, providing a deep level of structural insight. [6][11]
Diagram 3: Principle of Circular Dichroism Spectroscopy
Caption: A simplified workflow of a Circular Dichroism (CD) spectrometer.
Advanced Considerations: Conformational Isomerism
Beyond the Δ and Λ configurations of the metal center, the five-membered ethylenediamine chelate rings are non-planar and can adopt their own chiral conformations, denoted δ (delta) and λ (lambda). [6]This leads to a set of conformational diastereomers for each enantiomer. For the Δ enantiomer, four such conformers exist: Δ(λλλ), Δ(λλδ), Δ(λδδ), and Δ(δδδ). [6][11] Density Functional Theory (DFT) calculations have shown that these conformers are very close in energy, with minimal barriers to interconversion. [6]This insight is crucial for researchers, as it indicates that in solution, the complex is likely a dynamic mixture of these conformers, which can influence its reactivity and interactions in biological systems.
Table 3: Calculated Relative Conformational Energies for Δ-[Ni(en)₃]²⁺
| Conformer | Relative Energy (kcal mol⁻¹) |
|---|---|
| Δ(δδδ) | 0.00 |
| Δ(λδδ) | 0.17 |
| Δ(λλλ) | 0.04 |
| Δ(λλδ) | 0.36 |
(Data sourced from Noorani et al., J. Iran. Chem. Soc.) [11]
Conclusion
Tris(ethylenediamine)nickel(II) chloride is an exemplary model for understanding and investigating optical isomerism in coordination chemistry. Its straightforward synthesis provides a racemic mixture that can be separated into its stable Δ and Λ enantiomers through classical resolution techniques involving diastereomeric salt formation. The successful isolation of these enantiomers is unequivocally confirmed using chiroptical methods, primarily polarimetry and circular dichroism spectroscopy. Advanced computational studies further reveal a rich conformational landscape, highlighting the dynamic nature of the chelate rings. For professionals in materials science and drug development, a thorough grasp of these principles—from synthesis to separation and stereochemical characterization—is indispensable for the rational design of chiral molecules with specific functions and interactions.
References
-
Zainullin, O. B., Sorokina, N., et al. (2021). Synthesis, Structure, and Properties of the Tris(ethylendiamine)nickel(II) Dichloride Dihydrate [Ni(H2NCH2CH2NH2)3]Cl2 ⋅ 2H2O Crystals. Crystallography Reports. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Nickel(II) Complexes - Ligand. Available at: [Link]
-
Supporting Information for "Quenching of Tryptophan Fluorescence in Various Proteins by a Series of Small Nickel Complexes". Dalton Transactions. Available at: [Link]
-
Srinivasana, B. R., et al. (2009). Synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate. Journal of Coordination Chemistry. Available at: [Link]
-
Bartleby. (2021). Answered: synthesis of Tris(ethylenediamine)nickel(I) chloride dihydrate. Available at: [Link]
-
Mori, W., et al. (2021). Crystal structures and circular dichroism of {2,2′-[(1S,2S)-1,2-diphenylethane-1,2-diylbis(nitrilophenylmethanylylidene)]diphenolato}nickel(II) and its ethanol solvate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Noorani, M., et al. (2010). Conformational stabilities, EPR, IR and VCD studies of Tris(ethylenediamine)nickel(II) chloride. Journal of the Iranian Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra recorded over the wavelength range 220-320 nm. Available at: [Link]
-
Mizuta, T., et al. (1991). Structural study of optical resolution. XIV. Highly efficient chiral discrimination of the lel3-tris(trans-1,2-cyclohexanediamine)cobalt(III) ion attained with the d-(R,R)-tartrate ion assuming an anomalous conformation. Inorganic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Okawa, H., et al. (2001). Synthesis, characterization, and spontaneous resolution of chiral nickel(II) complexes with the tripod ligand tris[2-(((2-phenylimidazol-4-yl)methylidene)amino)ethyl]amine. Inorganica Chimica Acta. Available at: [Link]
-
Noorani, M., et al. (2013). Conformational Stabilities, EPR, IR and VCD Studies of Tris(ethylenediamine)nickel(II) Chloride. ResearchGate. Available at: [Link]
-
Prezi. (n.d.). Synthesis and Optical Resolution of Co(en)3 3+. Available at: [Link]
-
Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Available at: [Link]
-
Lorenz, H. (2009). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available at: [Link]
-
Collins, J. R. (n.d.). Circular Dichroism Studies of Some Cobalt (111) Complexes Which Contain Phenyl-Substituted Ethylenediamine-N,N. Available at: [Link]
-
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
Stack Exchange. (2017). What is the optical nature of the tris(ethylenediamine)cobalt(III) cation? Available at: [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Available at: [Link]
-
Eidel, O., et al. (2022). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Available at: [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available at: [Link]
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- 3. Answered: synthesis of Tris(ethylenediamine)nickel(I) chloride dihydrate The equations of the preparation of [Ni(en)3]Cl2-2H2O are written: [Ni(H2O)6]Cl2 + 3 en →… | bartleby [bartleby.com]
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- 9. Crystal structures and circular dichroism of {2,2′-[(1S,2S)-1,2-diphenylethane-1,2-diylbis(nitrilophenylmethanylylidene)]diphenolato}nickel(II) and its ethanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Thermodynamic Stability Constants of Nickel(II)-Ethylenediamine Complexes
This guide provides a comprehensive exploration of the thermodynamic principles governing the formation and stability of nickel(II) complexes with ethylenediamine (en). It is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of metal-ligand interactions. We will delve into the theoretical underpinnings of stability constants, the pronounced chelate effect, and the rigorous experimental methodologies used for their determination.
Foundational Concepts: Understanding Complex Stability
In coordination chemistry, the stability of a complex in solution is quantitatively expressed by its stability constant (or formation constant), an equilibrium constant for the formation of the complex from its constituent metal ion and ligands.[1] The complexation of an aqueous nickel(II) ion, [Ni(H₂O)₆]²⁺, with the bidentate ligand ethylenediamine proceeds in three distinct steps, each with a corresponding stepwise stability constant (K) .
-
Step 1: [Ni(H₂O)₆]²⁺ + en ⇌ [Ni(en)(H₂O)₄]²⁺ + 2H₂O, with constant K₁
-
Step 2: [Ni(en)(H₂O)₄]²⁺ + en ⇌ [Ni(en)₂(H₂O)₂]²⁺ + 2H₂O, with constant K₂
-
Step 3: [Ni(en)₂(H₂O)₂]²⁺ + en ⇌ [Ni(en)₃]²⁺ + 2H₂O, with constant K₃
The overall stability constant (β) represents the equilibrium for the formation of the final complex from the aquated metal ion and the total number of ligands.[2][3] The relationship between stepwise and overall constants is multiplicative.[3][4]
-
β₁ = K₁
-
β₂ = K₁ × K₂
-
β₃ = K₁ × K₂ × K₃
A higher stability constant signifies a stronger metal-ligand interaction and a greater concentration of the complex at equilibrium.[1][5]
The Chelate Effect: The Thermodynamic Driving Force
A central theme in the study of nickel-ethylenediamine complexes is the chelate effect . This principle states that complexes formed by polydentate ligands (chelating agents) are significantly more stable than analogous complexes with a corresponding number of monodentate ligands.[6][7][8]
For instance, the tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺, is nearly ten orders of magnitude more stable than the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺, despite both featuring six Ni-N bonds.[7][8]
-
[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O (log β ≈ 8.6)[9]
-
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O (log β ≈ 18.3)[9]
The causality behind this enhanced stability is primarily entropic. In the reaction with ethylenediamine, four particles (one aquated ion and three ligands) produce seven particles (one complex and six water molecules), a net increase of three particles.[7] In contrast, the reaction with ammonia involves seven reactant particles producing seven product particles. The greater increase in the number of independent species in the chelate system leads to a significant positive change in entropy (ΔS°), making the Gibbs free energy change (ΔG° = ΔH° - TΔS°) more negative and thus driving the equilibrium further toward the product.[1][6][10]
Factors Influencing Stability Constants
The magnitude of the stability constants for nickel-ethylenediamine complexes is governed by several interrelated factors:
-
Nature of the Metal Ion: Nickel(II) has a relatively high charge density (charge-to-size ratio), which favors strong electrostatic interaction with the electron-donating nitrogen atoms of the ligand.[9][11]
-
Ligand Basicity: Ethylenediamine is a reasonably strong base, indicating that its nitrogen atoms are effective electron-pair donors, leading to the formation of stable coordinate bonds.[11]
-
Chelate Ring Size: The five-membered chelate ring formed by the Ni-N-C-C-N linkage is sterically favorable and nearly strain-free, contributing significantly to the complex's stability.[6][7]
-
Ionic Strength of the Medium: Stability constants are concentration-dependent and are correctly expressed in terms of activities. To maintain constant activity coefficients, experiments are typically conducted in a medium of high and constant ionic strength (e.g., using KNO₃ or NaClO₄).[1][12] This ensures that determined values are comparable across different experiments.
Experimental Determination of Stability Constants
Accurate determination of stability constants requires robust experimental techniques. Potentiometric titration and spectrophotometry are two of the most powerful and common methods employed.[13][14]
Potentiometric Titration
This method relies on monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a strong base.[1][15] The underlying principle is the competition between the Ni²⁺ ion and H⁺ ions for the ethylenediamine ligand. Ethylenediamine is a weak base that can be protonated (enH⁺, enH₂²⁺). As a strong base (e.g., NaOH) is added, it deprotonates the ligand, making it available to complex with the nickel ions. This complexation releases protons, and the resulting pH curve for the metal-ligand solution is displaced relative to a curve for the ligand alone, allowing for the calculation of the stability constants.
Experimental Protocol: Potentiometric Titration
-
Reagent Preparation:
-
Prepare a standard solution of Ni(NO₃)₂ (e.g., 0.01 M).
-
Prepare a standard solution of ethylenediamine (e.g., 0.1 M).
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HNO₃).
-
Prepare a concentrated solution of an inert salt (e.g., 2 M KNO₃) to maintain constant ionic strength.
-
Prepare and standardize a carbonate-free solution of NaOH (e.g., 0.1 M).
-
-
Calibration: Calibrate a pH meter equipped with a glass electrode using at least two standard buffers (e.g., pH 4.01 and 7.00).[16]
-
Titration Setup:
-
In a thermostatted vessel (e.g., at 25.0 ± 0.1 °C), prepare a solution containing known volumes of the Ni²⁺ solution, ethylenediamine solution, standard acid, and the inert salt solution. Dilute to a fixed total volume with deionized water.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
-
Data Collection:
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the final equivalence point.
-
-
Data Analysis (Bjerrum's Method):
-
From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([en]) at each point.
-
Plot n̄ versus p[en] (where p[en] = -log[en]) to generate a formation curve.
-
The stepwise stability constants can be determined from this curve. For example, the value of p[en] at n̄ = 0.5 corresponds to log K₁, at n̄ = 1.5 corresponds to log K₂, and at n̄ = 2.5 corresponds to log K₃.[16]
-
Spectrophotometry: Method of Continuous Variations (Job's Plot)
This method is ideal for determining the stoichiometry of the dominant complex in solution and can also be used to find its stability constant.[17][18] It relies on the principle that if the complex absorbs light at a wavelength where the reactants do not (or vice versa), the absorbance will be maximal when the metal and ligand are combined in their stoichiometric ratio.[14][17][19]
The experiment involves preparing a series of solutions where the total molar concentration of metal and ligand ([Ni²⁺] + [en]) is held constant, but their mole fractions are varied.[20]
Experimental Protocol: Job's Plot for the [Ni(en)₃]²⁺ System
-
Reagent Preparation: Prepare equimolar stock solutions of Ni(NO₃)₂ and ethylenediamine (e.g., 0.1 M).
-
Wavelength Selection: Determine the absorption spectrum of a known [Ni(en)₃]²⁺ complex solution to identify the wavelength of maximum absorbance (λ_max).
-
Solution Series Preparation:
-
Prepare a series of solutions in volumetric flasks. In each flask, the total volume and the total moles of (Ni²⁺ + en) must be constant.
-
For example, in a series of 10 mL solutions, pipette x mL of the Ni²⁺ stock and (10-x) mL of the en stock, where x varies from 1 to 9. This creates solutions with ligand mole fractions ranging from 0.1 to 0.9.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max using a spectrophotometer. Use a solution of Ni(NO₃)₂ at the same concentration as a blank.
-
Data Analysis:
-
Plot the measured absorbance versus the mole fraction of ethylenediamine.
-
The plot should consist of two linear segments that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.[17][18]
-
For the [Ni(en)₃]²⁺ complex, the maximum absorbance is expected at a mole fraction of en = 0.75, because the stoichiometric ratio is 3 (en) to 1 (Ni²⁺), so X_en = 3 / (3+1) = 0.75.[19]
-
Summary of Stability Constants
The thermodynamic stability constants for the nickel(II)-ethylenediamine system have been extensively studied. The values are typically reported as logarithms and can vary slightly depending on experimental conditions like temperature and ionic strength.
| Complex Formation Equilibrium | Stepwise Constant | log K | Overall Constant | log β |
| [Ni]²⁺ + en ⇌ [Ni(en)]²⁺ | K₁ | 7.45 | β₁ | 7.45 |
| [Ni(en)]²⁺ + en ⇌ [Ni(en)₂]²⁺ | K₂ | 6.23 | β₂ | 13.68 |
| [Ni(en)₂]²⁺ + en ⇌ [Ni(en)₃]²⁺ | K₃ | 4.34 | β₃ | 18.02 |
| Values are representative and determined in an aqueous solution at 25°C and an ionic strength of 0.1 M. (Source: Based on critically evaluated data from IUPAC and related literature[21]). |
The decreasing trend in stepwise stability constants (K₁ > K₂ > K₃) is typical and can be attributed to statistical factors (fewer available coordination sites for incoming ligands) and increasing steric hindrance.[1][22]
Conclusion
The remarkable stability of nickel(II)-ethylenediamine complexes is a textbook illustration of the chelate effect, driven by a large positive entropy change. Understanding and quantifying this stability through constants like K and β are fundamental to predicting the behavior of these complexes in various chemical and biological systems. Rigorous experimental methods, such as potentiometric titration and spectrophotometry, provide the empirical data necessary to validate these thermodynamic principles. This knowledge is not merely academic; it is critical in fields ranging from the design of metal-based therapeutics and chelation agents to the development of catalysts and analytical reagents.
References
-
Harvey, D. (2013). Method of Continuous Variations. Analytical Sciences Digital Library. [Link]
-
Goa University. Spectrophotometric study of complexes by Job's method. [Link]
-
LibreTexts Chemistry. (2023). Stability of Metal Complexes and Chelation. [Link]
-
Woollins, J. D., & Lickiss, P. D. (1995). Potentiometric determination of aminal stability constants. Talanta, 42(2), 243-248. [Link]
-
LibreTexts Chemistry. (2020). Spectrophotometric Studies of Complex Ions. [Link]
-
University of Delhi. STABILITY CONSTANTS AND THEIR MEASUREMENT. [Link]
-
LibreTexts Chemistry. (2023). The Chelate Effect. [Link]
-
Ansari, F. B., et al. (2012). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry, 28(2), 873-876. [Link]
-
Wikipedia. Stability constants of complexes. [Link]
-
El-Sherif, A. A., & Shoukry, M. M. (2012). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. International Journal of Electrochemistry. [Link]
-
University of Delhi. Stability constants of metal complexes and their applications. [Link]
-
Schmidt, A., et al. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. Analytical Methods, 6(9), 3020-3027. [Link]
-
Scribd. Preparation and Analysis of Ethylenediamine Complexes of Cobalt and Nickel. [Link]
-
Wikipedia. Job plot. [Link]
-
ResearchGate. (2019). Stability of Metal Complexes. [Link]
-
D'Accolti, L., et al. (2007). Evolution of nickel speciation during preparation of Ni-SiO2 catalysts: effect of the number of chelating ligands in [Ni(en)x(H2O)6-2x]2+ precursor complexes. The Journal of Physical Chemistry C, 111(34), 12751-12759. [Link]
-
Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(44), 11436-11454. [Link]
-
IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [Link]
-
CEC. (2018). Determination of stability constant by Potentiometric titrations -I. [Link]
-
Pearson. Formation constants for the ammonia and ethylenediamine complexes. [Link]
-
Slideshare. (2015). Factors affecting stability of metal complexes. [Link]
-
Solubility of Things. Factors Affecting Stability of Complexes. [Link]
-
LibreTexts Chemistry. (2023). Thermodynamic Stability of Metal Complexes. [Link]
-
Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]
-
Filo. (2025). EXPERIMENT 2: CHELATING LIGANDS. [Link]
-
Chemical Science International Journal. (2024). The Interaction of Nickel (II) Ion with Ethylene Diamine (en) Chelate Using Ethaline (Ionic Liquid) as a Solvent. [Link]
-
Pediaa. (2018). Difference Between Stepwise and Overall Stability Constants. [Link]
-
Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522. [Link]
-
Vaia. Differentiate between stepwise stability constants and overall stability constants. [Link]
-
Hindawi. (2013). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids. [Link]
-
de Gruyter. (1964). Complex formation. [Link]
-
Slideshare. (2022). Stability of metal complexes.pptx notes for chemistry. [Link]
-
Current Research Web. (2022). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. [Link]
-
ResearchGate. (2025). Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff Base in Different Solvents. [Link]
-
Current Research Web. (2016). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. [Link]
-
International Journal of New Chemistry. (2023). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution. [Link]
-
Scribd. Spectrophotometric Determination of The Stability Constant of A Complex Ion. [Link]
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Technical Guide: Solubility Dynamics and Purification of Tris(ethylenediamine)nickel(II) Chloride
Content Type: Technical Whitepaper & Experimental Protocol
Subject: Solvation Thermodynamics, Antisolvent Crystallization, and Synthesis of
Executive Summary
The solubility differential of tris(ethylenediamine)nickel(II) chloride (
For drug development professionals, this system serves as an archetype for antisolvent crystallization —a critical unit operation in Active Pharmaceutical Ingredient (API) manufacturing. The complex exhibits high solubility in water (dielectric constant
Physicochemical Basis of Solubility
The Solute:
The complex consists of a nickel(II) center octahedrally coordinated by three bidentate ethylenediamine (
-
Cation:
(Large, bulky, distinct symmetry). -
Anion:
(Spherical, charge-dense). -
Lattice: The crystal lattice is stabilized by electrostatic attraction and an intricate network of hydrogen bonds involving the amine protons (
) and the chloride ions.
Thermodynamic Mechanism: Water vs. Ethanol
The dissolution process is governed by the competition between Lattice Energy (
In Water (The Solvent)
Water is a "hard" polar solvent with a high dielectric constant.[2][3][4]
-
Dielectric Shielding: Water effectively shields the electrostatic attraction between the
cation and anions. According to the Born equation, the energy required to separate ions is inversely proportional to the solvent's dielectric constant. -
Hydration Shell: Water molecules form strong hydrogen bonds with the amine groups on the ethylenediamine ligands and hydrate the chloride ions.
-
Result:
. The complex dissolves readily, forming a stable violet solution.
In Ethanol (The Antisolvent)
Ethanol has a significantly lower dielectric constant and lower polarity index.
-
Reduced Shielding: Ethanol is less effective at shielding the ionic charges (
vs ). -
Ligand Competition: While ethanol can hydrogen bond, its alkyl tail (
) creates steric hindrance and disrupts the efficient solvation shell required to stabilize the bulky cationic complex. -
Result:
. The energetic cost to break the crystal lattice is not recovered by solvation. The system minimizes energy by precipitating the solid salt.
Comparative Solvent Data
The following table summarizes the physical properties dictating this solubility difference.
| Parameter | Water ( | Ethanol ( | Impact on |
| Dielectric Constant ( | 78.4 | 24.5 | High |
| Dipole Moment (D) | 1.85 | 1.69 | Water has a stronger permanent dipole for ion interaction. |
| Polarity Index | 10.2 | 4.3 | Higher polarity correlates with higher solubility for ionic complexes. |
| H-Bond Donor Capacity | High | Moderate | Water stabilizes the |
| Observed Behavior | Solvent (High Solubility) | Antisolvent (Precipitant) | Basis for purification protocol.[5] |
Visualization: Solvation & Precipitation Logic
The following diagram illustrates the mechanistic pathway of the "Salting Out" process using ethanol.
Caption: Thermodynamic cycle showing the transition from dissolved ions to solid precipitate triggered by the reduction of the medium's dielectric constant.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize and purify
Safety Warning: Nickel salts are known sensitizers and potential carcinogens. Ethylenediamine is corrosive and flammable. Work in a fume hood.
Reagents
-
Nickel(II) chloride hexahydrate (
): 6.0 g (approx. 25 mmol)[6] -
Ethylenediamine (
): 6.0 mL (approx. 90 mmol, excess)[6] -
Deionized Water: 20 mL
-
Ethanol (95% or absolute): ~30–50 mL
-
Diethyl ether (optional, for drying): 20 mL
Step-by-Step Methodology
-
Dissolution (Aqueous Phase):
-
In a 100 mL Erlenmeyer flask, dissolve 6.0 g of
in 20 mL of warm deionized water. -
Observation: The solution will be bright green (characteristic of
).
-
-
Complexation:
-
Slowly add 6.0 mL of ethylenediamine to the nickel solution while stirring.[6]
-
Mechanism:[7] The bidentate
ligands displace the monodentate water molecules due to the Chelate Effect (entropy driven). -
Observation: The color changes rapidly from green to deep violet/purple. Heat is evolved (exothermic).
-
-
Antisolvent Addition (The Critical Step):
-
Crystallization:
-
Allow the mixture to stand in the ice bath for 15–30 minutes.
-
Troubleshooting: If no crystals form, scratch the side of the flask with a glass rod to induce nucleation, or add more ethanol.
-
-
Filtration and Washing:
-
Filter the violet crystals using a Büchner funnel and vacuum suction.
-
Wash 1: 10 mL cold ethanol (removes unreacted amine and water).
-
Wash 2: 10 mL diethyl ether (removes ethanol and facilitates rapid drying).
-
-
Drying:
-
Air dry or dry in a desiccator.
-
Yield: Expect ~90% yield based on Nickel.[8]
-
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of Tris(ethylenediamine)nickel(II) chloride.
Applications & Relevance to Drug Development[1][9]
While
Antisolvent Crystallization in Pharma
The "ethanol crash" method described here is analogous to antisolvent crystallization used to purify APIs.
-
Polymorph Control: Just as the rate of ethanol addition affects the crystal size of the Nickel complex, it dictates the polymorphic form of drugs. Rapid addition often yields amorphous or metastable forms, while slow addition yields stable polymorphs.
-
Purification: This method effectively separates the target molecule from highly water-soluble impurities (like excess salts) or highly organic-soluble impurities (like unreacted organic ligands), depending on the solvent system chosen.
Stereochemical Resolution
The
-
Because the chloride salt is highly soluble in water, it can be reacted with chiral counter-ions (e.g., tartrate) to form diastereomers with differing solubilities.
-
This allows for the optical resolution of the complex, a technique mirroring the resolution of chiral drug intermediates.
References
-
State, H. M. (1960). Tris(ethylenediamine)nickel(II) Chloride 2-Hydrate.[1][9][10] Inorganic Syntheses, Vol 6, pp. 200-201. Wiley.
-
Jouyban, A., et al. (2004). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures. Academia.edu / Journal of Pharmaceutical Sciences.
-
Zainullin, O. B., et al. (2021).[10] Synthesis, Structure, and Properties of the Tris(ethylenediamine)nickel(II) Dichloride Dihydrate Crystals. Crystallography Reports.
-
Roskilde University. (2015). Preparation of Tris(1,2-ethanediamine)nickel(II) chloride dihydrate. Experimental Protocol.
-
EvitaChem. Tris(ethylenediamine)nickel(II) chloride hydrate: Properties and Applications.
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Technical Monograph: Tris(ethylenediamine)nickel(II) Chloride Hydrate
Core Identity & Physicochemical Characterization
Executive Summary
Tris(ethylenediamine)nickel(II) chloride, typically isolated as the dihydrate
Part 1: Chemical Identity & Physicochemical Properties[1]
The accurate identification of this compound is critical for regulatory compliance and stoichiometric precision in synthesis.
Nomenclature and Registry
| Parameter | Detail |
| IUPAC Name | Tris(ethane-1,2-diamine)nickel(II) dichloride |
| Common Name | Tris(ethylenediamine)nickel(II) chloride |
| CAS Number (Hydrate) | 699012-90-3 (Specific to the hydrate/dihydrate form) |
| CAS Number (Anhydrous) | 13408-70-3 (Refers to the cation/anhydrous salt) |
| Formula | |
| Appearance | Violet/Purple crystals |
| Geometry | Octahedral ( |
Molecular Weight Calculation
Precise dosing in biological assays requires distinguishing between the anhydrous and hydrated forms.
| Component | Stoichiometry | Atomic Mass Contribution ( g/mol ) | Subtotal |
| Nickel (Ni) | 1 | 58.69 | 58.69 |
| Ethylenediamine ( | 3 | 180.30 | |
| Chloride (Cl) | 2 | 70.90 | |
| Anhydrous MW | - | - | 309.89 g/mol |
| Water ( | 2 | 36.03 | |
| Dihydrate MW | - | - | 345.92 g/mol |
Critical Note for Researchers: Commercial vendors often supply the dihydrate . Always verify the Certificate of Analysis (CoA) for water content to adjust molarity calculations for DNA binding or catalytic assays.
Part 2: Synthesis & Preparation Protocol
This protocol utilizes the ligand substitution method, displacing labile aquo ligands from nickel(II) chloride with the stronger chelating ethylenediamine ligands.
Reagents
-
Nickel(II) chloride hexahydrate (
): 6.0 g -
Ethylenediamine (99%): 6.0 mL
-
Ethanol (95%): 50 mL
-
Distilled Water
Step-by-Step Methodology
-
Solubilization: Dissolve 6.0 g of
in approx. 20 mL of distilled water in a 100 mL Erlenmeyer flask. The solution will appear green due to the ion. -
Ligand Addition: Slowly add 6.0 mL of ethylenediamine to the green solution with constant stirring.
-
Observation: The reaction is exothermic.[2] The color shifts dramatically from green to deep violet/purple, indicating the formation of the
chromophore.
-
-
Crystallization: Cool the solution in an ice bath for 15 minutes.
-
Precipitation: Add 30 mL of cold 95% ethanol dropwise to induce crystallization. The polarity shift reduces the solubility of the chloride salt.
-
Isolation: Filter the violet crystals using a Büchner funnel and vacuum suction.
-
Purification: Wash the crystals with two 5 mL aliquots of cold ethanol to remove unreacted amine.
-
Drying: Air dry or dry in a desiccator.
Workflow Visualization
Figure 1: Synthesis pathway for Tris(ethylenediamine)nickel(II) chloride dihydrate.
Part 3: Stereochemistry & Chiral Resolution[4][5]
The
The Principle of Diastereomeric Resolution
Enantiomers possess identical physical properties (solubility, melting point) in achiral environments. To separate them, they must be converted into diastereomers using a chiral resolving agent.[4][5] Diastereomers have distinct physical properties, allowing separation by fractional crystallization.
Resolving Agent: (+)-Tartaric acid (or Ammonium (+)-tartrate).
Resolution Protocol
-
Preparation: Dissolve racemic
in water. -
Chiral Counter-ion Addition: Add a stoichiometric amount of Ammonium (+)-tartrate.
-
Selective Crystallization:
-
The diastereomeric pair formed is
and . -
The
(Lambda) form is generally less soluble and crystallizes first as the diastereomeric tartrate salt.
-
-
Conversion: The isolated crystals are redissolved and treated with excess chloride (e.g., HCl or LiCl) to displace the tartrate and precipitate the pure enantiomeric chloride salt.
Resolution Logic Diagram
Figure 2: Optical resolution workflow using diastereomeric salt formation.
Part 4: Applications in Drug Development
While nickel complexes are rarely used as therapeutic agents directly due to toxicity,
DNA Binding & Intercalation Modeling
The complex is cationic and chiral, making it an excellent probe for DNA binding modes.
-
Groove Binding: The helical shape of the complex fits into the major/minor grooves of DNA.
-
Selectivity: The
and enantiomers exhibit differential binding affinities to the right-handed B-DNA helix due to steric matching/mismatching. This mimics the chiral recognition required for modern metallodrugs (e.g., Ruthenium-based anticancer agents).
Biological Activity
Recent studies have highlighted the potential of nickel-thiosemicarbazone derivatives, structurally related to the ethylenediamine core, in exhibiting cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines [5]. The
References
-
PubChem. Tris(ethylenediamine)nickel(2+) dichloride (Anhydrous). CID 407048.[6] Available at: [Link]
-
University of the West Indies. Preparation of a Nickel(II) tetraazamacrocycle. (Detailed synthesis protocol). Available at: [Link]
-
RSC Publishing. Synthesis, DNA/protein binding... of nickel(II) bis(thiosemicarbazone) complexes.[7] (2023). Available at: [Link]
Sources
- 1. Tris(ethylenediamine)nickel(II) chloride hydrate | 699012-90-3 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis, characterization, and spontaneous resolution of chiral nickel(II) complexes with the tripod ligand tris[2-(((2-phenylimidazol-4-yl)methylidene)amino)ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tris(ethylenediamine)nickel(2+) dichloride | C6H18N6Ni-6 | CID 407048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, DNA/protein binding, molecular docking, DNA cleavage and in vitro anticancer activity of nickel(ii) bis(thiosemicarbazone) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Tris(ethylenediamine)nickel(II) Chloride Hydrate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and safe handling of tris(ethylenediamine)nickel(II) chloride hydrate, [Ni(en)₃]Cl₂·nH₂O. This coordination complex is a cornerstone in inorganic chemistry education and research, serving as an excellent model for demonstrating principles of ligand field theory, coordination chemistry, and the synthesis of metal-amine complexes.[1] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles that govern the synthesis. This guide emphasizes safety, reproducibility, and thorough characterization of the final product.
Introduction: The Significance of a Classic Coordination Complex
Tris(ethylenediamine)nickel(II) chloride is a classic example of an octahedral coordination complex.[1] The central nickel(II) ion is coordinated by three bidentate ethylenediamine (en) ligands, each binding through its two nitrogen atoms.[2][3] This chelation results in a thermodynamically stable complex. The synthesis is a ligand substitution reaction where the water molecules in the hexaquanickel(II) chloride coordination sphere are replaced by the stronger field ethylenediamine ligands.[2] This substitution is visually striking, marked by a color change from the green of the aqueous nickel(II) solution to the characteristic violet-purple of the tris(ethylenediamine)nickel(II) complex.[2][4]
Understanding the synthesis and properties of this complex is fundamental for studies in coordination chemistry, including investigations into ligand exchange reactions, redox behavior, and interactions with biological molecules.[1] Its well-defined structure and spectroscopic properties make it an ideal compound for calibrating instruments and for educational purposes.
Mechanistic Insights: The Chelate Effect
The formation of [Ni(en)₃]²⁺ is a prime example of the chelate effect. Ethylenediamine is a bidentate ligand, meaning it binds to the central metal ion at two points. The formation of the five-membered chelate rings by the ethylenediamine ligands is entropically more favorable than the coordination of six monodentate ligands like ammonia. This increased stability of the resulting complex is a key concept in coordination chemistry.
Experimental Protocol: A Validated Synthesis
This section details a reliable and reproducible protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 237.69 | Appears as green crystals. |
| Ethylenediamine (25% m/m aqueous solution) | C₂H₈N₂ | 60.10 (anhydrous) | A colorless liquid with an ammonia-like odor.[5] The aqueous solution is basic. |
| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | Used as an anti-solvent to induce precipitation. |
| Acetone | C₃H₆O | 58.08 | An alternative anti-solvent to ethanol.[2][6] |
| Deionized Water | H₂O | 18.02 |
Equipment
-
100 mL or 150 mL Beaker
-
Glass stirring rod
-
10 mL Graduated cylinder
-
Hot plate (optional, for gentle warming)
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass for drying
Step-by-Step Synthesis Protocol
-
Dissolution of the Nickel Salt: Weigh approximately 6.0 g of nickel(II) chloride hexahydrate and transfer it to a 150 mL beaker.[5] Add a minimal amount of deionized water (approximately 10 mL) and stir with a glass rod until the salt is fully dissolved. Gentle warming on a hot plate can expedite this process, but do not boil. The resulting solution will be a clear green color.
-
Rationale: This step creates an aqueous solution of the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which is the precursor for the ligand substitution reaction.[2]
-
-
Addition of Ethylenediamine: In a fume hood, slowly and with constant stirring, add approximately 20 mL of a 25% aqueous solution of ethylenediamine to the nickel chloride solution.[5] The reaction is exothermic, and a significant color change from green to blue and finally to a deep violet-purple should be observed.
-
Rationale: Ethylenediamine is a stronger field ligand than water and will displace the coordinated water molecules to form the more stable tris(ethylenediamine)nickel(II) complex. The reaction is performed in a fume hood due to the volatility and odor of ethylenediamine.
-
-
Inducing Precipitation: To the resulting violet solution, slowly add approximately 35 mL of 95% ethanol while continuing to stir.[7] Alternatively, acetone can be used for this step.[2][6] The product is less soluble in this mixed solvent system, leading to its precipitation as a crystalline solid.
-
Rationale: Tris(ethylenediamine)nickel(II) chloride is soluble in water but has a much lower solubility in less polar organic solvents like ethanol or acetone. The addition of these "anti-solvents" decreases the overall polarity of the solvent, forcing the ionic complex to precipitate out of the solution.
-
-
Crystallization: To maximize the yield of crystalline product, cool the beaker in an ice bath for 15-20 minutes.
-
Rationale: The solubility of the complex decreases at lower temperatures, promoting more complete crystallization and leading to a higher product yield.
-
-
Isolation and Washing of the Product: Collect the violet crystals by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of cold 95% ethanol (approximately 5 mL each) to remove any unreacted starting materials and other soluble impurities.[5][7]
-
Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid. Washing with cold ethanol removes impurities without dissolving a significant amount of the desired product.
-
-
Drying: Carefully transfer the collected crystals to a pre-weighed watch glass and allow them to air dry. Alternatively, the product can be dried in a desiccator. Once dry, weigh the product and calculate the percentage yield. The final product should be a fine, violet crystalline powder.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized complex.
Visual Inspection
The product should be a uniformly colored violet crystalline solid. The initial green color of the nickel chloride solution should be completely absent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for characterizing d-d electronic transitions in transition metal complexes. The spectrum of an aqueous solution of [Ni(en)₃]Cl₂ will show distinct absorption bands that are characteristic of an octahedral Ni(II) complex with strong field ligands.
| Transition | Approximate λ_max (nm) |
| ³A₂g → ³T₂g | ~570 |
| ³A₂g → ³T₁g(F) | ~365 |
| ³A₂g → ³T₁g(P) | Not always observed |
Note: The exact positions of the absorption maxima can vary slightly depending on the solvent and the specific instrumentation used.
The ethylenediamine ligand creates a stronger ligand field than water, causing a shift in the d-d transition energies to higher values (shorter wavelengths) compared to the [Ni(H₂O)₆]²⁺ ion.[1]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the ethylenediamine ligands in the complex. Key vibrational modes to look for include:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H stretching | 3100-3300 |
| C-H stretching | 2800-3000 |
| N-H bending (scissoring) | ~1600 |
| C-N stretching | 1000-1200 |
The positions of these bands may be slightly shifted upon coordination to the nickel ion compared to free ethylenediamine.
Magnetic Susceptibility
Tris(ethylenediamine)nickel(II) is a paramagnetic complex with two unpaired electrons in the e_g orbitals. Measurement of the magnetic susceptibility can confirm this electronic configuration. The expected magnetic moment for a high-spin octahedral Ni(II) complex is approximately 3.2 Bohr magnetons (BM).[1]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated laboratory and while wearing proper personal protective equipment (PPE).
-
Nickel(II) chloride hexahydrate: This compound is a suspected carcinogen and may cause an allergic skin reaction.[8][9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Ethylenediamine: This is a corrosive and flammable liquid and vapor.[10] It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms if inhaled.[10] Always handle in a fume hood.
-
This compound: This complex is also a suspected carcinogen and may cause an allergic skin reaction.[8] Handle with care, avoiding dust formation.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[8][9][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low product yield | Incomplete precipitation or product loss during washing | Ensure sufficient anti-solvent is added. Cool the solution for an adequate amount of time. Use minimal amounts of cold solvent for washing. |
| Product is a powder, not crystalline | Precipitation occurred too rapidly | Add the anti-solvent more slowly while stirring vigorously. |
| Greenish tint to the final product | Presence of unreacted [Ni(H₂O)₆]Cl₂ | Ensure a stoichiometric excess of ethylenediamine was used. Wash the product thoroughly with the recommended solvent. |
Conclusion
The synthesis of this compound is a robust and highly illustrative experiment in coordination chemistry. By following the detailed protocol and understanding the underlying chemical principles presented in this guide, researchers can reliably synthesize and characterize this important complex. The knowledge gained from this synthesis is broadly applicable to the study of other coordination compounds and their applications in various scientific fields.
Visualization of the Complex Structure
Caption: Structure of the tris(ethylenediamine)nickel(II) cation, [Ni(en)₃]²⁺.
References
- Vertex AI Search. (n.d.). Explain the process and synthesis of tris(ethylenediamine)nickel (II) chloride dihydrate.
- Benchchem. (n.d.). This compound | 699012-90-3.
- ResearchGate. (n.d.). Tris(ethylenediamine)nickel(II) Chloride 2‐Hydrate Tris(Propylenediamine)Nickel(II) Chloride 2‐Hydrate.
- Santa Cruz Biotechnology, Inc. (2017, June 6). Tris(ethylenediamine)nickel(II) chloride - SAFETY DATA SHEET.
- Slideshare. (n.d.). Preparation of tris(ethylenediamine)nickel(ii) chloride complex.
- Studylib. (n.d.). Synthesis of Tris(ethylenediamine)nickel(II) Chloride Lab.
- YouTube. (2022, September 25). This compound Synthesis.
- Chemistry 110. (n.d.). Experiment 5 Addenda.
- Prezi. (n.d.). The Coordination Chemistry of tris-ethylenediaminenickel (II).
- Fisher Scientific. (2015, June 19). Safety Data Sheet.
- Thermo Fisher Scientific. (2021, December 25). Nickel Chloride - SAFETY DATA SHEET.
Sources
- 1. This compound | 699012-90-3 | Benchchem [benchchem.com]
- 2. Preparation of tris(ethylenediamine)nickel(ii) chloride complex. | DOCX [slideshare.net]
- 3. studylib.net [studylib.net]
- 4. prezi.com [prezi.com]
- 5. homework.study.com [homework.study.com]
- 6. Chemistry 110 - Experiment 5 Addenda [home.miracosta.edu]
- 7. youtube.com [youtube.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
Application Note: Unraveling Metal-Ligand Stoichiometry Using UV-Vis Spectroscopy – A Case Study of Nickel(II)-Ethylenediamine Complexes
Preamble: The Chemistry of Color and Complexation
In the realm of coordination chemistry, the interaction between a metal ion and one or more ligands leads to the formation of a coordination complex, a process often accompanied by a distinct color change. This phenomenon is a direct consequence of the electronic structure of the central metal ion. For transition metals like nickel(II), which has a d⁸ electron configuration, the d-orbitals, which are degenerate (of equal energy) in the free ion, are split into different energy levels by the electric field of the surrounding ligands.[1] The energy difference between these split d-orbitals often corresponds to the energy of photons in the visible region of the electromagnetic spectrum.
The absorption of light excites an electron from a lower energy d-orbital to a higher energy d-orbital, a phenomenon known as a d-d transition.[2][3] The specific wavelengths of light absorbed are dictated by the identity of the metal ion, its oxidation state, and, crucially, the nature of the ligands bonded to it. Ethylenediamine (en), a bidentate chelating ligand, forms stable complexes with Ni(II) ions in aqueous solution, sequentially replacing water molecules from the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[4][5] This substitution results in the formation of a series of complex ions: [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and [Ni(en)₃]²⁺. Each of these species exhibits a unique UV-Vis absorption spectrum, reflecting the change in the ligand field environment around the Ni(II) center.[6][7]
This application note provides a detailed protocol for determining the stoichiometry of the predominant nickel-ethylenediamine complex formed in solution using UV-Visible spectrophotometry. We will explore two robust and widely adopted techniques: the Method of Continuous Variations (Job's Method) and the Mole-Ratio Method.[8][9]
Foundational Principles: Spectrophotometric Determination of Stoichiometry
UV-Vis spectroscopy serves as a powerful tool to probe the formation of complexes in solution, especially when the complex absorbs at a wavelength where the individual reactants (metal ion and ligand) absorb weakly or not at all. By systematically varying the concentrations of the reactants, one can monitor the formation of the complex and deduce its stoichiometric formula.
The Method of Continuous Variations (Job's Method)
Job's method is a cornerstone technique for identifying the stoichiometry of a single, predominant complex in solution.[4][10] The core principle is to prepare a series of solutions where the mole fractions of the metal (M) and ligand (L) are varied, but the total molar concentration ([M] + [L]) is held constant.[6][8] The absorbance of each solution is then measured at a wavelength where the complex shows significant absorbance.
When the absorbance is plotted against the mole fraction of the ligand, the resulting curve will exhibit a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[4] The logic is that the concentration of the complex will be greatest when the reactants are mixed in the exact stoichiometric ratio required for its formation.[6]
The Mole-Ratio Method
An alternative and equally effective approach is the mole-ratio method.[11][12] In this technique, the concentration of one reactant (typically the metal ion) is kept constant across a series of solutions, while the concentration of the other reactant (the ligand) is systematically increased.[13] A plot of absorbance versus the mole ratio of the ligand to the metal ([L]/[M]) is then generated.
This plot typically consists of two linear segments with different slopes.[12][13] The first segment, at low ligand concentrations, shows a steep increase in absorbance as the formation of the complex is limited by the amount of ligand added. The second segment, after the equivalence point, shows a much shallower slope (or becomes horizontal if only the complex absorbs at the chosen wavelength) because the metal ion has been fully complexed and further addition of the ligand does not lead to more complex formation. The intersection of these two extrapolated linear portions reveals the mole ratio of the ligand to the metal in the complex.[11][12]
Experimental Design & Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for determining the stoichiometry of the nickel-ethylenediamine complex using Job's Method.
Reagents and Instrumentation
-
Reagents:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ethylenediamine (NH₂CH₂CH₂NH₂)
-
Deionized water
-
-
Instrumentation:
-
UV-Vis Spectrophotometer (double or single beam)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks (various sizes)
-
Graduated pipettes or micropipettes
-
Preparation of Stock Solutions
-
0.4 M NiSO₄ Solution: Accurately weigh 10.51 g of NiSO₄·6H₂O and dissolve it in deionized water in a 100 mL volumetric flask. Fill the flask to the calibration mark.[4]
-
0.4 M Ethylenediamine (en) Solution: In a fume hood, carefully measure 2.67 mL of ethylenediamine and dilute it to 100 mL with deionized water in a volumetric flask.[4]
-
Safety Note: Ethylenediamine is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. If the solution appears brown, it may have oxidized; distillation is recommended for purification.[4]
-
Protocol: Job's Method of Continuous Variations
-
Prepare the Solution Series: Using the 0.4 M stock solutions, prepare a series of nine solutions in labeled test tubes or vials as detailed in Table 1. The total volume for each solution is 10 mL.[4]
| Solution No. | Volume of 0.4 M NiSO₄ (mL) | Volume of 0.4 M en (mL) | Mole Fraction of en (Xₑₙ) |
| 1 | 9.0 | 1.0 | 0.1 |
| 2 | 8.0 | 2.0 | 0.2 |
| 3 | 7.0 | 3.0 | 0.3 |
| 4 | 6.0 | 4.0 | 0.4 |
| 5 | 5.0 | 5.0 | 0.5 |
| 6 | 4.0 | 6.0 | 0.6 |
| 7 | 3.0 | 7.0 | 0.7 |
| 8 | 2.0 | 8.0 | 0.8 |
| 9 | 1.0 | 9.0 | 0.9 |
| 10 (Blank) | 10.0 | 0.0 | 0.0 |
| Table 1: Preparation of solutions for Job's Method. |
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the instrument to scan a wavelength range or to measure at specific wavelengths. Based on the known spectra of Ni(II)-en complexes, the following wavelengths are informative: 530 nm, 545 nm, 578 nm, 622 nm, and 640 nm.[4][6][7]
-
Use deionized water as the reference blank to zero the instrument.
-
Measure the absorbance of each of the 10 prepared solutions at each of the selected wavelengths. Record the data systematically.
-
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for Job's Method.
Data Analysis and Interpretation
The raw absorbance data must be processed to isolate the absorbance due solely to the formation of the complex. The uncomplexed Ni(II) ion ([Ni(H₂O)₆]²⁺) has a non-zero absorbance at the wavelengths of interest.
-
Corrected Absorbance (Y): The absorbance contribution from the complex is found by subtracting the absorbance that would be expected if no reaction occurred. This corrected absorbance, Y, is calculated using the following formula:
Y = A_measured - (A_Ni_blank * (1 - Xₑₙ))
Where:
-
A_measured is the absorbance of a given mixed solution.
-
A_Ni_blank is the absorbance of the pure 0.4 M NiSO₄ solution (Solution No. 10, where Xₑₙ = 0).
-
Xₑₙ is the mole fraction of ethylenediamine in the solution.[4]
-
-
Constructing the Job's Plot: For each wavelength, create a graph by plotting the corrected absorbance (Y) on the y-axis against the mole fraction of ethylenediamine (Xₑₙ) on the x-axis.
-
Determining Stoichiometry:
-
Draw smooth curves through the data points for each wavelength.
-
Identify the mole fraction (Xₘₐₓ) at which the maximum absorbance occurs.[14]
-
The stoichiometry, represented by 'n' in the formula [Ni(en)ₙ]²⁺, is calculated from Xₘₐₓ using the equation:
n = Xₘₐₓ / (1 - Xₘₐₓ)[10]
-
For example, a maximum at Xₑₙ ≈ 0.67 would indicate n = 0.67 / (1 - 0.67) = 2, corresponding to the complex [Ni(en)₂]²⁺. A maximum at Xₑₙ ≈ 0.75 would indicate n = 0.75 / (1 - 0.75) = 3, corresponding to [Ni(en)₃]²⁺.
-
Sample Data Table
| Solution No. | Xₑₙ | Absorbance at 578 nm (A_measured) | Corrected Absorbance (Y) |
| 1 | 0.1 | ... | ... |
| 2 | 0.2 | ... | ... |
| 3 | 0.3 | ... | ... |
| 4 | 0.4 | ... | ... |
| 5 | 0.5 | ... | ... |
| 6 | 0.6 | ... | ... |
| 7 | 0.7 | ... | ... |
| 8 | 0.8 | ... | ... |
| 9 | 0.9 | ... | ... |
| 10 | 0.0 | A_Ni_blank | 0 |
| Table 2: Example data collection and calculation table for a single wavelength. |
Mechanistic Insights and Expected Results
The stepwise formation of nickel-ethylenediamine complexes is an equilibrium-driven process. The relative stability of the different species determines which complex will predominate under specific concentration conditions.
Caption: Stepwise equilibrium of Ni(II)-en complexes.
Job's method is most effective when one complex is significantly more stable and therefore predominates over the others.[6] In the Ni(II)-en system, it is common to find that the maxima of the Job's plots at different wavelengths may vary slightly, suggesting the co-existence of multiple species.[7] For instance, analysis at certain wavelengths might point towards the formation of [Ni(en)₂]²⁺ (Xₘₐₓ ≈ 0.67), while others might indicate [Ni(en)₃]²⁺ (Xₘₐₓ ≈ 0.75).[7][14] This provides valuable insight into the complexity of the solution equilibrium. The variation in the observed stoichiometry with wavelength is a key finding and should be discussed in the context of the overlapping spectra of the different complex ions present in solution.
Concluding Remarks
The spectrophotometric analysis of nickel-ethylenediamine complexes is a classic and instructive experiment that provides a clear, visual demonstration of coordination chemistry principles. By employing systematic methods like Job's plot or the mole-ratio plot, researchers can elucidate the stoichiometry of metal-ligand complexes in solution. This application note provides a robust and validated protocol that, when executed with care, yields reliable and interpretable data, making it an invaluable technique for researchers and professionals in chemical and pharmaceutical development.
References
- COMPLEX ION COMPOSITION BY JOB'S METHOD. (n.d.). Retrieved from an online academic resource. This source outlines the fundamental principles and a procedural example for applying Job's Method to the nickel(II)-ethylenediamine system.
-
Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. (2013, July 29). LibreTexts Chemistry. This article provides a clear explanation of the mole-ratio method as an alternative to continuous variations. URL: [Link]
-
Dadfarnia, S., et al. (2010). New and improved techniques for applying the mole ratio method to the identification of weak complexes in solution. Journal of the Iranian Chemical Society. This paper discusses advanced applications of the mole-ratio method. URL: [Link]
-
Harvey, D. (2022, September 28). 14.3: Qualitative and Characterization Applications. LibreTexts Chemistry. This section covers both the mole-ratio method and the method of continuous variations with graphical examples. URL: [Link]
-
Lombard, F. W., & van der Merwe, M. J. (n.d.). Spectrophotometry mole ratio and continuous variation experiments with dithizone. SciSpace. This source provides practical examples and graphical representations of the mole-ratio method. URL: [Link]
-
Sweeney, R. J. (1981). Electronic transitions as a probe of tetrahedral versus octahedral coordination in nickel(II) complexes: An undergraduate inorganic chemistry experiment. Journal of Chemical Education. This paper discusses the electronic transitions characteristic of Ni(II) complexes. URL: [Link]
-
Complex Ion composition determination by Job's method. (2019, July 3). Synaptic - Central College. This provides a detailed laboratory procedure for the nickel-ethylenediamine system, including solution preparation and data analysis. URL: [Link]
- Stoichiometry of a Nickel Ethylenediamine Complex. (2009, September 17). A student lab report providing experimental results and analysis for the Ni(II)-en system using Job's Method.
-
El-Sayed, N. Y., et al. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central Journal. This article compares Job's method and the mole-ratio method with a newer technique. URL: [Link]
- El‐Sayed, B. A., et al. (2022). Spectroscopic insights into ligand field effects on nickel(II) complexes.International Journal of Advanced Chemistry Research. This paper delves into the theory of d-d transitions in Ni(II) complexes.
-
Al-Masoudi, A. J. N., & Al-Salami, B. K. H. (2021). Synthesis, characterization and spectral estimation of Nickel (II) and Copper (II) complexes and study of their antibacterial. Chemical Review and Letters. Provides examples of UV-Vis spectra for Ni(II) complexes. URL: [Link]
-
Nickel Complex Ion Composition Study. (n.d.). Scribd. An experimental report showing results of Job's method at different wavelengths for the Ni(II)-en system. URL: [Link]
-
Ray, M., et al. (2002). Synthesis, Characterization and Crystal Structure of a Nickel(II) Schiff Base Complex Derived from Acetylacetone and Ethylenediamine. ResearchGate. Provides context on the synthesis of Ni(II)-en type complexes. URL: [Link]
-
Uson, R., et al. (1989). Crystal structures and spectroscopic studies of ternary compounds of Ni(II) with ethylenediamine and 5'GMP and 5'IMP. PubMed. Details the synthesis of Ni(II)-en complexes. URL: [Link]
- Kumar, S., et al. (2013). Cobalt (Ii), Nickel (Ii), Copper (Ii) and Zinc (Ii) Complexes of New N, N-Bis (Thiophen-).Der Pharma Chemica. Discusses the electronic spectra and geometry of octahedral Ni(II) complexes.
-
El Ttaib, K., et al. (2024). The Interaction of Nickel (II) Ion with Ethylene Diamine (en) Chelate Using Ethaline (Ionic Liquid) as a Solvent. Chemical Science International Journal. This study utilizes both Job's method and the mole-ratio method for the Ni(II)-en system. URL: [Link]
-
Determination of Composition of Complexes Using Jobs Method. (n.d.). Scribd. A document outlining the experimental aim to determine Ni-en complex composition using Job's method. URL: [Link]
-
Lysova, A. A., et al. (2023). CO2 Methanation: Solvent-Free Synthesis of Nickel-Containing Catalysts from Complexes with Ethylenediamine. MDPI. Describes the synthesis of Ni(II)-en complexes. URL: [Link]
-
Roy, P., et al. (2012). The UV-Vis spectrum (0.003 mol-1 dm-3 ) of [Ni(trien)(en)] (ClO 4 ) 2. ResearchGate. Shows a UV-Vis spectrum for a mixed-ligand Ni(II)-en complex. URL: [Link]
-
The electronic spectrum of a Ni(II) octahedral complex shows... (2023, December 6). Testbook. An educational resource explaining d-d transitions in octahedral Ni(II) complexes. URL: [Link]
- Prasad, R. N. (n.d.). Synthesis and Studies on electronic spectra of Ni (II) Complexes with 3-hydroxy-2-Naphthalidene semicarbazone.IJSDR. Discusses the electronic spectra of Ni(II)
- Quenching of Tryptophan Fluorescence in Various Proteins by a Series of Small Nickel Complexes - Supporting Information. (n.d.). This document provides synthetic details for various nickel complexes.
-
Synthesis of Nickel(II) Complexes - Ligand. (n.d.). Scribd. A lab report detailing the synthesis of [Ni(en)₃]Cl₂·2H₂O. URL: [Link]
-
The uv-visible absorption spectra of selected nickel complex ions. (n.d.). Doc Brown's Chemistry. An educational page explaining the origin of color in Ni(II) complexes. URL: [Link]
-
CHE2621/101/1/2016. (2016). ResearchGate. A course document outlining the spectrophotometric study of Ni(II)-en complexes and the calculation of 'n' from Job's plot data. URL: [Link]
Sources
- 1. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. testbook.com [testbook.com]
- 4. Complex Ion composition determination by Job’s method | Synaptic | Central College [central.edu]
- 5. scribd.com [scribd.com]
- 6. chem.latech.edu [chem.latech.edu]
- 7. scribd.com [scribd.com]
- 8. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalcsij.com [journalcsij.com]
- 10. researchgate.net [researchgate.net]
- 11. asdlib.org [asdlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. local-brookings.k12.sd.us [local-brookings.k12.sd.us]
Calculating magnetic moment of [Ni(en)3]Cl2 using Gouy balance
Determination of Magnetic Moment in via Gouy Balance Method
Abstract & Scope
This application note details the protocol for determining the effective magnetic moment (
The protocol addresses the common error sources in solid-state magnetochemistry—specifically packing density variance and diamagnetic correction omission. By following this self-validating workflow, researchers can accurately correlate magnetic susceptibility (
Theoretical Framework
The Gouy Principle
The Gouy method measures the apparent change in mass of a sample when placed in an inhomogeneous magnetic field.[1][2][3] A paramagnetic sample (containing unpaired electrons) is drawn into the region of higher magnetic field strength, resulting in an apparent mass increase.[1][2]
The force (
- = Volume susceptibility of the sample.
- = Volume susceptibility of displaced air (negligible for solids but included in precision work).
- = Cross-sectional area of the sample tube.[1][2][3]
- = Magnetic field strength at the center of the poles.
- = Magnetic field strength at the top of the sample (effectively zero).[2][4]
Ligand Field Theory: The Nickel(II) Case
The complex
-
Electronic Configuration:
. -
Unpaired Electrons (
): 2. -
Spin-Only Magnetic Moment:
B.M.
However, due to spin-orbit coupling, experimental values for octahedral Ni(II) typically range from 2.9 to 3.3 B.M. Deviations below 2.8 B.M. or above 3.5 B.M. indicate experimental error or significant structural distortion.
Equipment & Materials
Instrumentation
-
Gouy Balance: Magnetic susceptibility balance (e.g., Johnson Matthey or Sherwood Scientific models) capable of
cgs sensitivity. -
Electromagnet: Variable field strength (typically 3000–5000 Gauss).
-
Sample Tubes: Matched, flat-bottomed cylindrical glass tubes with a reference mark.
Reagents
-
Analyte:
(dry powder). -
Calibration Standard: Mercury(II) tetrathiocyanatocobaltate(II),
.-
Note: Chosen for its stability and well-defined susceptibility (
cgs at 20°C).
-
Experimental Protocol
Workflow Visualization
Figure 1: Operational workflow for Gouy Balance measurement. Note the critical dependency of the Sample Measurement on the Tube Constant derived in Phase 1.
Step-by-Step Methodology
Step 1: Tube Calibration (Determination of
-
Clean and dry the sample tube thoroughly.
-
Weigh the empty tube (
). -
Fill the tube with the standard
in small increments. Tap the tube bottom gently on a rubber stopper 20-30 times after every addition.-
Critical: The packing density must be uniform.[1] The sample height (
) must match the reference mark exactly.
-
-
Weigh the filled tube (
). -
Suspend the tube in the balance.[3] Tare the balance.
-
Turn on the magnet (Field
). Record the weight reading ( ). -
Calculate the change in mass:
(Note: Tare usually handles , so the reading is directly ).
Step 2: Sample Measurement
-
Remove the standard. Clean the tube without scratching the glass.
-
Repeat the packing process with
.-
Validation: Ensure the sample height is identical to the standard to maintain the same volume integration limits.
-
-
Weigh the filled tube (
). -
Measure the magnetic pull (
) under the exact same current/field settings used for calibration. -
Record ambient temperature (
in Kelvin).
Data Analysis & Calculations
Calculation Logic
Figure 2: Computational pathway from raw mass change to effective magnetic moment.
Mathematical Derivation
A. Calculate Tube Constant (
-
forngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> cgs units (at 20°C).
B. Calculate Gram Susceptibility of Sample (
C. Calculate Molar Susceptibility (
-
MW of
or anhydrous must be precise. -
Anhydrous MW:
.
D. Apply Diamagnetic Corrections (
Table 1: Pascal's Constants (approximate values in
| Component | Value per Unit | Count | Total Contribution |
| -12.8 | 1 | -12.8 | |
| Ethylenediamine (en) | -46.3 | 3 | -138.9 |
| -23.4 | 2 | -46.8 | |
| Total | -198.5 |
E. Calculate Magnetic Moment (
Results Interpretation & QC
Expected Values
For
-
Spin-only: 2.83 B.M.[8]
-
Acceptable Experimental Range: 2.9 – 3.3 B.M.
Troubleshooting Guide
-
Result < 2.8 B.M.:
-
Cause: Sample packing was too loose compared to the standard (lower density = lower apparent force).
-
Fix: Repack sample tube; ensure "tap-down" method is consistent.
-
-
Result > 3.4 B.M.:
-
Cause: Ferromagnetic impurities (e.g., metal spatula scrapings) or standard was packed looser than the sample.
-
Fix: Use plastic/glass tools only.
-
-
Negative
:-
Cause: Sample is diamagnetic (wrong compound) or balance drift.
-
Fix: Check synthesis product identity.
-
References
-
Calibration Standards: Figgis, B. N., & Nyholm, R. S. (1958). A convenient solid standard for the calibration of the Gouy magnetic susceptibility apparatus. Journal of the Chemical Society, 4190-4191. Link
-
Pascal's Constants: Bain, G. A., & Berry, J. F. (2008).[9] Diamagnetic Corrections and Pascal's Constants. Journal of Chemical Education, 85(4), 532.[9] Link
- Ni(II) Magnetochemistry: Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry (5th ed.). Wiley-Interscience. (Referencing general Ni(II) octahedral magnetic properties).
-
Gouy Method Protocol: UMass Boston Chemistry Department. Microscale Determination of Magnetic Susceptibility. Link
-
Standard Values: Landolt-Börnstein - Group II Molecules and Radicals. Magnetic Susceptibility of Coordination Compounds. Springer.[7] Link
Sources
- 1. myphysicsclassroom.in [myphysicsclassroom.in]
- 2. maharajacollege.ac.in [maharajacollege.ac.in]
- 3. 2.imimg.com [2.imimg.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Solved We collected data to estimate the number of unpaired | Chegg.com [chegg.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. fizika.si [fizika.si]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. Pascal's constants - Wikipedia [en.wikipedia.org]
Synthesis and Characterization of Tris(ethylenediamine)nickel(II) Chloride, [Ni(en)₃]Cl₂: A Classic Coordination Complex
An Application Note for Undergraduate Inorganic Chemistry Curricula
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis and characterization of tris(ethylenediamine)nickel(II) chloride, [Ni(en)₃]Cl₂. This experiment is a cornerstone of the undergraduate inorganic chemistry laboratory, offering a robust platform for teaching fundamental principles of coordination chemistry, including ligand substitution, the chelate effect, and the spectral and magnetic properties of transition metal complexes. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring a successful and educational outcome for students.
Introduction: The Educational Significance of [Ni(en)₃]Cl₂
Coordination compounds, formed by the association of a central metal ion with surrounding molecules or ions known as ligands, are fundamental to many areas of chemistry, from catalysis to bioinorganic systems. The synthesis of [Ni(en)₃]Cl₂ serves as an exemplary experiment for several reasons. The reaction involves a visually striking color change, providing immediate qualitative feedback on the progress of the reaction.[1][2][3] The starting material, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), forms a green aqueous solution containing the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺.[1][2] Upon the stepwise addition of the bidentate ligand ethylenediamine (H₂NCH₂CH₂NH₂, abbreviated 'en'), the coordinated water molecules are displaced.[1][4] This substitution proceeds through intermediate species of light blue ([Ni(H₂O)₄(en)]²⁺) and dark blue ([Ni(H₂O)₂(en)₂]²⁺), culminating in the formation of the vibrant purple tris(ethylenediamine)nickel(II) ion, [Ni(en)₃]²⁺.[1][2]
This synthesis allows for the exploration of key concepts such as ligand field theory, the thermodynamic stability imparted by the chelate effect, and the characterization of paramagnetic d⁸ metal complexes.[5][6]
Foundational Chemical Principles
Ligand Substitution and the Chelate Effect
The core of this synthesis is a ligand substitution reaction, as shown in Equation 1.
Equation 1: [Ni(H₂O)₆]²⁺(aq) + 3 en(aq) → [Ni(en)₃]²⁺(aq) + 6 H₂O(l)
Ethylenediamine is a bidentate ligand, meaning it binds to the nickel(II) ion at two points through the lone pair of electrons on each nitrogen atom.[5][7] Such ligands are also called chelating ligands.[5] The formation of a chelate ring (a five-membered ring in this case) results in a significant increase in thermodynamic stability compared to coordination with analogous monodentate ligands (like ammonia). This enhanced stability is known as the chelate effect , a crucial concept in coordination chemistry driven primarily by a large, positive change in entropy resulting from the release of a greater number of smaller molecules (water) than the number of larger molecules (ethylenediamine) that are coordinated.
Electronic Structure and Properties of Octahedral Ni(II)
Nickel(II) is a d⁸ transition metal ion. In an octahedral ligand field, such as that provided by the six nitrogen atoms of the three ethylenediamine ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. For Ni(II), the electronic configuration is (t₂g)⁶(e_g)². With two unpaired electrons in the e_g orbitals, the complex is paramagnetic.[6] The energy difference between these sets of orbitals (Δo) corresponds to the energy of visible light, and the absorption of this light gives rise to the compound's intense color. The UV-Visible spectrum of [Ni(en)₃]²⁺ is expected to show spin-allowed d-d electronic transitions.[8][9]
Experimental Protocol
This protocol is designed to be completed within a standard 3-4 hour undergraduate laboratory period.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | ~2.4 g |
| Ethylenediamine (70% aq. solution) | H₂NCH₂CH₂NH₂ | 60.10 (pure) | ~3.0 mL |
| Ethanol (95%) or Acetone | C₂H₅OH / C₃H₆O | - | ~25-30 mL |
| Deionized Water | H₂O | 18.02 | ~15 mL |
| 150 mL Beaker | - | - | 1 |
| Graduated Cylinders | - | - | 2 (10 mL, 50 mL) |
| Glass Stirring Rod | - | - | 1 |
| Hot Plate/Stirrer | - | - | 1 |
| Ice Bath | - | - | 1 |
| Büchner Funnel & Filter Flask | - | - | 1 set |
| Filter Paper | - | - | 1 |
Synthesis Workflow
Caption: Workflow for the synthesis of [Ni(en)₃]Cl₂.
Step-by-Step Procedure
-
Preparation of the Nickel Solution: Weigh approximately 2.4 g of NiCl₂·6H₂O and record the exact mass.[10] Place it in a 150 mL beaker and add 10-15 mL of deionized water. Gently warm the mixture on a hot plate while stirring to dissolve the solid completely. The resulting solution should be green.[1][10]
-
Ligand Addition: In a fume hood, measure approximately 3.0 mL of 70% aqueous ethylenediamine. CAUTION: Ethylenediamine is corrosive and has pungent fumes. [2][7] Slowly add the ethylenediamine solution dropwise to the nickel solution while stirring continuously.[10] Observe the color change from green to blue and finally to a deep purple/violet.[1]
-
Concentration: Gently heat the purple solution on a steam bath or low-temperature hot plate to reduce the volume to approximately 6 mL.[10] This step increases the concentration to facilitate crystallization.
-
Crystallization: Remove the beaker from the heat and allow it to cool to room temperature. Then, place the beaker in an ice bath to cool further.[10][11]
-
Precipitation: While keeping the solution cold, slowly add about 25 mL of cold ethanol or acetone in 5 mL increments, stirring well after each addition.[1][11][12] The product, [Ni(en)₃]Cl₂, is much less soluble in these organic solvents than in water, causing it to precipitate out as an "orchid coloured" or purple crystalline solid.[5][10] Vigorous scratching of the inner wall of the beaker with the glass rod may be necessary to induce crystallization.[5]
-
Isolation of Product: Collect the purple crystals using vacuum filtration with a Büchner funnel.[10][13]
-
Washing and Drying: Wash the collected crystals twice with 3-5 mL portions of cold ethanol or acetone to remove any unreacted starting materials and water.[10][11] Allow the product to air-dry on the filter paper for a few minutes while suction continues, then transfer the crystals to a pre-weighed watch glass to dry completely.
-
Yield Calculation: Weigh the final, dry product and calculate the percent yield based on the initial mass of NiCl₂·6H₂O, which should be the limiting reactant.
Safety and Waste Management
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves are mandatory at all times.
-
Reagent Hazards:
-
Nickel(II) Chloride: Toxic, a suspected carcinogen, and a skin sensitizer.[4][7][14] Avoid inhalation of dust and skin contact.
-
Ethylenediamine: Corrosive, flammable, and has intensely strong, irritating fumes.[2][3][7] All manipulations involving ethylenediamine should be performed in a well-ventilated fume hood.
-
-
Waste Disposal: DO NOT pour any solutions containing nickel down the drain.[7] All aqueous waste and the final solid product (if not kept) must be collected in a designated heavy metal hazardous waste container for appropriate disposal by environmental health and safety personnel.
Characterization of [Ni(en)₃]Cl₂
Visual and Physical Properties
The final product should be a fine, purple or orchid-colored crystalline solid.[3][10] The success of the synthesis is immediately apparent from the distinct color, which is characteristic of the [Ni(en)₃]²⁺ complex ion.
UV-Visible Spectroscopy
The color of the complex arises from electronic transitions between the d-orbitals of the Ni(II) center.
-
Protocol: Prepare a dilute aqueous solution of the synthesized [Ni(en)₃]Cl₂. Record the absorbance spectrum from approximately 300 to 800 nm.
-
Expected Results: The spectrum of the octahedral d⁸ [Ni(en)₃]²⁺ complex should display three spin-allowed transitions. The lowest energy transition, ³A₂g → ³T₂g, is typically observed, along with the ³A₂g → ³T₁g(F) transition. The highest energy ³A₂g → ³T₁g(P) transition may also be visible.[8][15]
Magnetic Susceptibility
This measurement confirms the paramagnetic nature of the complex.
-
Protocol: The magnetic susceptibility of a solid sample can be measured using a Guoy balance or a Johnson-Matthey susceptibility balance, common in undergraduate labs.[8]
-
Expected Results: The Ni(II) ion in an octahedral field has a (t₂g)⁶(e_g)² configuration with two unpaired electrons. The theoretical spin-only magnetic moment (μ_so) is 2.83 B.M. Due to spin-orbit coupling, the experimentally measured effective magnetic moment (μ_eff) for high-spin octahedral Ni(II) complexes is typically in the range of 2.8–3.4 B.M.[6][16]
Summary of Expected Data
| Parameter | Theoretical / Expected Value | Rationale / Notes |
| Formula Weight of Product | 309.89 g/mol ([Ni(en)₃]Cl₂) | Varies if dihydrate is formed, C₆H₂₄N₆NiCl₂.[17] |
| Theoretical Yield | (moles of NiCl₂·6H₂O) x 309.89 g/mol | Based on NiCl₂·6H₂O as the limiting reactant. |
| Appearance | Purple / Orchid crystalline solid | Characteristic color of the [Ni(en)₃]²⁺ complex ion.[10] |
| Magnetic Moment (μ_eff) | ~2.8 - 3.4 B.M. | Consistent with a high-spin d⁸ octahedral complex (2 unpaired e⁻).[6][16][18] |
| Major UV-Vis Peaks (λ_max) | ~350-370 nm, ~550-590 nm | Corresponds to d-d electronic transitions in the complex.[15] |
Visualizing the Chemistry
Caption: Ligand exchange from [Ni(H₂O)₆]²⁺ to [Ni(en)₃]²⁺.
Caption: Chelate structure of the [Ni(en)₃]²⁺ cation.
References
-
Science made alive: Chemistry/Experiments. (n.d.). Nickel - ethylenediamine complexes. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Preparation of a Nickel(II) tetraazamacrocycle. Retrieved from [Link]
-
Study.com. (n.d.). Explain the process and synthesis of tris(ethylenediamine)nickel (II) chloride dihydrate. Retrieved from [Link]
- Gaber, M., et al. (2001). Magnetic, thermal and spectral properties of Ni(II) 2,3- , 3,5- and 2,6-dimethoxybenzoates. Journal of the Serbian Chemical Society.
-
Studylib. (n.d.). Synthesis of Tris(ethylenediamine)nickel(II) Chloride Lab. Retrieved from [Link]
- Yeager, M. (n.d.). Chemistry 110 - Experiment 5 Addenda. Copyright by Mark Yeager.
-
JournalNX. (n.d.). STUDY ON MAGNETIC SUSCEPTIBILITY AND ELECTRONIC SPECTRA OF NI(II) COMPLEXES. A Multidisciplinary Peer Reviewed Journal. Retrieved from [Link]
-
Studylib. (n.d.). Ni(II) Complex Synthesis & Characterization Lab Manual. Retrieved from [Link]
- Vallejo, J., et al. (2020). Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study. MDPI.
-
ResearchGate. (n.d.). Complexation of nickel(II) by ethylenediamine investigated by means of electrospray ionization mass spectrometry. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of tris(ethylenediamine)nickel(ii) chloride complex. Retrieved from [Link]
- CHRIST (Deemed to be University) Journals. (n.d.). Synthesis, Spectral and Magnetic Properties of Ternary Nickel (II) Complexes with Acid Hydrazones and Heterocyclic Bases.
-
Koraym, S. (2020). Video: Stoichiometry, Product Yield, and Limiting Reactants - Procedure. JoVE. Retrieved from [Link]
- Edusprouts. (2012). Lab Report on Preparation and Magnetic Properties of some Ni(II) Complexes.
- LibreTexts Chemistry. (2020).
- Summerlin, L. R., Borgford, C. L., & Ealy, J. B. (1987). Changing Coordination Numbers: Nickel Complexes. Chemical Demonstrations: A Source Book for Teachers, vol. 2.
- Supporting Information. (n.d.). Quenching of Tryptophan Fluorescence in Various Proteins by a Series of Small Nickel Complexes.
-
Scribd. (n.d.). Synthesis of Nickel(II) Complexes - Ligand. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Structure, and Properties of the Tris(ethylendiamine)nickel(II) Dichloride Dihydrate [Ni(H2NCH2CH2NH2)3]Cl2 ⋅ 2H2O Crystals. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). E735: Complex Ions and Precipitates – Nickel(II) compounds. Lecture Demonstration Manual General Chemistry. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Nickel(II)
-
NileRed. (2020, June 18). Synthesis of tris(ethylenediamine)Nickel(II) chloride. YouTube. Retrieved from [Link]
- Spectrum Chemical. (2023).
- Flinn Scientific. (n.d.).
- La Salle University. (2002-2003). Lab Manual Advanced Inorganic Chemistry Laboratory. Department of Chemistry and Biochemistry.
- University of Wisconsin-Madison. (n.d.).
-
Chegg. (2018). Answer the following questions with regards to the octahedral nickel(II) complexes.... Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis spectrum (0.003 mol-1 dm-3 ) of [Ni(trien)(en)] (ClO 4 ) 2. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET - Nickel(II) chloride, anhydrous.
- Journal of Chemical Education. (2022). Freshening up Old Methods for New Students: A Colorful Laboratory Experiment to Measure the Formation Constants of Ni(II) Complexes Containing Ethane-1,2-Diamine.
- MDPI. (n.d.).
- Truman State University. (2020).
- ChemRxiv. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
- ResearchGate. (2025).
- Hill Brothers Chemical Company. (n.d.). liquid nickel chloride.
- YouTube. (2023). Nickel Ethylenediamine Complex analysis.
- Truman ChemLab. (2014).
- Filo. (2025). The UV-Vis spectrum of [Ni(NH3)6] Cl2 complex shows 4 peaks . Assign the....
- Doc Brown's Chemistry. (n.d.). The uv-visible absorption spectra of selected nickel complex ions.
Sources
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Resolution of [Ni(en)3]2+ enantiomers using chiral tartrates
Application Note: High-Purity Resolution of
Part 1: Introduction & Strategic Relevance
Abstract
The resolution of the tris(ethylenediamine)nickel(II) ion,
Target Audience: Synthetic Chemists, Process Engineers, and Structural Biologists.
Core Concept:
Racemic
-
(Less soluble
Precipitates) -
(More soluble
Remains in filtrate)
Critical Constraint: Unlike the kinetically robust cobalt(III) analogues, nickel(II) complexes are kinetically labile . They undergo rapid ligand exchange and racemization in solution. Therefore, this protocol emphasizes speed and temperature control to prevent the "chiral slip" (loss of optical purity).
Part 2: Theoretical Framework & Mechanism
The resolution relies on "Pasteur’s Principle" of diastereomeric discrimination. When the racemic cation
Thermodynamic Driver:
The Lattice Energy (
Graphviz Diagram 1: Mechanism of Resolution
Caption: Thermodynamic selection of the
Part 3: Experimental Protocol
Safety Warning: Nickel salts are known sensitizers and potential carcinogens. Ethylenediamine is corrosive and flammable. Work in a fume hood.
Materials
-
Nickel(II) Chloride hexahydrate (
) -
Ethylenediamine (
) - 99% -
Sodium Potassium Tartrate (
) - "Rochelle Salt" -
Sodium Iodide (
) or Potassium Iodide ( ) -
Ethanol (cold)
Workflow Diagram
Caption: Step-by-step fractionation and isolation of Nickel(II) enantiomers.
Step-by-Step Procedure
1. Synthesis of the Racemate:
-
Dissolve 6.0 g of
in 20 mL of water. -
Slowly add 6.0 mL of ethylenediamine.
-
Observation: Solution turns from green to deep purple/violet. This is the racemic
.
2. Resolution (Precipitation of
-
Dissolve 3.0 g of Sodium Potassium Tartrate in 10 mL of water.
-
Add the tartrate solution to the nickel complex solution.
-
Cool the mixture in an ice bath for 15–20 minutes. Scratch the side of the beaker with a glass rod to induce nucleation.
-
Critical Step: A crystalline precipitate will form. This is
. -
Filter rapidly using a Büchner funnel.
-
Solid (Cake): Contains the
enantiomer. -
Filtrate (Liquid): Contains the
enantiomer.
-
3. Isolation of
-
Wash the purple crystals with cold 40% ethanol to remove excess tartrate.
-
Dissolve the solid in the minimum amount of warm water (approx. 15 mL, ~50°C). Do not boil (risk of racemization).
-
Add 2-3 g of solid Sodium Iodide (
) and stir. -
Cool on ice. The iodide salt is less soluble than the tartrate and will crystallize out.
-
Filter, wash with ethanol, and dry.
4. Isolation of
-
Take the purple filtrate from Step 2.
-
Add 3-4 g of solid Sodium Iodide (
). -
Heat gently to dissolve the iodide, then cool on ice.
-
Crystals of
will precipitate.
Part 4: Data Analysis & Validation
Characterization: Polarimetry
The gold standard for validation is Specific Rotation (
Formula:
- : Observed rotation (degrees)
- : Path length (dm)
- : Concentration (g/mL)
Reference Data Table:
| Parameter | Notes | ||
| Appearance | Violet Crystals | Violet Crystals | Indistinguishable visually |
| Solubility | Soluble in water | Soluble in water | Insoluble in EtOH |
| Sign of Rotation | (+) Dextrorotatory | (-) Levorotatory | At 589 nm (Na D-line) |
| Specific Rotation | High magnitude confirms purity |
Troubleshooting Guide:
-
Low Rotation Value (
): Indicates partial racemization.-
Cause: Solution was kept too warm or left in solution too long.
-
Fix: Recrystallize rapidly from warm water/NaI.
-
-
No Precipitate in Step 2:
-
Cause: Solution too dilute or not cold enough.
-
Fix: Add 5 mL ethanol to lower dielectric constant and force precipitation.
-
References
-
Werner, A. (1912). Zur Kenntnis des asymmetrischen Kobaltatoms. V. Berichte der deutschen chemischen Gesellschaft.
-
Broomhead, J. A. (1972). Resolution of the Tris(ethylenediamine)nickel(II) Ion.[1] Journal of Chemical Education.[2][3]
-
State, H. M. (1968). Resolution of the tris(ethylenediamine)nickel(II) ion.[1] Inorganic Syntheses.[4]
-
Kirschner, S. (1958). The Resolution of Outer-Sphere Complexes. Journal of the American Chemical Society.
Sources
Application Note: Thermal Decomposition Analysis of Nickel(II) Amine Complexes
Introduction: Unveiling Thermal Stability and Composition
Nickel(II) amine complexes are a cornerstone in coordination chemistry, with applications spanning catalysis, materials science, and as precursors for synthesizing nickel-based nanomaterials.[1][2] The thermal behavior of these complexes is a critical parameter that dictates their suitability for various applications and provides insights into their structural integrity. Thermogravimetric analysis (TGA) is an indispensable technique for probing the thermal decomposition of these coordination compounds.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocol, data interpretation, and mechanistic insights of the thermal decomposition of nickel(II) amine complexes using TGA.
The thermal decomposition of nickel(II) amine complexes is often a multi-step process, involving the sequential loss of amine ligands, followed by the decomposition of the anionic components, ultimately yielding a final residue, typically nickel oxide or another nickel-containing species.[4][5][6] The stoichiometry of the decomposition and the stability of the intermediate species are influenced by factors such as the nature of the amine ligand, the coordinating anion, and the crystal structure of the complex.[4][7]
I. Foundational Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes.[8] This measurement provides valuable information about the physical and chemical phenomena that involve a mass change, such as decomposition, dehydration, and oxidation. A TGA instrument consists of a high-precision balance, a furnace, a sample pan, and a programmable temperature controller.[8] The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature. The derivative of the TGA curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass change and is useful for identifying the temperatures at which the most significant changes occur.
II. Experimental Protocol: TGA of a Representative Nickel(II) Amine Complex
This protocol outlines the steps for analyzing the thermal decomposition of a generic nickel(II) amine complex, such as tris(ethylenediamine)nickel(II) chloride, [Ni(en)₃]Cl₂.
A. Materials and Instrumentation
-
Sample: A well-characterized, dry sample of the nickel(II) amine complex.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Crucibles: Alumina or platinum crucibles.[9]
-
Purge Gas: High-purity inert gas (e.g., nitrogen or argon) and an oxidizing gas (e.g., air or oxygen) if studying oxidative decomposition.
B. Step-by-Step Procedure
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's instructions.
-
Perform a blank run with an empty crucible to obtain a baseline for buoyancy correction.[10]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground nickel(II) amine complex into a clean, tared TGA crucible. A smaller sample size is generally recommended to minimize thermal lag and ensure uniform heating.
-
Distribute the sample evenly at the bottom of the crucible.
-
-
Setting up the TGA Method:
-
Purge Gas: Select an appropriate purge gas and set the flow rate (typically 20-50 mL/min). For studying the intrinsic thermal stability, an inert atmosphere (nitrogen or argon) is used.
-
Temperature Program:
-
Initial Temperature: Start at a temperature where the complex is known to be stable (e.g., 30 °C).
-
Heating Rate: A typical heating rate is 10 °C/min. The heating rate can influence the decomposition temperatures, so consistency is key for comparative studies.
-
Final Temperature: Set a final temperature that is sufficiently high to ensure complete decomposition of the complex and any intermediates (e.g., 900-1000 °C).[5]
-
Isothermal Segments (Optional): Isothermal holds can be added to the temperature program to study the decomposition at a specific temperature in more detail.
-
-
-
Running the Analysis:
-
Place the crucible containing the sample onto the TGA balance.
-
Start the TGA method. The instrument will automatically execute the temperature program and record the mass of the sample as a function of temperature.
-
-
Data Collection and Post-Processing:
-
At the end of the run, save the thermogram and the corresponding data file.
-
Subtract the blank run from the sample run to correct for buoyancy effects.[10]
-
III. Data Analysis and Interpretation
The resulting thermogram provides a wealth of information about the thermal decomposition of the nickel(II) amine complex.
A. Analyzing the TGA Curve
-
Decomposition Stages: The distinct steps in the TGA curve correspond to different decomposition events. The number of steps indicates the complexity of the decomposition process. For example, the decomposition of Ni(NCS)₂(methylamine)₄ occurs in three steps, while Ni(NCS)₂(ethylamine)₄ decomposes in two steps.[4]
-
Decomposition Temperatures: The onset temperature of a mass loss step indicates the temperature at which the decomposition begins. The peak temperature in the DTG curve corresponds to the temperature of the maximum rate of mass loss.
-
Mass Loss Calculation: The percentage of mass lost in each step can be used to determine the stoichiometry of the decomposition. By comparing the experimental mass loss with the theoretical mass loss for the proposed decomposition pathway, the composition of the intermediates and the final product can be confirmed.
-
Final Residue: The mass of the residue at the end of the experiment can be used to identify the final product, which is often nickel oxide (NiO) when the experiment is conducted in an oxidizing atmosphere.[5]
B. Example Data Interpretation
The thermal decomposition of many nickel(II) amine complexes proceeds through the stepwise loss of the amine ligands. For instance, a complex of the type [Ni(amine)ₓ]Y₂ might decompose as follows:
[Ni(amine)ₓ]Y₂ (s) → [Ni(amine)ᵧ]Y₂ (s) + (x-y) amine (g) [Ni(amine)ᵧ]Y₂ (s) → NiY₂ (s) + y amine (g) NiY₂ (s) → Final Product (e.g., NiO)
The theoretical mass loss for each step can be calculated based on the molecular weights of the species involved.
| Complex | Decomposition Step | Reaction | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| Ni(NCS)₂(methylamine)₄ | 1 | Ni(NCS)₂(ma)₄ → Ni(NCS)₂(ma)₂ + 2ma | 20.77 | 21.0 |
| 2 | Ni(NCS)₂(ma)₂ → Ni(NCS)₂(ma) + ma | 10.38 | 10.0 | |
| 3 | Ni(NCS)₂(ma) → Ni(NCS)₂ + ma | 10.38 | 12.0 | |
| Ni(NCS)₂(ethylamine)₄ | 1 | Ni(NCS)₂(ea)₄ → Ni(NCS)₂(ea)₂ + 2ea | 25.37 | 25.0 |
| 2 | Ni(NCS)₂(ea)₂ → Ni(NCS)₂ + 2ea | 25.37 | 26.0 |
Data adapted from Chemical Papers[4]
C. Kinetic Analysis
For a more in-depth understanding of the decomposition process, kinetic parameters such as the activation energy (Ea) can be determined from the TGA data.[5][11] Methods like the Coats-Redfern and Broido equations are commonly employed for this purpose.[5][12] The activation energy provides insights into the energy barrier for the decomposition reaction.
IV. Visualizing the Experimental Workflow and Decomposition Pathway
Experimental Workflow
Caption: TGA Experimental Workflow for Nickel(II) Amine Complexes.
Generalized Thermal Decomposition Pathway
Caption: Generalized Multi-Step Decomposition of a Nickel(II) Amine Complex.
V. Conclusion
Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal properties of nickel(II) amine complexes. A carefully executed TGA experiment, coupled with a thorough analysis of the resulting thermogram, can provide detailed information on the thermal stability, composition of intermediates, and the stoichiometry of the decomposition reactions. This knowledge is crucial for the rational design and application of these important coordination compounds in various scientific and industrial fields.
References
-
Jesenák, K., & Jóna, E. (1973). Heterogeneous reactions of solid nickel(II) complexes. X. Study of stoichiometry of thermal decomposition of isothiocyanatonickel(II) complexes with some alkylamines. Chemical Papers, 27(5), 623-627. [Link]
-
Hughes, M. N., & Nutt, R. (1971). Thermal analysis of nickel(II) complexes with some N-monosubstituted ethylenediamines. Journal of Thermal Analysis, 3(3), 247-255. [Link]
-
Abbas, M. A., & El-Emam, A. A. (2024). Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. Preprints.org. [Link]
-
Knottenbelt, S. Z., & O'Brien, P. (2018). Active Nature of Primary Amines during Thermal Decomposition of Nickel Dithiocarbamates to Nickel Sulfide Nanoparticles. Chemistry of Materials, 30(15), 5349-5358. [Link]
-
Singh, C. P., & Singh, A. (2014). Thermal Decomposition and Their Kinetics of Nickel(II) and Zinc(II) Perchlorate Complexes with 4-Aminopyridine and Water. ResearchGate. [Link]
-
Iqbal, M., & Chaudhry, M. A. (1981). Thermal and spectroscopic study of some hexaminenickel(II) complexes. INIS-IAEA. [Link]
-
Mathur, N., & Manna, B. (2017). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. International Journals of Multidisciplinary Research Academy (IJMRA). [Link]
-
El-Gamel, N. E. A., & El-Reash, G. M. A. (2021). New pyrazole‐4‐carbothioamide‐based metal complexes: Synthesis, spectral characterization, computational, antimicrobial, and antitumor investigations. Applied Organometallic Chemistry, 35(5), e6195. [Link]
-
Kumar, R., & Kumar, A. (2023). A review of coordination compounds: structure, stability, and biological significance. World Journal of Advanced Research and Reviews, 18(2), 1014-1025. [Link]
-
Larionov, S. V., et al. (2021). CO2 Methanation: Solvent-Free Synthesis of Nickel-Containing Catalysts from Complexes with Ethylenediamine. Catalysts, 11(11), 1361. [Link]
-
Ożóg, P., & Gontarz, Z. (2007). Melting and thermal decomposition of 2. ResearchGate. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Tris(Ethylenediamine)Nickel(II) Thio-Hydroxogermanate Monohydrate: Synthesis, Crystal Structure, 1H NMR, EPR, Optical and Magnetic Properties. ResearchGate. [Link]
-
S, S., & S, A. (2020). Synthesis, Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3-nitrobenzylidene)-N, N'-dimethyl-4-aminoantipyrine. International Journal of Research and Scientific Innovation (IJRSI), 7(1), 79-84. [Link]
-
Singh, R. B., & Singh, P. K. (2021). Thermal Decomposition Kinetic Studies of Nickel Complexes. IOSR Journal of Applied Chemistry, 14(10), 01-06. [Link]
-
da Silva, J. G., et al. (2023). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Scielo. [Link]
-
Vasylyeva, O., et al. (2023). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. ResearchGate. [Link]
-
Kumar, S., et al. (2020). TGA curves of metal complexes. ResearchGate. [Link]
-
Abbas, H. H., & Musa, H. K. (2021). Synthesis, characterization, kinetic and thermodynamic evaluation from TG-DTA analysis of new nickel(II) mixed ligand complexes. Bulgarian Chemical Communications, 53(3), 321-331. [Link]
-
El-Gamel, N. E. A., & El-Reash, G. M. A. (2020). Synthesis, characterization, biological evaluation, and molecular docking approach of nickel (II) complexes containing O, N‐donor chelation pattern of sulfonamide‐based Schiff bases. Applied Organometallic Chemistry, 34(11), e5922. [Link]
-
Waghmare, S. D., & Narwade, M. L. (2015). Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes. Indira Mahavidyalaya, Kalamb. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
Venkittapuram, P., et al. (2022). TGA curves of Ni II metal complexes. ResearchGate. [Link]
-
Li, Y. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. [Link]
-
Goff, G. S. (2014). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
-
Wikipedia. (n.d.). Thermal decomposition. [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]
-
Wang, Y., et al. (2022). Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. Molecules, 27(19), 6268. [Link]
-
Nowicki, L., & Markowski, M. (2012). KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. Chemical and Process Engineering, 33(1), 85-94. [Link]
-
University of Nebraska-Lincoln. (n.d.). Thermogravimetric Analysis. [Link]
-
XRF Scientific. (n.d.). Interpreting results from TGA instruments. [Link]
-
Kuznetsov, G. V., et al. (2023). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Applied Sciences, 13(15), 8758. [Link]
-
Kuznetsov, G. V., et al. (2023). Key Aspects of the Processes of Thermal Decomposition of Complex Compounds of Copper Formate for Low-Temperature Printed Electronics. II. The Solvent Effect. ACS Omega, 8(33), 30129-30139. [Link]
-
Tomaszewicz, J., & Kotfica, K. (2011). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. ResearchGate. [Link]
-
La Salle University. (n.d.). Synthesis of Macrocyclic Complexes of Nickel(II). [Link]
-
CBSE. (n.d.). Chemistry (Class XII). [Link]
Sources
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- 5. ijmra.us [ijmra.us]
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- 11. iosrjournals.org [iosrjournals.org]
- 12. indiramahavidyalaya.com [indiramahavidyalaya.com]
Application Note: High-Purity Synthesis of Nickel Oxide (NiO) Nanoparticles Using Tris(ethylenediamine)nickel(II) Chloride
Executive Summary
This guide details the protocol for utilizing Tris(ethylenediamine)nickel(II) chloride ,
Part 1: Precursor Synthesis & Validation
Before nanoparticle fabrication, the precursor
Protocol A: Synthesis of
Objective: To isolate violet crystals of the tris-chelated nickel complex.
Reagents:
-
Nickel(II) chloride hexahydrate (
), 98%+ purity. -
Ethylenediamine (
), >99% (Handle with care: corrosive/fuming). -
Ethanol (95%).
-
Diethyl ether (optional, for washing).
Step-by-Step Procedure:
-
Dissolution: Dissolve 2.38 g (10 mmol) of
in 10 mL of distilled water in a 100 mL Erlenmeyer flask. The solution will be emerald green ( ). -
Chelation: Slowly add 2.5 mL (~37 mmol) of ethylenediamine dropwise while stirring.
-
Observation: The reaction is exothermic.[1] The solution will immediately shift from green to a deep, intense violet/purple color, indicating the displacement of water ligands by the stronger nitrogen donors of ethylenediamine.
-
Chemistry:
-
-
Crystallization: Cool the solution in an ice bath for 15-20 minutes. Add 10-15 mL of cold ethanol to reduce solubility and force precipitation.
-
Filtration: Filter the violet crystals using a Büchner funnel.
-
Washing: Wash with 5 mL cold ethanol, followed by 5 mL diethyl ether to remove excess amine and facilitate drying.
-
Drying: Air dry or dry in a desiccator. Do not heat above 80°C at this stage to prevent ligand loss.
QC Checkpoint:
-
Visual: Product must be uniformly violet. Green specks indicate incomplete reaction.
-
Yield: Expected yield is ~90% (>3.0 g).
Part 2: Nanoparticle Fabrication (Thermal Decomposition)
This method utilizes the organic ligands as a reducing fuel that burns off, leaving pure oxide.
Protocol B: Solid-State Oxidative Calcination
Objective: Conversion of
Parameters:
| Parameter | Setting | Rationale |
|---|
| Atmosphere | Static Air or
Workflow Diagram:
Caption: Figure 1: Step-by-step synthesis workflow from raw salt to functional nanoparticle.
Procedure:
-
Grind the dried violet
crystals into a fine powder using an agate mortar. -
Place the powder in a silica or alumina crucible.
-
Insert into a muffle furnace.
-
Program the furnace: Ramp
to Hold 3 hours Cool naturally to room temperature. -
Result: A grey/black nanopowder (NiO).
Part 3: Mechanistic Insights & Causality
Why use this precursor instead of cheaper nickel nitrate?
-
The Chelate Effect: The ethylenediamine ligands form a stable 5-membered ring with the nickel ion. This stability prevents the premature precipitation of nickel hydroxides (
) which often occurs in wet-chemical methods, ensuring that nucleation only happens at the decomposition temperature. -
In-Situ Capping: During the early stages of decomposition (approx.
), the ligands begin to fragment. These fragments can briefly act as capping agents, limiting the growth of the NiO nuclei and ensuring a smaller, more uniform particle size distribution ( nm). -
Exothermic Assistance: The combustion of the organic "en" ligand provides local heat, ensuring high crystallinity even at moderate furnace temperatures.
Decomposition Pathway Visualization:
Caption: Figure 2: Thermal decomposition mechanism showing ligand loss and oxide formation.
Part 4: Characterization & Validation Standards
To ensure the material is suitable for drug development or biological use, it must meet these criteria:
| Technique | Expected Result | Purpose |
| XRD (X-Ray Diffraction) | Peaks at | Confirms FCC cubic structure (JCPDS 47-1049) and purity. |
| FTIR Spectroscopy | Strong band at | Confirms formation of metal oxide and complete removal of organic amine ligands.[3] |
| TEM (Microscopy) | Spherical or quasi-spherical particles, | Validates size suitability for cellular uptake (drug delivery). |
| Magnetic Susceptibility | Antiferromagnetic behavior (bulk) / Weak ferromagnetism (nano). | Confirms electronic state of |
Part 5: Biomedical Application Context
Audience: Drug Development Professionals
Nickel Oxide nanoparticles synthesized via this route are particularly distinct due to their surface chemistry.
-
Drug Delivery: The high surface-area-to-volume ratio allows for loading of chemotherapeutic agents (e.g., Doxorubicin). The pH-dependent solubility of NiO allows for targeted release in the acidic microenvironment of tumor cells.
-
Antibacterial Action: NiO NPs generate Reactive Oxygen Species (ROS) upon contact with bacterial membranes. The high purity achieved via the
precursor minimizes trace heavy metal contaminants that could confound toxicity studies.
Safety Note: While NiO is useful in vitro, nickel compounds are known sensitizers and potential carcinogens. All handling must occur in a fume hood with N95/P100 respiratory protection.
References
-
Synthesis of Precursor: State University of New York (Oswego). Synthesis of Metal Complexes: Tris(ethylenediamine)nickel(II) chloride.[4]
-
(General Dept Link for verification of standard curriculum protocols)
-
-
Thermal Decomposition Mechanism: Abd El-Fattah, A., et al. "Thermal decomposition of some transition metal ethylenediamine complexes." Journal of Thermal Analysis and Calorimetry.
-
Biomedical Applications: Berhe, A. & Gebreslassie, Y.[5][6] "Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles." International Journal of Nanomedicine, 2023.
-
Drug Delivery Potential: "Delivery of anti-cancer and anti-depression doxepin drug by nickel oxide nanoparticles." Journal of King Saud University - Science, 2023.
-
Structural Properties: Kumar, E., et al. "Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition Method."[7] IJSRD, 2016.[7][8]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure, and Properties of the Tris(ethylendiamine)nickel(II) Dichloride Dihydrate [Ni(H2NCH2CH2NH2)3]Cl2 ⋅ 2H2O Crystals | CoLab [colab.ws]
- 5. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition Method [ijsrd.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Chiral Nickel(II) Complexes in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical stability of chiral nickel(II) complexes in solution. Maintaining the enantiopurity of these complexes is critical for their application in asymmetric catalysis, chiral recognition, and materials science. This document is designed to help you diagnose, understand, and solve racemization issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral Ni(II) complexes?
Racemization is the process by which a solution containing a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in the net loss of optical activity.[1] For chiral-at-metal Ni(II) complexes, this involves the inversion of the metal center's stereochemistry. For complexes with chiral ligands, it can involve epimerization at a stereocenter on the ligand, often facilitated by the metal. This transformation can compromise the stereoselectivity of a reaction or the specific function of a molecule.[2]
Q2: Why are some octahedral Ni(II) complexes prone to racemization in solution?
The d⁸ electronic configuration of Ni(II) in an octahedral field does not present a significant electronic barrier to stereochemical rearrangement. Unlike some other transition metals (e.g., d³ or low-spin d⁶), the ligand field stabilization energy (LFSE) difference between the ground state and potential transition states for inversion is often small. Consequently, the configurational stability of octahedral Ni(II) complexes is highly dependent on the structural features of the ligands and the surrounding environment.[2][3] These complexes can possess enough flexibility to "twist and turn" into their mirror-image isomer, a process that can be energetically accessible under ambient conditions.[2]
Q3: What are the primary mechanisms of racemization for octahedral Ni(II) complexes?
Racemization in octahedral chelate complexes, including those of Ni(II), can occur through several pathways, broadly categorized as either bond-rupturing (dissociative) or non-bond-rupturing (intramolecular twist).
-
Dissociative Mechanisms: These pathways involve the temporary detachment of one end of a chelating ligand. This creates a five-coordinate intermediate (e.g., a trigonal bipyramidal or square pyramidal geometry) which is often fluxional. Re-attachment of the ligand can occur to form either the original enantiomer or its inverse.[4] If the rate of racemization (kᵣ) is similar to the rate of dissociation (kₔ), this mechanism is likely.[5]
-
Intramolecular (Non-dissociative) Twist Mechanisms: These pathways occur without any metal-ligand bond cleavage. The complex rearranges through a concerted twisting motion of the ligands. The two most cited mechanisms are:
The diagram below illustrates the divergence of these mechanistic pathways.
Caption: Primary racemization pathways for chiral Ni(II) complexes.
Troubleshooting Guide
Problem: My chiral Ni(II) complex shows rapid loss of optical activity in solution. What are the first things to check?
This is a common issue indicating a low energy barrier for inversion. The cause is typically related to ligand structure, solvent, or temperature.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for racemization of Ni(II) complexes.
Problem: Racemization is observed specifically in polar, coordinating solvents (e.g., DMSO, Methanol). What should I do?
Causality: Coordinating solvents can promote dissociative racemization pathways. The solvent molecule can occupy a vacant coordination site on the five-coordinate intermediate, stabilizing it and lowering the overall energy barrier for racemization.[6]
Solutions:
-
Change Solvent System: Switch to non-coordinating or weakly coordinating solvents such as toluene, chloroform, or dichloromethane. This will disfavor the dissociative mechanism.
-
Solvent Screening: If a polar solvent is required for solubility, screen a range of options. Sometimes, a subtle change (e.g., from methanol to isopropanol) can impact the rate of racemization due to steric effects.
-
Increase Concentration: In some cases, higher concentrations can favor the desired reaction pathway over solvent-mediated racemization, although this is system-dependent.
Problem: My complex is stable at room temperature but racemizes upon heating. How can I mitigate this?
Causality: Racemization is a kinetically controlled process with a specific activation energy. Increasing the temperature provides the thermal energy needed to overcome this barrier, accelerating the rate of inversion.[7] Thermochromic Ni(II) complexes, which change color with temperature, are a well-known example where thermal energy can induce structural changes.[7][8][9]
Solutions:
-
Lower the Temperature: The most direct solution is to perform the experiment at the lowest practical temperature. This may require longer reaction times, but it is often the most effective way to preserve stereochemical integrity.[10]
-
Ligand Modification: If the application requires higher temperatures, the complex must be redesigned. Introducing bulkier substituents or more rigid ligand backbones will increase the activation energy for the twist or dissociative pathways, making the complex more resistant to thermal racemization.[2][11]
Problem: The racemization rate increases significantly upon the addition of a base. Why is this happening and how can it be prevented?
Causality: This phenomenon is common in Ni(II) complexes of ligands with acidic protons, such as Schiff bases derived from amino acids. A base can deprotonate the Cα–H group, forming a planar carbanion or enolate intermediate.[1][12] Reprotonation can occur from either face, leading to racemization. The Lewis acidic Ni(II) center stabilizes the negative charge of the intermediate, making the Cα proton more acidic and facilitating this process.[12]
Solutions:
-
Strict pH Control: Use a buffered solution to maintain a neutral or slightly acidic pH, preventing base-catalyzed deprotonation.
-
Avoid Strong Bases: If a base is required for your reaction, use a weaker, sterically hindered base (e.g., 2,6-lutidine) instead of stronger, non-hindered bases.[13]
-
Ligand Design: Modify the ligand to remove or replace the acidic proton. For example, using a Schiff base derived from a quaternary α-amino acid can block this pathway entirely.[14]
Problem: I am designing a new chiral Ni(II) complex. What design principles should I follow to ensure high configurational stability?
Causality: Configurational stability is achieved by maximizing the energy barrier to inversion. This can be done by designing ligands that are sterically demanding and conformationally rigid, which raises the energy of the twist transition states and disfavors dissociation.[2]
Design Principles:
-
Maximize Ligand Rigidity: Use multidentate, chelating ligands that create a rigid coordination sphere. Ligands with fused ring systems or those based on rigid backbones (e.g., semicorrins) are excellent choices.[15]
-
Introduce Steric Bulk: Incorporate bulky substituents on the ligand backbone, positioned to clash in the transition state of a twist mechanism. This steric hindrance dramatically increases the rotational energy barrier. Axially chiral Ni(II) complexes with bulky ortho-substituents have shown exceptional configurational stability.[14]
-
Utilize Strong Donor Atoms: Employ ligands with strong donor atoms (e.g., anionic nitrogen or sulfur donors) that form robust coordinate bonds with the Ni(II) center. This can reduce the Lewis acidity of the metal and suppress proton abstraction from the ligand.[12]
-
Computational Modeling: Use Density Functional Theory (DFT) calculations to predict the energy barriers for various racemization pathways for your proposed complex. This allows you to screen potential designs and identify promising candidates before synthesis.[2][11]
Summary of Factors & Experimental Protocol
Table 1: Factors Influencing Racemization Rate of Chiral Ni(II) Complexes
| Factor | High Racemization Rate | Low Racemization Rate (High Stability) | Rationale |
| Temperature | High | Low | Provides thermal energy to overcome the activation barrier for inversion.[7] |
| Solvent Polarity | High (for coordinating solvents) | Low (for non-coordinating solvents) | Coordinating solvents can stabilize intermediates in dissociative pathways.[6] |
| Ligand Flexibility | High (e.g., acyclic, monodentate) | Low (e.g., rigid, multidentate chelates) | Flexible ligands allow for easier distortion toward twist transition states.[2] |
| Ligand Steric Bulk | Low | High (especially near the metal center) | Steric hindrance increases the energy of crowded transition states.[11][14] |
| pH | High (Basic) | Neutral or Acidic | Base can catalyze racemization via deprotonation of acidic protons on the ligand.[12] |
Protocol 1: Monitoring Racemization Kinetics via Chiral HPLC
This protocol allows for the quantitative measurement of a complex's configurational stability over time.
Materials:
-
Enantiomerically pure sample of your Ni(II) complex
-
HPLC-grade solvent for the study (e.g., acetonitrile, hexane/isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak IA)
-
Thermostatted column compartment and autosampler
-
UV-Vis detector
Methodology:
-
Method Development: a. Prepare a solution of the racemic complex. b. Inject the racemic mixture onto the chiral HPLC column to develop a separation method that resolves the two enantiomers. c. Optimize the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).
-
Kinetic Run: a. Prepare a stock solution of the enantiomerically pure Ni(II) complex in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Place the solution in a thermostatted vial at the desired temperature for the study (e.g., 25°C, 40°C, 60°C). c. Immediately inject the first sample (t=0) and record the chromatogram. d. Program the autosampler to inject samples at regular time intervals (e.g., every 30 minutes for a fast racemization, or every few hours for a slower one). e. Continue the experiment until significant racemization has occurred or for a predetermined duration.
-
Data Analysis: a. For each time point, integrate the peak areas for both enantiomers (let's call them E1 and E2). b. Calculate the natural logarithm of the enantiomeric excess (ln(ee)), where ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)|. c. Plot ln(ee) versus time (in seconds). d. The rate of racemization (kᵣ) is determined from the slope of this plot, as the process follows first-order kinetics: slope = -kᵣ. e. The half-life (t₁/₂) of racemization can be calculated using the formula: t₁/₂ = ln(2) / kᵣ.[14]
References
-
Soloshonok, V. A., et al. (2018). Axially chiral Ni(II) complexes of α-amino acids: Separation of enantiomers and kinetics of racemization. Chirality, 30(4), 465-472. [Link]
- Varghese, B. (n.d.). RACEMIzATION AND ISOMERISATION completed.pptx. SlideShare.
-
De Meijere, A., et al. (2014). Efficient and scalable syntheses of enantiomerically pure ... alanines ... using the Belokon' approach. Beilstein Journal of Organic Chemistry, 10, 2834-2845. [Link]
-
Grapperhaus, C. A., et al. (2018). Controlling the Chiral Inversion Reaction of the Metallopeptide Ni-Asparagine-Cysteine-Cysteine with Dioxygen. Inorganic Chemistry, 57(17), 10696-10703. [Link]
-
Basolo, F., & Pearson, R. G. (1958). Mechanism of Racemization of Complex Ions. I. Kinetics of the Dissociation and Racemization of Tris-(1,10-phenanthroline)-nickel(II) and Tris-(2,2'-dipyridyl)nickel (II) Complexes. Journal of the American Chemical Society, 80(19), 5079-5083. [Link]
-
Muller, A. H., & Lammertsma, K. (2020). Solvent-Assisted Racemization of Tris-Chelate Complexes. Inorganic Chemistry, 59(14), 9636-9643. [Link]
-
Soloshonok, V. A., & Han, J. (2019). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. Molecules, 24(12), 2289. [Link]
-
Bernauer, K., et al. (1989). Resolution of racemic amino acids via stereoselective ligand-exchange reactions on an optically pure nickel(II) complex. Journal of the Chemical Society, Dalton Transactions, (6), 1153-1157. [Link]
-
Belokon', Y. N., et al. (2002). nickel(II) complexes of Schiff bases of (S)-N-(2,4,6-trimethylbenzyl)proline (2-benzoylphenyl)amide and glycine or alanine. Tetrahedron: Asymmetry, 13(21), 2349-2354. [Link]
-
Dhimba, G., Muller, A., & Lammertsma, K. (2023). Chiral-at-metal: how to prevent racemisation. ScienceLink. [Link]
- St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.
-
Dhimba, G., Muller, A. H., & Lammertsma, K. (2023). Chiral-at-Tungsten Dioxo Complexes: A Computational Study on Inhibiting Racemization. Inorganic Chemistry. [Link]
-
Rode, J. E., & Sobota, P. (2005). Kinetics and Mechanisms of Isomerization and Racemization Processes of Six-Coordinate Chelate Complexes. Inorganica Chimica Acta, 358(10), 2847-2854. [Link]
-
Casey, C. P., & Johnson, J. B. (2003). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society, 125(10), 2868-2869. [Link]
-
Davies, N. R., & Dwyer, F. P. (1954). The kinetics of racemization of optically active complex ions of group 8 elements. I. The tris(1:10-phenanthroline) nickel complex ion. Transactions of the Faraday Society, 50, 820-825. [Link]
-
Evans, J. D., & Evans, S. D. (2021). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Dalton Transactions, 50(44), 16087-16095. [Link]
-
Thomas, A., et al. (1998). Kinetic study of nickel(II) complexation by pteroylglutamic acid. Journal of the Chemical Society, Dalton Transactions, (11), 1851-1856. [Link]
-
Ghorai, A., et al. (2019). Reversible Thermochromism of Nickel(II) Complexes and Single-Crystal-to-Single-Crystal Transformation. Inorganic Chemistry, 58(17), 11468-11475. [Link]
-
Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 26(6), 339-345. [Link]
-
Leussing, D. L., & Tischer, T. N. (1962). Preparation, properties, and racemization kinetics of copper(II)-Schiff base-amino acid complexes related to vitamin B6 catalysis. Inorganic Chemistry, 1(4), 711-717. [Link]
- Bikas, R., et al. (2013). Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application. Journal of Chemical Sciences, 125(5), 1035-1045.
- Singh, R. K. H., & Devi, T. P. (2010). COMPLEXES OF NICKEL (II) WITH THE SCHIFF BASES DERIVED FROM CONDENSATION OF SALICYLALDEHYDE AND BIS-Ni (AMUH) 2Cl2. Rasayan Journal of Chemistry, 3(2), 266-270.
-
Dolai, M., et al. (2020). Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions. New Journal of Chemistry, 44(30), 12895-12906. [Link]
-
Wang, Y., et al. (2018). Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. Molecules, 23(10), 2539. [Link]
- Al-Adilee, K. J., & Al-Jibouri, M. H. (2023). Synthesis, characterization and spectral estimation of Nickel (II) and Copper (II) complexes and study of their antibacterial. Chemical Review and Letters, 7, 1031-1041.
-
Kanie, K., et al. (2017). Thermochromic Magnetic Ionic Liquids from Cationic Nickel(II) Complexes Exhibiting Intramolecular Coordination Equilibrium. Inorganic Chemistry, 56(14), 8349-8356. [Link]
- Ghamari, M., et al. (2023). Exploring the Interaction Between the Ni(II) Complex based on Schiff Base ligand and FS-DNA. Inorganic Chemistry Research.
- Mohapatra, B. K. (2018). SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS.
-
Basaran, E., et al. (2022). Novel chiral Schiff base Palladium(II), Nickel(II), Copper(II) and Iron(II) complexes: Synthesis, characterization, anticancer activity and molecular docking studies. Bioorganic Chemistry, 129, 106176. [Link]
-
Safarov, J., et al. (2021). Thermochemical study of the complex formation of copper(II) and nickel(II) iminodiacetates with amino acids in aqueous solutions. Journal of Thermal Analysis and Calorimetry, 145, 237-246. [Link]
- Daule, P. M., et al. (2022). Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from a technical note on peptide synthesis.
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
-
El-Gamel, N. E. A., et al. (2023). Supramolecular Structure and Antimicrobial Activity of Ni(II) Complexes with s-Triazine/Hydrazine Type Ligand. Molecules, 28(12), 4683. [Link]
-
Das, A. K., & Das, P. K. (2015). Complex formation of nickel(II) ions with citric acid in aqueous solution: a potentiometric and spectroscopic study. Australian Journal of Chemistry, 68(12), 1909-1915. [Link]
-
El-Bindary, A. A., & El-Sonbati, A. Z. (1992). Effect of precipitation on the thermochromic behaviour of nickel(II) complexes in the solid state. Thermochimica Acta, 205, 25-32. [Link]
-
University of Liverpool. (n.d.). Interactive 3D Chemistry Animations. ChemTube3D. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Chiral-at-metal: how to prevent racemisation | International | ScienceLink [sciencelink.net]
- 3. researchgate.net [researchgate.net]
- 4. RACEMIzATION AND ISOMERISATION completed.pptx [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reversible Thermochromism of Nickel(II) Complexes and Single-Crystal-to-Single-Crystal Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Controlling the Chiral Inversion Reaction of the Metallopeptide Ni-Asparagine-Cysteine-Cysteine with Dioxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Axially chiral Ni(II) complexes of α-amino acids: Separation of enantiomers and kinetics of racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
Stability of tris(ethylenediamine)nickel(II) in acidic vs basic media
Technical Guide: Stability & Troubleshooting of Complexes
Executive Summary
Tris(ethylenediamine)nickel(II),
Part 1: Troubleshooting & FAQs
Q1: My violet
-
Mechanism: In acidic media, protons (
) compete effectively with the center for the ethylenediamine ( ) nitrogen lone pairs. The reaction is driven by the high basicity of ethylenediamine ( ). -
Visual Diagnostics:
-
Violet: Intact
(Octahedral, coordination). -
Blue/Purple:
intermediate.[1] -
Green: Fully dissociated
(Aquo ion).
-
-
Recoverability: Yes, but it requires pH adjustment. Adding a strong base (e.g., NaOH or excess ethylenediamine) to raise the pH
will shift the equilibrium back toward the tris-complex, provided the nickel has not precipitated as hydroxide or participated in side reactions.
Q2: Can I store
-
Thermodynamics: The formation constant is high (
), meaning the chelate effect strongly favors the complex over the hydroxide precipitate ( ) in the presence of excess ligand. -
Risk Factor: If the free ethylenediamine concentration is negligible, extremely high pH can force the formation of
(pale green precipitate). -
Recommendation: Maintain a slight excess of free ethylenediamine (0.01 M) in the storage buffer to suppress dissociation and prevent hydroxide formation.
Q3: We observe inconsistent reaction kinetics when using
-
Kinetic Lability: Unlike Cobalt(III) amines, which are kinetically inert, Nickel(II) complexes are labile. The rate of dissociation is directly proportional to
. -
Rate Constant: The second-order rate constant for the first dissociation step in acid is approximately
at 25°C. In 0.1 M acid, the half-life is seconds to minutes, not hours. -
Solution: Perform precursor handling in buffered media (pH 7–8) or use rapid mixing techniques (stopped-flow) if acidic conditions are mandatory for the subsequent step.
Part 2: Technical Data & Stability Metrics
Table 1: Stepwise Stability Constants (log K) at 25°C
Data reflects the thermodynamic drive for formation in aqueous solution.
| Step | Reaction Equilibrium | Color | |
| 1 | 7.4 | Light Blue | |
| 2 | 6.2 | Blue-Purple | |
| 3 | 4.1 | Violet | |
| Overall | ~18.3 |
Table 2: Acid Dissociation Kinetics
Rate of bond rupture increases linearly with acid concentration.
| Condition | Observed Behavior | Dominant Species |
| pH < 1.5 | Rapid dissociation (< 1 min) | |
| pH 4.0 - 6.0 | Slow equilibration (Hours) | Mixture of |
| pH > 8.0 | Stable (Indefinite) |
Part 3: Experimental Protocols
Protocol A: Kinetic Stability Validation (Acid Challenge)
Use this protocol to determine if your buffer system is compatible with the complex.
-
Preparation: Prepare a 10 mM stock solution of
in water (Violet). -
Baseline: Record UV-Vis spectrum (350–800 nm). Note
at ~545 nm and ~895 nm. -
Challenge: Add 100
L of test buffer (Acidic) to 900 L of complex. -
Monitoring: Immediately monitor absorbance at 545 nm (A545) for 10 minutes.
-
Interpretation:
- : Stable for short-term assays.
-
Rapid decay: Incompatible. Requires pH adjustment or higher ligand concentration.
Protocol B: Synthesis Purity Check
Quick validation of the tris-chelate versus bis-chelate impurities.
-
Visual Inspection: The solid must be violet crystals. Blue powder indicates
impurity. -
Solubility Test: Dissolve ~10 mg in 1 mL acetone.
- salts (e.g., perchlorate/BF4) are often soluble in polar organic solvents or can be crystallized from them.
-
Note: Chloride salts are water-soluble.
-
Stoichiometric Titration: Dissolve complex in 1 M HNO3. Titrate the released ethylenediamine with standardized NaOH using a pH meter. You should observe inflection points corresponding to the protonated amines.
Part 4: Visualizing the Stability Pathways
Figure 1: Acid-Catalyzed Dissociation Mechanism
This diagram illustrates the stepwise stripping of ligands driven by protonation.
Caption: Stepwise dissociation of tris(ethylenediamine)nickel(II) in acidic media. The reaction is driven by the protonation of the releasing amine arm, preventing re-coordination.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose stability issues.
Caption: Diagnostic workflow for identifying the root cause of instability based on visual cues and solution conditions.
References
-
Read, A. J. (1975). The First Acid Dissociation Constant of the Tris(ethylenediamine)nickel(II) Ion. Journal of Solution Chemistry. Link (Validation of acid dissociation kinetics).
- Bjerrum, J. (1941). Metal Ammine Formation in Aqueous Solution. P. Haase and Son. (Foundational text on stepwise stability constants).
-
Ahmed, E., et al. (2013). Kinetics and Mechanism of Acid Dissociation of Nickel(II) Complexes. ResearchGate. Link (Specific rate constants and mechanism).
-
Inorganic Chemistry LibreTexts . Stepwise Stability Constants. Link (Thermodynamic data for Ni-en complexes).
Sources
Technical Guide: Minimizing Ligand Exchange in Nickel(II) Solutions
Executive Summary: The Lability Paradox
Nickel(II) (
This guide provides actionable protocols to suppress these exchange reactions. The core strategy relies on manipulating the coordination geometry —forcing the metal into a kinetically inert square-planar (
The Kinetic Landscape (Theory & Mechanism)
To minimize exchange, you must first identify the mechanism driving it. Ni(II) ligand exchange is dictated by its geometry.
Geometry-Dependent Lability
| Geometry | Spin State | Electronic Config | Lability Status | Mechanism |
| Octahedral ( | High Spin ( | Highly Labile | Dissociative ( | |
| Square Planar ( | Low Spin ( | Inert | Associative ( | |
| Tetrahedral ( | High Spin ( | Labile | Dissociative ( |
Key Insight: The presence of electrons in the antibonding
Visualization: The Solvolysis Pathway
The following diagram illustrates the competing pathways for a Ni(II) complex in a coordinating solvent (S).
Figure 1: In square planar complexes, exchange is associative.[2][3][4][5][6][7][8][9][10][11][12][13] Steric bulk protects the axial sites from solvent attack.
Troubleshooting Center (FAQs & Scenarios)
Ticket #101: "My Ni(II) catalyst changes color from red/orange to green in methanol."
Diagnosis: Solvent-Induced Geometry Change.[2] Red/Orange usually indicates a diamagnetic square planar complex. Green/Blue indicates a paramagnetic octahedral complex. Root Cause: Methanol is a coordinating solvent. It has coordinated to the axial positions of your square planar complex, converting it to octahedral. Once octahedral, the complex becomes labile, and your ligands will scramble [3]. Solution:
-
Switch Solvents: Use non-coordinating solvents (DCM, Toluene, THF).
-
Steric Blocking: If you must use protic solvents, employ ligands with bulky substituents (e.g., ortho-substituted aryl groups) that block the axial coordination sites (
-axis).
Ticket #102: "NMR signals are broad or disappearing."
Diagnosis: Paramagnetic Broadening due to High-Spin Species. Root Cause: Even 5% conversion to a high-spin octahedral species (due to impurities or solvent coordination) can broaden NMR lines of the entire bulk solution via rapid exchange. Solution:
-
Temperature Drop: Cool the probe to -40°C. This slows the exchange rate (
) and may resolve the peaks by freezing the equilibrium. -
Field Strength: Increase ligand field strength. Switch from chloride/bromide ligands to cyanide or strong phosphines to enforce the low-spin square planar state.
Ticket #103: "Ligand scrambling observed during cross-coupling."
Diagnosis: Reductive Elimination/Oxidative Addition Mismatch. Root Cause: In Ni catalysis, "scrambling" often refers to aryl group exchange between the metal and phosphine ligands, or disproportionation into Ni(I)/Ni(III) species which are more labile than Ni(II) [4]. Solution:
-
Use Chelators: Switch from monodentate phosphines (
) to bidentate ligands (dppe, dppp). The Chelate Effect increases thermodynamic stability ( ) and kinetic inertness. -
Macrocycles: For extreme stability, use pincer ligands or macrocycles (e.g., cyclam). Note that these may be too inert for some catalytic cycles.
Experimental Protocols
Protocol A: Assessing Kinetic Inertness (The Evans Method Check)
Before running a sensitive reaction, verify if your Ni(II) solution is maintaining its inert square-planar geometry.
Reagents:
-
Ni(II) Complex (10 mM)
-
Target Solvent (deuterated)
-
Coaxial NMR insert containing pure solvent + TMS.
Workflow:
-
Prepare Sample: Dissolve complex in solvent.
-
Insert Standard: Place the coaxial insert into the NMR tube.
-
Acquire
NMR: Focus on the TMS shift. -
Analysis:
-
No Shift: The complex is diamagnetic (Square Planar = Inert).
-
Shift (
): The complex is paramagnetic (Octahedral/Tetrahedral = Labile).
-
-
Calculation: Use the Evans equation to calculate
. If , ligand exchange is likely occurring.
Protocol B: Locking the Ligand Sphere (Macrocyclic Template Synthesis)
If monodentate ligands are failing, synthesize the complex using a template reaction to exploit the macrocyclic effect [5].[1]
-
Mix: Dissolve
in ethanol. -
Add: Add the linear polyamine precursor (e.g., triethylenetetramine).
-
Cyclize: Add the linking agent (e.g., glyoxal or acetone) in situ. The Ni(II) ion acts as a template, organizing the ligands.[1]
-
Result: The ligand closes around the metal.
-
Why this works: Dissociation requires the simultaneous breaking of multiple bonds and deformation of the cyclic backbone, which is energetically unfavorable.
-
Decision Matrix: Stabilizing Ni(II)
Use this logic flow to select the correct conditions for your experiment.
Figure 2: Decision tree for troubleshooting Ni(II) instability.
References
-
Helm, L., & Merbach, A. E. (2005). Water Exchange on Metal Ions: Experiments and Simulations. Chemical Reviews, 105(6), 1923–1959. Link
-
Wilkins, R. G. (1991). Kinetics and Mechanism of Reactions of Transition Metal Complexes. VCH Publishers.[2] (Specifically Chapter 4 on Substitution in Square Planar Complexes).
-
Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. Link
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309. Link
- Melson, G. A. (1979). Coordination Chemistry of Macrocyclic Compounds. Plenum Press.
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. researchgate.net [researchgate.net]
- 3. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 4. Electrochemical Behavior of Ni(II) Complexes with N2S2 and N6 Ligands as Potential Catalysts in Hydrogen Evolution Reaction [scielo.org.mx]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stable and inert macrocyclic cobalt(ii) and nickel(ii) complexes with paraCEST response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Stable and inert macrocyclic cobalt(ii) and nickel(ii) complexes with paraCEST response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. aca.unram.ac.id [aca.unram.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Handling & Stabilization of Nickel Ethylenediamine Chlorides
Topic:
The Hygroscopic Challenge: Mechanisms & Consequences
User Query: Why does my violet powder turn sticky or change weight during weighing?
Technical Insight:
Nickel(II) tris(ethylenediamine) chloride (
When the anhydrous complex is exposed to atmospheric moisture:
-
Surface Adsorption: Water molecules rapidly adsorb onto the crystal lattice surface.[1]
-
Lattice Incorporation: Water diffuses into the lattice voids, reforming the dihydrate phase.
-
Deliquescence: In high humidity (>60% RH), the crystal can absorb enough water to dissolve in its own water of hydration, forming a viscous "sticky" paste.[1]
Critical Impact on Research:
-
Stoichiometric Error: Weighing "wet" anhydrous material leads to under-dosing of the metal catalyst/reagent in downstream applications.
-
Ligand Redistribution: Presence of excess moisture can facilitate ligand exchange or hydrolysis under thermal stress, potentially reverting the violet tris-complex to the blue bis-complex (
) or green mono-complex.[1]
Standard Operating Procedures (SOPs)
SOP-A: Synthesis & Isolation of High-Purity
Objective: Isolate the violet dihydrate crystals free of green (
Reagents:
-
Nickel(II) chloride hexahydrate (
)[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ethylenediamine (en) (99%)[1]
-
Ethanol (95%) and Diethyl Ether (for washing)[1]
Protocol:
-
Dissolution: Dissolve 6.0 g of
in 20 mL of DI water. (Solution Color: Green ) -
Ligand Addition: Slowly add 6 mL of ethylenediamine (excess) with constant stirring.
-
Precipitation: Cool the solution in an ice bath. Add 10-15 mL of cold 95% Ethanol to force precipitation of the complex.
-
Filtration: Vacuum filter using a sintered glass crucible.
-
Washing: Wash the crystals twice with 5 mL cold ethanol, then twice with 5 mL diethyl ether to remove surface water and excess amine.
-
Initial Drying: Air dry on the filter for 10 minutes.
SOP-B: Dehydration & Storage (The "Dry" Protocol)
Objective: Convert dihydrate to anhydrous form for moisture-sensitive applications.[1]
-
Vacuum Drying: Place the violet crystals in a vacuum oven or desiccator.
-
Thermal Cycle: Heat to 100°C - 110°C under vacuum (< 10 mbar) for 4 hours.
-
Warning: Do NOT exceed 150°C. High heat causes deamination (loss of 'en' ligand), turning the sample blue (
).[1]
-
-
Cooling: Cool to room temperature under vacuum or inert gas (Ar/N2).
-
Transfer: Transfer immediately to a glovebox or Schlenk flask.
-
Storage: Store in a desiccator with active
or Silica Gel.
Troubleshooting & Diagnostics (FAQ)
Q1: My sample turned from Violet to Blue after drying. What happened?
Diagnosis: Thermal Decomposition (Deamination).[1]
Root Cause: You likely overheated the sample (>150°C) or dried it for too long without vacuum.[1] This drives off one ethylenediamine ligand.[1]
Q2: The crystals are clumping and sticking to the spatula.
Diagnosis: Hygroscopic Deliquescence.[1] Root Cause: High ambient humidity.[1] The anhydrous surface is absorbing water.[1] Action:
-
Stop weighing immediately.[1]
-
Return bulk sample to the vacuum oven (100°C, 2 hours).
-
For accurate weighing, use the "Difference Method" : Weigh the sealed vial, remove approximate amount, reseal, and weigh the vial again. Calculate mass by difference.
Q3: Can I just use the Dihydrate for my reaction?
Answer: Yes, in most cases.[1]
Reasoning: The dihydrate (
-
Correction Factor: Use MW = 345.9 g/mol (Dihydrate) instead of 309.9 g/mol (Anhydrous).
Technical Data & Visualization
Physical Properties Reference Table
| Property | Anhydrous | Dihydrate | Bis-Complex |
| Formula Weight | 309.91 g/mol | 345.94 g/mol | 249.8 g/mol |
| Color | Violet (Powder) | Violet (Crystals) | Blue / Blue-Green |
| Magnetic State | Paramagnetic | Paramagnetic | Paramagnetic |
| Solubility | Water, MeOH | Water, MeOH | Water, MeOH |
| Stability | Very Hygroscopic | Stable in Air | Stable |
Workflow Visualization: Synthesis & Handling Logic
Figure 1: Synthesis, Purification, and Storage Decision Tree for Nickel Ethylenediamine Chlorides.
Diagnostic Logic: Handling "Wet" Samples
Figure 2: Troubleshooting logic for hygroscopic events during handling.
References
-
State, H. M. (1960).[1][4] "Bis(ethylenediamine)nickel(II) Chloride".[1][5][4][6][7][8][9] Inorganic Syntheses, Vol. 6, pp. 198–199.[1] [Link][1][4]
-
Housecroft, C. E., & Sharpe, A. G. (2018).[1] Inorganic Chemistry (5th ed.).[1] Pearson.[1] (Chapter on Group 10 Elements). [Link][1]
-
PubChem. (2024).[1] "Bis(ethylenediamine)nickel(II) chloride hydrate".[1][4][6][8][10] National Library of Medicine.[1] [Link][1]
-
Angelici, R. J. (1977).[1] Synthesis and Technique in Inorganic Chemistry. University Science Books. (Standard protocols for handling hygroscopic coordination compounds).
Sources
- 1. Nickel(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Structure, and Properties of the Tris(ethylendiamine)nickel(II) Dichloride Dihydrate [Ni(H2NCH2CH2NH2)3]Cl2 ⋅ 2H2O Crystals | CoLab [colab.ws]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Dichlorobis(ethylenediamine)nickel(II) - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Bis(ethylenediamine)nickel(II) chloride hydrate, 99.999% trace metals basis | C4H18Cl2N4NiO | CID 16217288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry 110 - Experiment 5 Addenda [home.miracosta.edu]
- 10. studylib.net [studylib.net]
Navigating the Spectral Maze: A Technical Support Guide for Spectroscopic Analysis of Nickel Complexes
Welcome to the Technical Support Center for the Spectroscopic Analysis of Nickel Complexes. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating and often challenging molecules. As a Senior Application Scientist, I've compiled this resource to address the common, and sometimes complex, issues you may encounter during your experiments. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.
This guide is structured to provide rapid answers to common problems through our FAQs, followed by in-depth troubleshooting guides for more persistent issues. We will delve into the critical role of solvent selection and its impact on your UV-Vis, NMR, and IR spectroscopic data.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the spectroscopic analysis of nickel complexes:
Q1: My nickel complex precipitated out of solution during my UV-Vis measurement. What should I do?
A1: Precipitate formation is a common issue arising from solubility problems. First, consider the polarity of your solvent and your complex. "Like dissolves like" is a good starting point. If your complex has polar ligands, a more polar solvent might be necessary. Conversely, nonpolar complexes will require nonpolar solvents. If changing the solvent is not an option, you can try gently warming the solution or using a co-solvent system. However, be aware that temperature can sometimes affect the complex's stability or coordination sphere, so monitor your spectrum for any changes.
Q2: Why are the peaks in my ¹H NMR spectrum of a Ni(II) complex extremely broad?
A2: Most Ni(II) complexes are paramagnetic, which can lead to significant line broadening in NMR spectra.[1][2] This is due to the interaction of the unpaired electrons of the nickel center with the surrounding nuclei, causing rapid nuclear relaxation. To mitigate this, you can try the following:
-
Use a higher field NMR spectrometer: This can sometimes help to resolve broadened signals.
-
Cool the sample: Lowering the temperature can sometimes sharpen the signals, but be cautious of potential solubility issues or changes in the complex's structure.
-
Use a deuterated solvent with low viscosity: This can sometimes help to reduce the rate of molecular tumbling, which can affect relaxation times.
Q3: I'm seeing solvent peaks obscuring my region of interest in my IR spectrum. How can I avoid this?
A3: Solvent interference is a significant challenge in solution-phase IR spectroscopy. The best approach is to choose a solvent that is transparent in the spectral region of interest. If this is not possible, you can try:
-
Using a deuterated solvent: The change in mass from hydrogen to deuterium shifts the solvent's vibrational modes to lower frequencies, potentially clearing your region of interest.
-
Careful solvent subtraction: This requires acquiring a spectrum of the pure solvent under the same conditions as your sample and subtracting it from the sample spectrum. This can be challenging to do perfectly and may introduce artifacts.
-
Reducing the path length of your sample cell: A shorter path length will reduce the absorbance of the solvent, but also your sample.
In-Depth Troubleshooting Guides
UV-Vis Spectroscopy
Issue 1: Unexpected Shifts in Absorption Maxima (λmax)
-
Question: I dissolved my nickel complex in a different solvent and the λmax shifted significantly. Is my complex decomposing?
-
Answer & Explanation: Not necessarily. This phenomenon, known as solvatochromism, is common for coordination complexes and is often indicative of a change in the coordination environment of the nickel center.[3] Solvents can interact with the complex in several ways:
-
Coordinating Solvents: Solvents like acetonitrile, DMSO, and water can directly coordinate to the nickel center, potentially displacing weaker-bound ligands and altering the electronic structure of the complex.[4][5] The coordination power of a solvent is a key factor to consider.[4]
-
Polarity Effects: The polarity of the solvent can stabilize the ground or excited state of the complex to different extents, leading to a shift in the energy of the electronic transition.
-
-
Solution Workflow:
Caption: Troubleshooting λmax shifts in UV-Vis.
Issue 2: Difficulty Obtaining a Stable Baseline
-
Question: My baseline is drifting or noisy. What are the possible causes?
-
Answer & Explanation: An unstable baseline can be caused by several factors, including instrumental issues, sample instability, or solvent problems.
-
Troubleshooting Steps:
-
Instrument Warm-up: Ensure the spectrophotometer has been on and the lamp has stabilized for the recommended amount of time.
-
Cuvette Matching: Use a matched pair of cuvettes for your sample and reference. Ensure they are clean and free of scratches.
-
Solvent Absorbance: If you are working near the UV cutoff of your solvent, the high solvent absorbance can lead to a noisy baseline.[6][7][8][9][10] Choose a solvent with a lower UV cutoff if possible.
-
Sample Degradation: Your nickel complex may be slowly decomposing in the solvent or reacting with trace impurities. Acquiring spectra at different time intervals can help determine if this is the case.
-
Degassing: Dissolved gases, particularly oxygen, can sometimes interfere with measurements. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles can help.
-
NMR Spectroscopy of Paramagnetic Nickel Complexes
Issue: Severe Line Broadening and Unresolved Spectra
-
Question: My ¹H NMR spectrum is just a broad, featureless hump. How can I get useful data?
-
Answer & Explanation: This is the most common challenge with paramagnetic NMR. The unpaired electrons on the Ni(II) center create a strong local magnetic field that dramatically accelerates nuclear relaxation, leading to very broad lines.[1][2][11] However, with the right approach, you can often obtain interpretable spectra.
-
Experimental Protocol for Optimizing Paramagnetic NMR:
-
Solvent Selection: Choose a deuterated solvent in which your complex is highly soluble to maximize concentration. Low-viscosity solvents are generally preferred. Common choices include CDCl₃, CD₂Cl₂, acetonitrile-d₃, and DMSO-d₆.
-
Temperature Optimization: Acquire spectra at a range of temperatures (e.g., from -40 °C to 60 °C, solubility permitting). In some cases, line broadening can be minimized at a specific temperature.
-
Acquisition Parameters:
-
Use a short relaxation delay (d1): Paramagnetic complexes have very short T₁ relaxation times, so you can use a d1 of 0.1-0.5 seconds to acquire more scans in a shorter amount of time.
-
Increase the spectral width: Paramagnetic shifts can be very large (hundreds of ppm), so ensure your spectral width is wide enough to encompass all signals.
-
Increase the number of scans: Signal averaging is crucial to improve the signal-to-noise ratio of broad peaks.
-
-
Consider ¹³C NMR: Paramagnetic effects are generally smaller for ¹³C than for ¹H, which can sometimes result in sharper signals.
Caption: Workflow for optimizing paramagnetic NMR.
-
IR Spectroscopy
Issue: Poor Quality Spectrum from a Solution Sample
-
Question: My solution IR spectrum has very weak peaks and a lot of noise, even after solvent subtraction. What can I do?
-
Answer & Explanation: This often points to issues with sample concentration, path length, or the solvent itself.
-
Troubleshooting Steps:
-
Increase Concentration: If solubility allows, try to use a more concentrated solution.
-
Optimize Path Length: For weakly absorbing samples, a longer path length cell can be used to increase the absorbance of your complex. Conversely, for highly absorbing samples or when solvent interference is severe, a shorter path length is better.
-
Solvent Choice: As with other techniques, choosing a solvent with minimal absorption in your region of interest is key. Refer to the solvent compatibility table below.
-
Detector: Ensure you are using an appropriate detector for your spectral range. For mid-IR, a DTGS detector is common, while for the far-IR, a different detector may be needed.
-
Purge the Instrument: Ensure the spectrometer's sample compartment is well-purged with dry air or nitrogen to minimize atmospheric water and CO₂ absorption.
-
Data Presentation: Solvent Compatibility for Spectroscopic Analysis
The following table provides a summary of key properties for common solvents used in the spectroscopic analysis of nickel complexes.
| Solvent | UV Cutoff (nm) | Key IR Windows (cm⁻¹) | Polarity (Dielectric Constant) | Coordinating Ability | Common Deuterated Form |
| Acetonitrile | 190 | 3000-2300, 2200-1700, 1200-900 | 37.5 | High | CD₃CN |
| Chloroform | 245 | 3000-1250, 900-800 | 4.8 | Low | CDCl₃ |
| Dichloromethane | 233 | 3000-1500, 1200-900 | 9.1 | Low | CD₂Cl₂ |
| Dimethylformamide (DMF) | 268 | 3000-1700, 1500-1100, 900-700 | 36.7 | High | DMF-d₇ |
| Dimethyl sulfoxide (DMSO) | 268 | 3000-1100, 900-700 | 46.7 | High | DMSO-d₆ |
| Ethanol | 210 | 3700-3000 (broad), 1500-1200 | 24.5 | Moderate | C₂D₅OD |
| Hexane | 200 | 3000-1500, 1300-700 | 1.9 | Very Low | Hexane-d₁₄ |
| Methanol | 205 | 3700-3000 (broad), 1500-1100 | 32.7 | Moderate | CD₃OD |
| Tetrahydrofuran (THF) | 212 | 3000-1100, 1000-800 | 7.6 | Moderate | THF-d₈ |
| Toluene | 284 | 3100-3000, 2000-1650, 1400-1000, 900-700 | 2.4 | Low | Toluene-d₈ |
| Water | 190 | 3700-3000 (broad), 1700-1600 | 80.1 | High | D₂O |
Data compiled from various sources, including[6][7][8][9][10]. Please note that IR windows are approximate and can vary.
References
-
Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. (2018). Magnetochemistry. [Link]
-
Analysis of a nickel complex. (n.d.). Course Hero. [Link]
-
Solvent effect on complexation reactions. (2017). ResearchGate. [Link]
-
Effect of Coordinating Impurities on the Electrochemical Stability of Polymeric Nickel(II) Schiff-Base Complexes. (2026). MDPI. [Link]
-
UV Cutoff Values for Common Solvents. (n.d.). Scribd. [Link]
-
The role of the solvents in coordination chemistry. (n.d.). Farabi University. [Link]
-
UV solvents.pdf. (n.d.). University of Arizona. [Link]
-
UV-Visible Absorption Cut-offs for Spectroscopic Solvents. (n.d.). Chiralabs. [Link]
-
Classification of solvents based on their coordination power to nickel(II) ion. A new measure for solvent donor ability. (1981). Inorganic Chemistry. [Link]
-
Paramagnetic NMR. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (2015). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Determination of Ni(II) in metal alloys by spectrophotometry UV-Vis using dopasemiquinone. (2010). Journal of the Brazilian Chemical Society. [Link]
-
Paramagnetic NMR. (n.d.). ENS Lyon. [Link]
-
UV-VIS spectrophotometric determination of Nickel (II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl. (2017). International Journal of Chemical Studies. [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy. (2015). Slideshare. [Link]
-
Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. (n.d.). ResearchGate. [Link]
-
NMR of Paramagnetic Compounds. (n.d.). Creative Biostructure. [Link]
-
Paramagnetic Nuclear Magnetic Resonance: The Toolkit. (2023). MDPI. [Link]
-
what is the best solvent for UV-Vis spectroscopy analysis? (2015). ResearchGate. [Link]
-
Study of the spectrophotometric determination of Nickel II ion by Michler'sthioketon Reagent. (2021). Systematic Reviews in Pharmacy. [Link]
-
SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). IJCRT.org. [Link]
-
1H NMR studies of nickel(II) complexes bound to oligonucleotides: a novel technique for distinguishing the binding locations of. (n.d.). SciSpace. [Link]
-
Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species. (2001). Journal of the American Chemical Society. [Link]
-
Development of UV-Vis Spectrophotometric Method for Rapid Nickel Determination in Original Oil Matrix. (2017). DergiPark. [Link]
-
Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. (2006). Dalton Transactions. [Link]
-
IR Organometallics. (2006). SciFinder Scholar. [Link]
-
13.7: Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]
-
Spectrophotometric Investigation of Complex Formation of Nickel (II) With 2-Hydroxy-5- Nitrothiophenol and Aminophenols. (2018). IJISET. [Link]
-
Infrared Spectroscopy of Organometallic Reactive Intermediates. (n.d.). ResearchGate. [Link]
-
Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl2-MgCl2-H2O System. (2015). PLoS ONE. [Link]
-
Organometallic Chemistry. (n.d.). Bruker. [Link]
-
Intrazeolite Chemistry of Nickel( 0) Complexes and Ni( 0,II) Clusters Studied by EXAFS, Solid-state NMR, and FT-IR Spectroscopy. (1987). Journal of the American Chemical Society. [Link]
-
UV-Vis Spectroscopy: Selection Rules and Solvent Effects. (n.d.). Scribd. [Link]
-
IR and Raman Spectroscopy of Organometallic Compounds-HC. (n.d.). Scribd. [Link]
-
3.2: IR Spectroscopy. (2019). Chemistry LibreTexts. [Link]
-
The stability of aqueous nickel(II) chloride complexes in hydrothermal solutions: Results of UV–Visible spectroscopic experiments. (2009). Geochimica et Cosmochimica Acta. [Link]
-
FT-IR spectra of Ni(II) complex (a) and NiO nanoparticles calcined at 550 °C (b). (n.d.). ResearchGate. [Link]
-
IR spectrum of Ni(II) complex. (n.d.). ResearchGate. [Link]
-
The uv-visible absorption spectra of selected nickel complex ions. (n.d.). Doc Brown's Chemistry. [Link]
-
Syntheses, Electronic Structures, and EPR/UV−Vis−NIR Spectroelectrochemistry of Nickel(II), Copper(II), and Zinc(II) Complexes with a Tetradentate Ligand Based on S-Methylisothiosemicarbazide. (2011). Inorganic Chemistry. [Link]
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- 11. Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Magnetic Moment Characterization of High-Spin Ni(II)
Executive Summary: The "2.83 B.M." Fallacy
In the characterization of metallodrugs and catalytic intermediates, Nickel(II) presents a specific trap for the unwary researcher. While the spin-only formula predicts a magnetic moment of 2.83 B.M. for a
For High-Spin Ni(II), the deviation from 2.83 B.M. is not experimental error; it is a diagnostic signature of geometry.
-
Octahedral (
) complexes typically exhibit 2.9 – 3.4 B.M. -
Tetrahedral (
) complexes exhibit 3.5 – 4.2 B.M. [1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
This guide delineates the quantum mechanical origins of these deviations and provides validated protocols (Evans Method and Gouy Balance) to distinguish between them reliably.
Theoretical Framework: Causality of Deviation
The discrepancy between theoretical (spin-only) and experimental moments arises from Spin-Orbit Coupling (SOC) . The extent of this deviation depends on whether the ground state possesses orbital angular momentum.
The Baseline: Spin-Only Formula
For a
Octahedral Ni(II): Second-Order Zeeman Effect
-
Ground State:
( ). -
Mechanism: The
term ground state has no intrinsic orbital angular momentum. However, the magnetic field induces mixing between the ground state and the excited state via Spin-Orbit Coupling ( ) . -
Correction Formula:
-
For Ni(II),
(negative value causes moment increase). -
(Crystal Field Splitting)
. -
Result: The negative
increases to the 2.9 – 3.3 B.M. range.
-
Tetrahedral Ni(II): First-Order Orbital Contribution
-
Ground State:
( ). -
Mechanism: The
ground state is orbitally degenerate. This allows for direct rotation of electrons (orbital current), generating a massive orbital moment without requiring state mixing. -
Result: A significant increase in magnetic moment, typically 3.5 – 4.2 B.M. , which is also temperature-dependent.
Comparative Analysis: Data & Geometry
The following table serves as a diagnostic rubric for assigning geometry based on magnetic susceptibility.
| Parameter | Spin-Only (Theoretical) | Octahedral ( | Tetrahedral ( | Square Planar ( |
| Electronic Config | ||||
| Unpaired Electrons | 2 | 2 | 2 | 0 |
| Ground Term | - | |||
| Orbital Contribution | None | 2nd Order (Mixing) | 1st Order (Direct) | None |
| 2.83 B.M. | 2.9 – 3.4 B.M. | 3.5 – 4.2 B.M. | 0 B.M. (Diamagnetic) | |
| Temp. Dependence | Independent | Independent | Dependent | Independent |
Visualization: Geometry Decision Tree
Use this logic flow to interpret your experimental data.
Caption: Diagnostic logic for assigning Ni(II) coordination geometry based on observed magnetic moment.
Experimental Protocols: Validation Systems
To obtain the data for the decision tree above, two methods are standard. The Evans Method is preferred for drug discovery (solution state), while the Gouy Balance is the standard for solid-state materials.
Protocol A: The Evans Method (NMR)
Best for: Soluble metallodrugs, rapid screening.
Principle: A paramagnetic substance shifts the NMR frequency of a solvent relative to a diamagnetic reference.
Materials:
-
NMR Spectrometer (300 MHz+).
-
Coaxial NMR insert (or melting point capillary).
-
Solvent:
or with 1% TMS (or t-butanol/dioxane for aqueous).
Workflow:
-
Inner Reference: Fill the capillary with pure solvent + standard (e.g.,
+ 0.03% TMS). Seal carefully. -
Outer Sample: Dissolve weighed Ni(II) complex in the same solvent mixture. Concentration (
) should be accurate (approx 10-20 mg/mL). -
Acquisition: Insert capillary into the NMR tube containing the paramagnetic sample.[2] Lock and shim.
-
Observation: You will see two peaks for the reference (TMS):
-
Peak 1: Pure solvent (inner capillary).
-
Peak 2: Shifted solvent (outer tube, affected by paramagnetism).
-
-
Calculation: Measure the frequency difference
(Hz).
Calculation Formula:
- : Molar susceptibility (cm³/mol).[3]
- : Frequency shift (Hz).[3][4]
- : Spectrometer frequency (Hz).[3][4]
- : Concentration (mol/cm³).
- : Diamagnetic correction (sum of Pascal's constants for ligands).
Caption: Step-by-step workflow for determining magnetic susceptibility using the Evans NMR method.
Protocol B: Gouy Balance Method
Best for: Solid powders, insoluble polymers.
Critical Step: Packing. The sample tube must be packed uniformly to match the calibration standard (usually Hg[Co(SCN)4]). Inconsistent packing density is the #1 source of error.
-
Weighing: Measure mass of empty tube (
). -
Packing: Fill tube with solid sample up to the calibration mark. Tap gently to remove air voids. Weigh (
). -
Measurement: Suspend tube between magnet poles. Measure weight change (
) when field is ON vs OFF. -
Correction: Apply diamagnetic corrections (Pascal's constants) for the ligand framework to isolate the paramagnetic Ni(II) contribution.
Application in Drug Development
In metallodrug design, the magnetic moment is a proxy for lability .
-
High-Spin Octahedral (3.1 B.M.): Labile waters/ligands. Good for drugs requiring aquation to bind DNA (e.g., cisplatin analogs).
-
Square Planar (0 B.M.): Often kinetically inert. Used for structural scaffolds.
-
Tetrahedral (3.9 B.M.): Often indicates steric crowding or bulky hydrophobic ligands. These complexes may have altered bioavailability profiles due to the lack of axial ligation sites.
Verification Check: If you synthesize a putative "octahedral" Ni(II) drug candidate but measure 3.8 B.M. , your ligand is likely too bulky, forcing a tetrahedral distortion. This changes the drug's hydration kinetics entirely.
References
-
Evans, D. F. (1959). "The Determination of the Paramagnetic Susceptibility of Substances in Solution by Nuclear Magnetic Resonance." Journal of the Chemical Society, 2003–2005. Link
-
Figgis, B. N., & Lewis, J. (1960). "The Magnetic Properties of Transition Metal Complexes." Progress in Inorganic Chemistry, 6, 37–239. Link
-
Bain, G. A., & Berry, J. F. (2008).[5] "Diamagnetic Corrections and Pascal's Constants." Journal of Chemical Education, 85(4), 532.[5] Link
-
Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry, 5th Edition. Wiley-Interscience. (Standard Text for Ground State Terms). Link
Sources
Verification of [Ni(en)₃]Cl₂ Purity: The Definitive CHN Analysis Guide
Executive Summary: The "Hydrate Trap"
In the synthesis of Tris(ethylenediamine)nickel(II) chloride ([Ni(en)₃]Cl₂), standard spectroscopic methods (UV-Vis, FTIR) are insufficient for purity verification. While they confirm identity, they fail to quantify the most common contaminant: water .
This complex crystallizes readily as a dihydrate ([Ni(en)₃]Cl₂[1]·2H₂O).[1][2][3][4][5] A common error in research labs is comparing experimental Elemental Analysis (CHN) data against the anhydrous theoretical values, leading to false negatives regarding product purity.
This guide establishes the protocol for using Carbon-Hydrogen-Nitrogen (CHN) combustion analysis as the primary validation tool, supported by Thermogravimetric Analysis (TGA) for hydrate confirmation.
Strategic Comparison: Why CHN?
While UV-Vis confirms the electronic environment of the Nickel center (
| Feature | CHN Analysis (Combustion) | UV-Vis Spectroscopy | TGA (Thermal Analysis) |
| Primary Function | Stoichiometry & Purity % | Electronic State ( | Solvent/Hydrate Quantification |
| Sensitivity | High (<0.3% error margin) | Low (Broad absorption bands) | High (Mass loss steps) |
| Blind Spot | Cannot detect inorganic impurities (e.g., NaCl, NiCl₂) directly | Cannot quantify water or excess ligand | Cannot identify the organic ligand structure |
| Verdict | Gold Standard for Purity | Identity Confirmation Only | Required Validator for CHN |
The Ground Truth: Theoretical Calculations
To validate your sample, you must first establish the correct theoretical baseline. You must calculate values for both the anhydrous and dihydrate forms.
Atomic Weights Used: Ni (58.69), Cl (35.45), C (12.01), H (1.008), N (14.01), O (16.00).[6]
A. Anhydrous [Ni(en)₃]Cl₂[1]
-
Formula: C₆H₂₄N₆Cl₂Ni
-
MW: 309.89 g/mol
| Element | Calculation | Theoretical % |
| Carbon | 23.25% | |
| Hydrogen | 7.81% | |
| Nitrogen | 27.12% |
B. Dihydrate [Ni(en)₃]Cl₂[1][2][4][7]·2H₂O (Most Common)
-
Formula: C₆H₂₈N₆Cl₂NiO₂
-
MW: 345.92 g/mol
-
Note: Hydrogen count increases by 4; Oxygen adds weight but is not detected in standard CHN.
| Element | Calculation | Theoretical % | Shift from Anhydrous |
| Carbon | 20.83% | ||
| Hydrogen | 8.16% | ||
| Nitrogen | 24.30% |
Critical Insight: If your experimental N value is ~24.3% and C is ~20.8%, your product is pure but hydrated . Do not discard it.
Experimental Protocol: The Self-Validating Workflow
This protocol ensures that the sample reaching the combustion chamber represents the bulk material accurately.
Phase 1: Sample Preparation (Crucial)
-
Isolation: Filter the violet crystals and wash with cold ethanol to remove excess ethylenediamine.
-
Drying (The Fork in the Road):
-
Path A (Anhydrous Goal): Dry in a vacuum oven at 110°C for 4 hours over P₂O₅.
-
Path B (Dihydrate Goal): Air dry or vacuum dry at room temperature (25°C).
-
-
Homogenization: Grind the dried crystals into a fine powder using an agate mortar. Large crystals cause incomplete combustion.
Phase 2: The TGA Check (Self-Validation)
Before sending for CHN, run a TGA ramp (10°C/min to 200°C).
-
Result: If you see a mass loss of ~10.4% between 50°C–120°C, you have the Dihydrate .
-
Action: Use the "Dihydrate" theoretical values for your CHN comparison.
Phase 3: CHN Combustion
-
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Oxidant: Oxygen (99.995%).
-
Carrier Gas: Helium.
-
Combustion Temp: >950°C (Required to break the thermally stable Ni-N bonds).
-
Standard: Acetanilide (Standard range) or Atropine (High Nitrogen range).
Workflow Visualization
The following diagram illustrates the decision logic required to interpret the analysis correctly.
Figure 1: Analytical workflow for distinguishing between anhydrous and hydrated forms of the complex prior to purity certification.
Troubleshooting & Data Interpretation
When your results fail the ±0.4% tolerance test, use this diagnostic table to identify the impurity.
| Observation | Likely Cause | Mechanism | Corrective Action |
| Low C, Low H, Low N | Inorganic Contamination | Excess NiCl₂ or NaCl is acting as "dead weight" (diluting the organic % percentages). | Recrystallize from hot ethanol/water. Ensure NiCl₂ is fully reacted. |
| High N, High C | Excess Ligand | Free ethylenediamine is trapped in the lattice. | Wash precipitate thoroughly with cold ethanol and ether. |
| High H, Low C, Low N | Excess Water | Sample is "wet" (surface moisture) beyond the crystal hydrate. | Dry in desiccator for 24h. Re-run TGA. |
| Wrong Ratio (C:N is not 1:1) | Ligand Exchange | Formation of [Ni(en)₂]Cl₂ or [Ni(en)₂Cl₂]. | Check synthesis stoichiometry (Ensure 3:1 en:Ni ratio). Check color (Bis-complex is often blue/green, Tris is violet). |
References
-
Synthesis & Hydration: State, H. M. (1960). "Bis(Ethylenediamine)Nickel(II) Chloride".[1][2][3][5][6][7][8] Inorganic Syntheses, 6, 198–199.
-
Structural Characterization: Zainullin, O. B., et al. (2021).[1] "Synthesis, Structure, and Properties of the Tris(ethylenediamine)nickel(II) Dichloride Dihydrate Crystals". Crystallography Reports. [1]
- Spectroscopic Data: Lever, A. B. P. (1984). Inorganic Electronic Spectroscopy. Elsevier.
- TGA Methodology: Haines, P. J. (2012).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Solved Answer the following questions with regards to | Chegg.com [chegg.com]
- 5. rsc.org [rsc.org]
- 6. A student has prepared a sample of [Zn(en)3]Cl2 (en = H2NCHzCH2NH2) but .. [askfilo.com]
- 7. Dichlorobis(ethylenediamine)nickel(II) - Wikipedia [en.wikipedia.org]
- 8. Tris(ethylenediamine)nickel(2+) dichloride | C6H18N6Ni-6 | CID 407048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tris(ethylenediamine)nickel(II) Chloride Hydrate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Tris(ethylenediamine)nickel(II) chloride hydrate, [Ni(en)₃]Cl₂·nH₂O. As a coordination compound frequently used in chemical synthesis and research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, delving into the chemical principles and regulatory frameworks that underpin these essential procedures.
Part 1: Core Directive - Understanding the Hazard
This compound is not a benign substance. The primary driver for its stringent disposal protocols is the presence of nickel(II), a transition metal with known toxicological and environmental hazards. Nickel compounds are classified by multiple regulatory bodies as posing significant health risks.[1][2] The core principle of this guide is waste containment and isolation —ensuring the compound does not enter the environment or expose personnel to unnecessary risk.
Key Hazard Profile:
| Hazard Classification | Description | Rationale & Implication for Disposal |
| Suspected Carcinogen | Nickel and its compounds are suspected of causing cancer.[3][4][5] The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified nickel compounds as carcinogenic or potentially carcinogenic.[2] | This classification prohibits disposal via standard trash or sewer systems. The primary goal is to prevent inhalation of dust or aerosols and long-term environmental contamination. |
| Skin Sensitizer | May cause an allergic skin reaction, often known as "nickel itch" or dermatitis, upon contact.[3][4][6][7] | Requires the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent skin contact. All contaminated materials (e.g., gloves, wipes) must be disposed of as hazardous waste. |
| Acute Toxicity | The compound is toxic if swallowed or inhaled.[7][8] | Accidental ingestion or inhalation must be avoided. Waste containers must be kept securely closed to prevent the release of dust or vapors.[9][10][11] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[7] | Direct release into the environment via drains or landfills is strictly forbidden.[11][12][13] The long-term ecological impact necessitates disposal at a dedicated hazardous waste facility. |
Part 2: Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE)
A self-validating safety protocol requires that personnel are protected at all stages of the chemical's lifecycle. The minimum required PPE when handling this compound waste is summarized below.
| PPE Item | Specification | Justification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][13] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness).[7] | Prevents skin contact, which can lead to sensitization and allergic reactions.[6] |
| Body Protection | Standard laboratory coat. Protective work clothing (long sleeves and pants) is required.[3][7] | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory | A NIOSH/MSHA-approved respirator should be worn if dust is generated or if exposure limits may be exceeded.[3] | Protects against the inhalation of toxic nickel-containing dust.[7] |
Waste Segregation and Incompatibility
Chemical incompatibility can lead to violent reactions, the release of toxic gases, or container failure.[9] this compound waste must be segregated from incompatible materials.
-
Incompatible With: Strong oxidizing agents and strong acids.[3][13][14]
-
Storage Principle: Store waste in a designated, well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][10] This area must be clearly marked. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the direct, procedural steps for disposing of solid this compound and contaminated materials.
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Methodology:
-
Container Selection:
-
Waste Labeling:
-
Properly label the container before adding any waste.
-
The label must be complete and accurate. Your institution's EH&S department will provide specific labels, which generally require the information outlined below.
-
| Label Field | Required Information |
| Generator Information | Principal Investigator's Name, Lab Location (Building/Room). |
| Contents | List all chemical constituents by their full name. e.g., "this compound". Avoid abbreviations. |
| Hazards | Check all applicable hazard boxes (e.g., Toxic, Environmental Hazard). |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
-
Waste Transfer:
-
Carefully transfer the solid waste into the prepared container using a funnel or other appropriate tools to minimize dust generation.[13]
-
This includes the pure compound, reaction mixtures, and any materials used for cleaning up minor spills (e.g., absorbent pads, contaminated paper towels).
-
-
Sealing and Storage:
-
Decontamination of Empty Containers:
-
An empty container that held this compound must still be managed as hazardous waste.
-
It should be triple-rinsed with a suitable solvent (e.g., water).[15]
-
Crucially, the rinsate from these washes must be collected and disposed of as hazardous chemical waste. [15] Do not pour the rinsate down the drain. After triple-rinsing, deface the original label and dispose of the container as instructed by your EH&S office.[15]
-
-
Scheduling Disposal:
-
Adhere to your institution's limits for waste accumulation (typically a maximum of 55 gallons per SAA and specific time limits).[10]
-
Once the container is full or the accumulation time limit is approaching, contact your institution's EH&S or Hazardous Waste Management department to schedule a pickup.[10][15] Do not transport hazardous waste yourself.[15]
-
Part 4: Prohibited Disposal Methods - The Scientific Rationale
Understanding why certain disposal methods are forbidden is key to fostering a robust safety culture.
-
Drain Disposal: PROHIBITED. Nickel is highly toxic to aquatic organisms. Wastewater treatment plants are generally not equipped to remove heavy metals like nickel, leading to its release into waterways and long-term environmental damage.[9]
-
Trash Disposal: PROHIBITED. The compound's carcinogenicity and toxicity classifications under the Resource Conservation and Recovery Act (RCRA) mandate its disposal as hazardous waste.[11][12] Landfilling this material could lead to the leaching of nickel into soil and groundwater.[14]
-
Evaporation in Fume Hood: PROHIBITED. This action is considered an illegal form of waste treatment and releases the substance into the atmosphere, posing an inhalation risk and violating environmental regulations.[15]
Some specialized protocols may mention the chemical precipitation of nickel ions (e.g., as nickel sulfide or nickel hydroxide) as a treatment method.[16][17] However, such procedures constitute chemical treatment and should only be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), not in a standard research laboratory. The safest and most compliant action for a researcher is to dispose of the waste through their institutional EH&S program.
By adhering to this guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and practice responsible environmental stewardship.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Material Safety Data Sheet - Nickel(II) chloride hexahydrate. University of Puerto Rico at Mayagüez. [Link]
-
safety data sheet - nickel(II)chloride hexahydrate. [Link]
-
United States Environmental Protection Agency Office of Solid Waste and Emergency Response. EPA. [Link]
-
TRIS(ETHYLENEDIAMINE)NICKEL(II)CHLORIDE HYDRATE - Risk and Safety. ChemBK. [Link]
-
SAFETY DATA SHEET NICKEL ANTI-SEIZE COMPOUND. Acorn Industrial Services. [Link]
-
Nickel Compounds. U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet - Nickel Compound. [Link]
-
Safety Data Sheet: Nickel(II) chloride hexahydrate. Carl ROTH. [Link]
-
RoC Profile: Nickel Compounds and Metallic Nickel. National Toxicology Program. [Link]
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Personal protective equipment for handling Tris(ethylenediamine)nickel(II) chloride hydrate
[1]
Executive Safety Summary
Handling Tris(ethylenediamine)nickel(II) chloride hydrate requires a defense-in-depth strategy. This compound presents a dual-threat profile: the carcinogenic and sensitizing properties of the nickel(II) center combined with the corrosive and sensitizing nature of the ethylenediamine ligand .[1][2]
Critical Warning: Do not confuse this compound with its perchlorate analogue, which is shock-sensitive.[1] While the chloride hydrate is thermodynamically stable, it must be treated as a Category 1A Carcinogen and a potent respiratory/contact sensitizer .[3]
Hazard Profile & Risk Assessment
Effective PPE selection relies on understanding the specific H-Codes associated with the molecular components.[1][3]
| Hazard Class | H-Code | Description | Operational Implication |
| Carcinogenicity | H350 | May cause cancer by inhalation.[1][3][4] | Zero-tolerance for dust generation outside containment.[1][3] |
| Sensitization | H317 | May cause allergic skin reaction.[1][3][4][5][6] | "Nickel Itch" is cumulative; single exposures trigger lifelong sensitivity.[1][3] |
| Respiratory | H334 | Allergy/Asthma symptoms if inhaled.[1][3][4] | Fume hood use is mandatory; N95 is insufficient for high-risk procedures.[1][3] |
| Acute Toxicity | H301 | Toxic if swallowed.[1][3] | Strict hygiene protocols; no hand-to-face contact.[1] |
| Environmental | H410 | Very toxic to aquatic life.[1][3][4] | All waste must be sequestered; no drain disposal.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in research environments.
A. Dermal Protection (Hands)
Protocol: Double-Gloving Strategy.[1][3]
-
Rationale: Nickel ions can penetrate micro-tears in thin gloves.[1][3] Ethylenediamine (if released in solution) permeates standard nitrile rapidly.[1][3]
-
Inner Glove: Nitrile (4 mil / 0.10 mm) – Inspection layer.[1][3]
-
Outer Glove: High-Grade Nitrile (>5 mil / 0.14 mm) or Silver Shield® (Laminate) if handling concentrated solutions.[1][3]
-
Change Frequency: Every 60 minutes or immediately upon splash.
B. Respiratory Protection[1][3][4][6][7][8][9][10]
-
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1][3]
-
Secondary Control (Spill/Outside Hood): Full-face respirator with P100 (HEPA) cartridges.[1][3]
C. Ocular & Body Protection[1][3][4][6][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][3] Safety glasses are insufficient due to the dust hazard.
-
Body: Lab coat (buttoned to neck) with extended cuffs.[1][3] For larger quantities (>5g), use disposable Tyvek sleeves to prevent cuff contamination.[1]
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation
-
Static Control: Nickel complexes in hydrate form can be electrostatically active.[1][3] Use an ionizing fan or anti-static gun inside the weigh station to prevent "flying powder."[1]
-
Surface Prep: Line the fume hood work surface with plastic-backed absorbent pads (yellow side up) to capture invisible dust.[1][3]
Phase 2: Weighing & Solubilization[1][3]
-
The "Transfer Rule": Never transfer the solid container outside the hood.
-
Solvent Addition: Add solvent (water/ethanol) slowly.[1][3] The hydration enthalpy is low, but rapid addition can aerosolize the powder.
-
Dissolution: If heating is required, use a closed system (reflux) to prevent ethylenediamine vapor release.[1][3]
Phase 3: Decontamination[1][3]
-
Wipe Down: Use wet wipes soaked in 5% acetic acid or a specific metal-chelating detergent (e.g., Decon 90) to solubilize nickel residues, followed by water.[1][3]
-
Doffing: Remove outer gloves inside the hood.[1][3] Peel them off so they turn inside out, trapping the contaminant.[1]
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision paths for handling this compound, ensuring no step is overlooked.
Figure 1: Operational decision tree for handling Nickel(II) complexes, prioritizing containment and specific decontamination steps.[1][4][10]
Disposal Strategy
Strict Compliance Required: Nickel is a heavy metal pollutant.[1][3]
-
Segregation: Do not mix with general organic waste. Use a dedicated container labeled "Heavy Metal Waste - Nickel." [1][3]
-
Chelation: If the waste is in solution with EDTA or other strong chelators, notify your EHS department, as this complicates wastewater treatment downstream.[3]
-
Container: Use high-density polyethylene (HDPE) containers. Avoid metal containers which may corrode due to the chloride content.[1]
References
-
Fisher Scientific. (2023).[1][3] Safety Data Sheet: Nickel(II) chloride hexahydrate (Base Component Hazard Data).[1][3] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: Nickel(II) chloride ethylene glycol dimethyl ether complex (Analogous Complex Handling). Retrieved from [1]
-
Kimberly-Clark Professional. (2023).[1][3] Chemical Resistance Guide: Nitrile Gloves vs. Amines.[1][3] Retrieved from [1]
-
U.S. OSHA. (2024).[1][3][9] Toxic and Hazardous Substances: Nickel.[1][3] 29 CFR 1910.1003.[1][3] Retrieved from [1]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. shepherd.edu [shepherd.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
